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  • Product: 2-Cyclohexyl-1H-indole
  • CAS: 13141-48-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 2-Cyclohexyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Cyclohexyl-1H-indole, a heterocyclic compound of interest...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Cyclohexyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details synthetic methodologies, including the widely applicable Fischer indole synthesis and modern palladium-catalyzed approaches. Furthermore, it outlines the key analytical techniques for the structural elucidation and characterization of the target molecule. Due to the limited availability of specific experimental data for 2-Cyclohexyl-1H-indole in the public domain, this guide also provides expected and comparative data based on closely related analogs and general principles of organic chemistry.

Synthesis of 2-Cyclohexyl-1H-indole

The synthesis of 2-substituted indoles can be achieved through various methods. The most common and versatile of these are the Fischer indole synthesis and palladium-catalyzed cross-coupling reactions.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and reliable method for the preparation of indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[1] For the synthesis of 2-Cyclohexyl-1H-indole, the likely starting materials are phenylhydrazine and cyclohexyl methyl ketone.

Reaction Scheme:

Phenylhydrazine + Cyclohexyl methyl ketone → 2-Cyclohexyl-1H-indole

Mechanism:

The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[1][1]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the indole ring.[1][2]

Detailed Experimental Protocol (Generalized):

  • Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid. Add cyclohexyl methyl ketone (1.0-1.2 equivalents) to the solution. The mixture is typically stirred at room temperature or gently heated to facilitate the formation of the corresponding phenylhydrazone. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Indolization: Once the hydrazone formation is complete, an acid catalyst is added. Common catalysts include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or a strong Brønsted acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1] The reaction mixture is then heated to a temperature ranging from 80°C to 200°C, depending on the chosen catalyst and solvent, for several hours.

  • Work-up and Purification: After the reaction is complete (as monitored by TLC), the mixture is cooled to room temperature and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution). The product is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure 2-Cyclohexyl-1H-indole.

Palladium-Catalyzed Synthesis

Modern synthetic methods often employ palladium catalysts to achieve the synthesis of indoles with high efficiency and functional group tolerance. One potential route to 2-Cyclohexyl-1H-indole involves a palladium-catalyzed coupling of a 2-haloaniline with a terminal alkyne, followed by an intramolecular cyclization.

Detailed Experimental Protocol (Generalized):

  • Sonogashira Coupling: To a solution of 2-iodoaniline (1.0 equivalent) and cyclohexylacetylene (1.2 equivalents) in a suitable solvent (e.g., a mixture of toluene and water or an amine solvent like triethylamine), add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures until the starting materials are consumed.

  • Cyclization: The resulting 2-(cyclohexylethynyl)aniline intermediate can then be cyclized to the indole. This is often achieved by heating in the presence of a base or a transition metal catalyst.

  • Work-up and Purification: The work-up and purification procedure is similar to that described for the Fischer indole synthesis, involving extraction and column chromatography.

Characterization of 2-Cyclohexyl-1H-indole

The structural elucidation of the synthesized 2-Cyclohexyl-1H-indole is performed using a combination of spectroscopic techniques.

Physicochemical Properties
PropertyPredicted/Expected Value
Molecular FormulaC₁₄H₁₇N
Molecular Weight199.29 g/mol
AppearanceOff-white to yellow solid or oil
Melting PointData not available
Boiling PointData not available
Spectroscopic Data

The following tables summarize the expected spectroscopic data for 2-Cyclohexyl-1H-indole based on the analysis of its structure and comparison with similar indole derivatives.

Table 1: Expected ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.0br s1HN-H
~ 7.5-7.6d1HAr-H
~ 7.2-7.4m1HAr-H
~ 7.0-7.2m2HAr-H
~ 6.3s1HC3-H
~ 2.8-3.0m1HCyclohexyl-CH
~ 1.2-2.1m10HCyclohexyl-CH₂

Table 2: Expected ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 140-145C2
~ 136C7a
~ 128C3a
~ 121Ar-CH
~ 120Ar-CH
~ 119Ar-CH
~ 110Ar-CH
~ 100C3
~ 35-40Cyclohexyl-CH
~ 33Cyclohexyl-CH₂
~ 26-27Cyclohexyl-CH₂

Table 3: Expected Mass Spectrometry Data (EI-MS)

m/zInterpretation
199[M]⁺ (Molecular Ion)
117[M - C₆H₁₀]⁺ (Loss of cyclohexene)
116[M - C₆H₁₁]⁺ (Loss of cyclohexyl radical)

Table 4: Expected Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~ 3400Medium, SharpN-H Stretch
~ 3100-3000MediumAromatic C-H Stretch
~ 2925, 2850StrongAliphatic C-H Stretch
~ 1600, 1450Medium-StrongAromatic C=C Stretch
~ 740StrongOrtho-disubstituted benzene C-H bend

Visualizations

Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of 2-Cyclohexyl-1H-indole via the Fischer indole synthesis.

Synthesis_Workflow reagents Phenylhydrazine + Cyclohexyl methyl ketone hydrazone Hydrazone Formation (Solvent, Heat/rt) reagents->hydrazone indolization Indolization (Acid Catalyst, Heat) hydrazone->indolization workup Work-up (Neutralization, Extraction) indolization->workup purification Purification (Column Chromatography) workup->purification product 2-Cyclohexyl-1H-indole purification->product

Fischer Indole Synthesis Workflow
Characterization Logic

The following diagram illustrates the logical relationship between the synthesized compound and the various analytical techniques used for its characterization.

Characterization_Logic product 2-Cyclohexyl-1H-indole nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Provides connectivity ms Mass Spectrometry (EI-MS) product->ms Determines molecular weight and fragmentation ir IR Spectroscopy product->ir Identifies functional groups structure Structural Elucidation nmr->structure ms->structure ir->structure

Logical Flow of Characterization

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of 2-Cyclohexyl-1H-indole. While specific experimental data for this compound is limited, this guide offers robust, generalized protocols for its synthesis via the Fischer indole and palladium-catalyzed methods. The expected physicochemical and spectroscopic properties have been tabulated to aid researchers in the identification and characterization of this molecule. The provided workflows and logical diagrams serve as a clear visual aid for the experimental and analytical processes involved. This document is intended to be a valuable resource for scientists engaged in the fields of organic synthesis, medicinal chemistry, and drug development.

References

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Cyclohexyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Cyclohexyl-1H-indole is a heterocyclic aromatic compound belonging to the vast family of indole derivatives. The indole scaffold is a privileged...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyclohexyl-1H-indole is a heterocyclic aromatic compound belonging to the vast family of indole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs with a wide array of biological activities. The substitution of a cyclohexyl group at the 2-position of the indole ring imparts specific physicochemical characteristics that influence its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Cyclohexyl-1H-indole, detailed experimental protocols for its synthesis and property determination, and a discussion of its potential relevance in drug discovery through the modulation of key signaling pathways. Due to a lack of extensive experimental data for this specific molecule in publicly available literature, this guide combines known data with estimated properties based on structurally similar compounds to provide a thorough and practical resource for researchers.

Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). While specific experimental data for 2-Cyclohexyl-1H-indole is limited, the following table summarizes its known and estimated properties.

PropertyValueSource/Method
Molecular Formula C₁₄H₁₇N-
Molecular Weight 199.29 g/mol -
Melting Point Estimated: 50-70 °CBased on analogs like 2-methyl-1H-indole (57-59 °C)[1][2] and the influence of a bulky alkyl group.
Boiling Point Estimated: > 270 °CBased on analogs like 2-methyl-1H-indole (273 °C)[1]. The larger cyclohexyl group would likely increase the boiling point.
Solubility - Water: Very low- Organic Solvents: Soluble in alcohols, ethers, and chlorinated solvents.Indoles are generally sparingly soluble in water but show good solubility in organic solvents[3].
pKa (acid dissociation constant) Estimated: 16-18The pKa of the N-H proton in indoles is typically in this range. For example, the pKa of 2-methylindole is approximately 17.57[2].
logP (octanol-water partition coefficient) Estimated: 3.5 - 4.5Based on the logP of indole (2.14) and the significant lipophilic contribution of the cyclohexyl group. For comparison, the calculated XLogP3-AA for 2-tert-butyl-1H-indole is 3.8[4].

Note: Estimated values are derived from data for structurally related compounds and should be confirmed by experimental determination.

Synthesis and Characterization

The most common and versatile method for the synthesis of 2-substituted indoles is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of a phenylhydrazine with a ketone or aldehyde.

Representative Experimental Protocol: Fischer Indole Synthesis of 2-Cyclohexyl-1H-indole

This protocol is a representative procedure that can be adapted for the synthesis of 2-Cyclohexyl-1H-indole.

Reaction Scheme:

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_products Products phenylhydrazine Phenylhydrazine indole 2-Cyclohexyl-1H-indole phenylhydrazine->indole + cyclohexyl_methyl_ketone Cyclohexyl Methyl Ketone cyclohexyl_methyl_ketone->indole + nh3 NH₃ indole->nh3 + h2o H₂O nh3->h2o + catalyst Acid Catalyst (e.g., ZnCl₂, PPA) catalyst->indole

A representative Fischer indole synthesis scheme.

Materials:

  • Phenylhydrazine

  • Cyclohexyl methyl ketone

  • Acid catalyst (e.g., polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or a Brønsted acid like sulfuric acid)[5]

  • Solvent (e.g., glacial acetic acid, ethanol, or a high-boiling point solvent)

  • Sodium bicarbonate solution

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Formation of Phenylhydrazone (can be done in situ): In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) and cyclohexyl methyl ketone (1 equivalent) in a suitable solvent like ethanol or glacial acetic acid.[6]

  • Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid if not the main solvent).

  • Heat the mixture to reflux for 1-2 hours to form the phenylhydrazone intermediate.

  • Indolization: To the cooled reaction mixture, add the acid catalyst for cyclization (e.g., polyphosphoric acid or zinc chloride). The choice and amount of catalyst may require optimization.[5][6]

  • Heat the mixture to a higher temperature (typically 100-200 °C, depending on the catalyst) and monitor the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and carefully quench it by pouring it onto ice water.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic extract under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Characterization

The structure and purity of the synthesized 2-Cyclohexyl-1H-indole would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the connectivity of atoms and the presence of the indole and cyclohexyl moieties.

  • Mass Spectrometry (MS): Will determine the molecular weight of the compound and provide fragmentation patterns that can further confirm the structure.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H bond of the indole ring and the C-H bonds of the aromatic and aliphatic parts.

  • Melting Point Analysis: A sharp melting point range indicates a high degree of purity.

Experimental Protocols for Physicochemical Property Determination

The following are standard experimental protocols that can be used to determine the key physicochemical properties of 2-Cyclohexyl-1H-indole.

Melting Point Determination

A precise melting point is a crucial indicator of purity.

Melting_Point_Determination A Sample Preparation: Grind the crystalline solid into a fine powder. B Capillary Loading: Pack the powder into a capillary tube to a height of 2-3 mm. A->B C Apparatus Setup: Place the capillary in a melting point apparatus (e.g., MelTemp). B->C D Heating: Heat rapidly to ~15-20°C below the expected melting point, then slow the heating rate to 1-2°C per minute. C->D E Observation: Record the temperature at which the first liquid appears (T1) and the temperature at which the entire sample is liquid (T2). D->E F Result: The melting point is reported as the range T1-T2. E->F

Workflow for melting point determination.
logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

LogP_Determination A Phase Saturation: Saturate n-octanol with water and water with n-octanol. B Sample Preparation: Prepare a stock solution of 2-Cyclohexyl-1H-indole in the saturated n-octanol. A->B C Partitioning: Mix a known volume of the stock solution with a known volume of saturated water in a flask. Shake vigorously to allow for partitioning. B->C D Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases. C->D E Concentration Analysis: Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC). D->E F Calculation: Calculate logP using the formula: logP = log([Concentration in Octanol] / [Concentration in Water]). E->F

Workflow for logP determination via the shake-flask method.
pKa Determination (Potentiometric Titration)

The pKa value indicates the acidity of the N-H proton of the indole ring.

pKa_Determination A Sample Preparation: Dissolve a known amount of 2-Cyclohexyl-1H-indole in a suitable solvent mixture (e.g., water-methanol) due to its low water solubility. B Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer. A->B C Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small increments. B->C D Data Collection: Record the pH of the solution after each addition of the titrant. C->D E Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. D->E

Workflow for pKa determination via potentiometric titration.

Potential Biological Significance and Signaling Pathways

Potential Therapeutic Areas:

  • Anticancer: Many indole derivatives exhibit anticancer properties by targeting various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[7]

  • Anti-inflammatory: The indole nucleus is a core component of several anti-inflammatory drugs.

  • Antimicrobial: Indole derivatives have shown activity against a range of bacteria and fungi.

  • Neurological Disorders: The indole scaffold is present in many neurotransmitters and drugs acting on the central nervous system.

Potential Signaling Pathway Interactions:

Based on the activities of other 2-substituted indoles, 2-Cyclohexyl-1H-indole could potentially modulate several key signaling pathways:

Signaling_Pathways cluster_pathways Potential Target Signaling Pathways Indole 2-Cyclohexyl-1H-indole PI3K_Akt PI3K/Akt/mTOR Pathway Indole->PI3K_Akt Modulation MAPK MAPK Pathway Indole->MAPK Modulation NFkB NF-κB Pathway Indole->NFkB Modulation AhR Aryl Hydrocarbon Receptor (AhR) Pathway Indole->AhR Modulation

Potential signaling pathways modulated by 2-substituted indoles.
  • PI3K/Akt/mTOR Pathway: This is a crucial pathway in regulating cell growth, proliferation, and survival. Many anticancer indole derivatives have been shown to inhibit this pathway.[7][8]

  • MAPK Pathway: The mitogen-activated protein kinase pathway is involved in cellular responses to a variety of stimuli and plays a key role in cell proliferation and differentiation.

  • NF-κB Pathway: Nuclear factor-kappa B is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Its dysregulation is implicated in inflammatory diseases and cancer.

  • Aryl Hydrocarbon Receptor (AhR) Pathway: Indole and its derivatives are known ligands for the AhR, a transcription factor that regulates the expression of genes involved in xenobiotic metabolism and immune responses.[7]

The lipophilic nature of the cyclohexyl group may enhance the ability of 2-Cyclohexyl-1H-indole to cross cell membranes and interact with intracellular targets, potentially leading to increased potency or altered selectivity compared to less lipophilic analogs.

Conclusion

2-Cyclohexyl-1H-indole is a molecule of interest for medicinal chemists and drug discovery professionals due to its privileged indole scaffold. While a comprehensive experimental characterization of its physicochemical properties is not yet available in the public domain, this guide provides a solid foundation for researchers by presenting known data, estimated properties based on sound chemical principles and analog comparisons, and detailed, adaptable experimental protocols. The potential for this compound to interact with key signaling pathways implicated in a range of diseases warrants further investigation. The methodologies and information presented herein are intended to facilitate and guide future research into the synthesis, characterization, and biological evaluation of 2-Cyclohexyl-1H-indole and its derivatives.

References

Foundational

An In-depth Technical Guide on the Core Mechanism of Action of 2-Cyclohexyl-1H-indole

Disclaimer: A comprehensive review of publicly available scientific literature and databases reveals a significant lack of specific information regarding the mechanism of action, molecular targets, and signaling pathways...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive review of publicly available scientific literature and databases reveals a significant lack of specific information regarding the mechanism of action, molecular targets, and signaling pathways for the compound 2-Cyclohexyl-1H-indole. Therefore, this document provides a broader overview of the known and potential mechanisms of action for the general class of 2-substituted indole derivatives, which may offer insights into the prospective biological activities of 2-Cyclohexyl-1H-indole. The information presented herein is based on structurally related compounds and should be considered as a guide for future research rather than a definitive analysis of the specific compound .

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1][2][3] The substitution pattern on the indole ring plays a crucial role in determining the biological target and the resulting physiological effect. Specifically, 2-substituted indoles have been the subject of extensive research, leading to the discovery of compounds with potent antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[4][5][6] The presence of a cyclohexyl group at the 2-position of the indole ring in 2-Cyclohexyl-1H-indole suggests a lipophilic nature, which may influence its pharmacokinetic profile and interaction with biological targets.

Potential Mechanisms of Action Based on the Indole Scaffold

Given the absence of direct studies on 2-Cyclohexyl-1H-indole, we can infer potential mechanisms of action by examining the activities of other 2-substituted and cyclohexyl-containing indole derivatives.

1. Anticancer Activity:

Many indole derivatives exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, disruption of microtubule dynamics, and induction of apoptosis.

  • Kinase Inhibition: A significant number of indole-based compounds have been identified as inhibitors of protein kinases, such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and cyclin-dependent kinases (CDKs).[6][7][8] These kinases are often dysregulated in cancer, and their inhibition can halt tumor growth and progression. The cyclohexyl moiety could potentially interact with hydrophobic pockets within the ATP-binding site of these kinases.

  • Tubulin Polymerization Inhibition: The indole scaffold is a key feature of several natural and synthetic compounds that interfere with microtubule dynamics, a validated target for cancer chemotherapy.[1] These agents can either inhibit the polymerization of tubulin into microtubules or stabilize existing microtubules, leading to cell cycle arrest and apoptosis.

  • Induction of Apoptosis: Indole derivatives have been shown to induce programmed cell death in cancer cells through various signaling pathways, including the modulation of Bcl-2 family proteins and activation of caspases.[9]

2. Antimicrobial Activity:

Indole itself is a signaling molecule in many bacterial species, and its derivatives have been explored as potential antimicrobial agents.

  • Efflux Pump Inhibition: Some 2-arylindoles have demonstrated the ability to inhibit efflux pumps in multidrug-resistant bacteria, thereby restoring the efficacy of conventional antibiotics.

  • Biofilm Formation Inhibition: Indole and its derivatives can interfere with bacterial quorum sensing and biofilm formation, which are crucial for bacterial virulence and persistence.

3. Anti-inflammatory Activity:

The indole nucleus is a core component of several nonsteroidal anti-inflammatory drugs (NSAIDs). The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.[10]

Illustrative Quantitative Data for Related Indole Derivatives

Due to the lack of specific data for 2-Cyclohexyl-1H-indole, the following table summarizes the biological activities of various other 2-substituted indole derivatives to provide a contextual framework for the potential potency of this class of compounds.

Compound ClassTarget/ActivityReported IC₅₀/MICReference
Indole-2-carboxamidesEGFR Inhibition71 nM[8]
Indole-2-carboxamidesCDK2 Inhibition0.95 µM (GI₅₀)[7]
2-ArylindolesAntibacterial (Bacillus subtilis)15.6 µg/mL (MIC)
Pyrazino[1,2-a]indolesAnticancer (K562 leukemia cells)Sub-micromolar IC₅₀[11]

Generalized Experimental Protocols

To investigate the mechanism of action of a novel compound like 2-Cyclohexyl-1H-indole, a series of in vitro and in vivo assays would be necessary. Below are generalized protocols for initial screening.

1. Kinase Inhibition Assay (e.g., EGFR Kinase Assay):

  • Objective: To determine if the compound inhibits the activity of a specific protein kinase.

  • Methodology:

    • Recombinant human EGFR kinase is incubated with a specific peptide substrate and ATP in a reaction buffer.

    • The test compound (2-Cyclohexyl-1H-indole) is added at various concentrations.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay (e.g., Kinase-Glo®) or by detecting a labeled phosphate group.

    • The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the compound concentration.

2. Antimicrobial Susceptibility Testing (Broth Microdilution):

  • Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria.

  • Methodology:

    • A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable bacterial growth medium.

    • Each well is inoculated with a standardized suspension of the target bacterium.

    • Positive (no compound) and negative (no bacteria) controls are included.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Visualizations of Potential Mechanisms

As the specific signaling pathway for 2-Cyclohexyl-1H-indole is unknown, the following diagrams illustrate a hypothetical workflow for its mechanism of action (MoA) elucidation and a generalized signaling pathway that is often targeted by indole derivatives.

MoA_Elucidation_Workflow cluster_screening Initial Screening cluster_target_id Target Identification cluster_validation Mechanism Validation cluster_invivo In Vivo Confirmation Compound 2-Cyclohexyl-1H-indole Phenotypic_Screening Phenotypic Screening (e.g., Antiproliferative, Antimicrobial) Compound->Phenotypic_Screening Target_Deconvolution Target Deconvolution (e.g., Affinity Chromatography, Proteomics) Phenotypic_Screening->Target_Deconvolution Biochemical_Assays Biochemical Assays (e.g., Kinase Inhibition) Target_Deconvolution->Biochemical_Assays Cellular_Assays Cell-Based Assays (e.g., Western Blot, Reporter Assays) Biochemical_Assays->Cellular_Assays Animal_Models Animal Models of Disease Cellular_Assays->Animal_Models

Caption: A hypothetical workflow for the elucidation of the mechanism of action of a novel compound.

Generic_Kinase_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor_Tyrosine_Kinase Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor_Tyrosine_Kinase->Downstream_Signaling Indole_Derivative 2-Cyclohexyl-1H-indole (Hypothetical Inhibitor) Indole_Derivative->Receptor_Tyrosine_Kinase Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Signaling->Cellular_Response

References

Exploratory

The Biological Versatility of 2-Cyclohexyl-1H-indole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities. Among the vast family of indole derivatives, those bearing a cyclohexyl moiety at the 2-position represent an intriguing, albeit less explored, chemical space with significant therapeutic potential. This technical guide provides a comprehensive overview of the reported biological activities of 2-Cyclohexyl-1H-indole derivatives and structurally related compounds. Due to the limited availability of public data specifically on 2-Cyclohexyl-1H-indole derivatives, this guide summarizes the biological activities of analogous indole compounds to illuminate the potential of this chemical class. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

Anticancer Activity

Indole derivatives are well-established as potent anticancer agents, acting through various mechanisms, including the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis. While specific data on 2-cyclohexyl-1H-indole derivatives is limited, studies on structurally related compounds, such as 2-(cyclohexylamino)-1H-indoles, provide valuable insights into their potential as antineoplastic agents.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected indole derivatives, highlighting their potency against various cancer cell lines.

Compound IDDerivative ClassCancer Cell LineActivity (GI₅₀)Reference
5b 2-(cyclohexylamino)-3-(2-hydroxyphenyl)-1H-indol-4(5H)-oneMCF-7 (Breast)< 10 µM[1]
5h 2-(cyclohexylamino)-3-(2-hydroxyphenyl)-1H-indol-4(5H)-oneMCF-7 (Breast)< 10 µM[1]
10b Indole with penta-heterocycleA549 (Lung)12.0 nM[2][3]
10b Indole with penta-heterocycleK562 (Leukemia)10.0 nM[2][3]
C11 1H-indole-2-carboxylic acid derivativeBel-7402 (Liver)Not specified[4]
C11 1H-indole-2-carboxylic acid derivativeSMMC-7721 (Liver)Not specified[4]

Note: GI₅₀ (Growth Inhibition 50) is the concentration of the drug that causes 50% inhibition of cell growth.

Antimicrobial Activity

The indole nucleus is a common feature in many natural and synthetic antimicrobial agents. These compounds can exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action often involves the disruption of the bacterial cell membrane or inhibition of essential enzymes.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected indole derivatives against various microbial strains.

Compound IDDerivative ClassMicrobial StrainActivity (MIC)Reference
14 Bisindolyl-substituted cycloalkane indoleS. aureusNot specified[5]
14 Bisindolyl-substituted cycloalkane indoleMRSANot specified[5]
3d Indole-triazole derivativeMRSA3.125-50 µg/mL[6]
4k 2-(4-Aminophenyl)-1H-indoleB. subtilis15.6 µg/mL[7]
4k 2-(4-Aminophenyl)-1H-indoleS. typhi15.6 µg/mL[7]
3k 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-oneMRSA0.98 µg/mL[8]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Anti-inflammatory Activity

Indole derivatives have long been recognized for their anti-inflammatory properties, with indomethacin being a classic example of a nonsteroidal anti-inflammatory drug (NSAID). The anti-inflammatory effects of these compounds are often mediated through the inhibition of cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory signaling pathways.

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro and in vivo anti-inflammatory activity of selected indole derivatives.

Compound IDDerivative ClassAssayActivity (IC₅₀ / % Inhibition)Reference
UA-1 Ursolic acid-indole derivativeNO Inhibition in RAW 264.7 cellsIC₅₀ = 2.2 ± 0.4 µM[9]
13b Indole-2-formamide benzimidazole[2,1-b]thiazoleNO Inhibition in RAW 264.7 cellsIC₅₀ = 10.992 μM[10]
13b Indole-2-formamide benzimidazole[2,1-b]thiazoleIL-6 Inhibition in RAW 264.7 cellsIC₅₀ = 2.294 μM[10]
13b Indole-2-formamide benzimidazole[2,1-b]thiazoleTNF-α Inhibition in RAW 264.7 cellsIC₅₀ = 12.901 μM[10]

Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon the findings.

Sulforhodamine B (SRB) Assay for Anticancer Activity

This protocol is adapted from standard methodologies for assessing cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for the desired exposure time (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with 1% (v/v) acetic acid to remove excess TCA. Air dry the plates completely.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the wells four times with 1% (v/v) acetic acid and allow the plates to air dry.

  • Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes.

  • Absorbance Measurement: Measure the optical density at 565 nm using a microplate reader.

Broth Microdilution Method for MIC Determination

This protocol outlines the standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and make serial two-fold dilutions in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo protocol is a standard model for evaluating acute inflammation.

  • Animal Acclimatization: Acclimatize rats or mice to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound orally or intraperitoneally at a predetermined time before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Edema Inhibition: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by 2-Cyclohexyl-1H-indole derivatives and a general workflow for their biological evaluation.

anticancer_pathway Indole 2-Cyclohexyl-1H-indole Derivative Kinase Protein Kinase (e.g., EGFR, SRC, CDK) Indole->Kinase Inhibition Apoptosis Apoptosis Indole->Apoptosis Induces Proliferation Cell Proliferation & Survival Kinase->Proliferation Promotes

Caption: Potential anticancer mechanism of 2-Cyclohexyl-1H-indole derivatives.

antimicrobial_workflow Start Synthesized 2-Cyclohexyl-1H-indole Derivatives Screening Primary Antimicrobial Screening Start->Screening MIC MIC Determination (Broth Microdilution) Screening->MIC Mechanism Mechanism of Action Studies MIC->Mechanism Lead Lead Compound Identification Mechanism->Lead anti_inflammatory_pathway Indole 2-Cyclohexyl-1H-indole Derivative COX COX-2 Enzyme Indole->COX Inhibition NFkB NF-κB Pathway Indole->NFkB Inhibition Inflammation Inflammation COX->Inflammation Mediates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Activates Cytokines->Inflammation Promotes

References

Foundational

The Genesis of a Heterocyclic Giant: An In-depth Technical Guide to the Discovery and History of Indole Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction The indole nucleus, a privileged scaffold in medicinal chemistry and natural products, has captivated chemists for over a century. Its prevalen...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus, a privileged scaffold in medicinal chemistry and natural products, has captivated chemists for over a century. Its prevalence in a vast array of biologically active compounds, from the essential amino acid tryptophan to potent pharmaceuticals, has driven the development of a rich and diverse portfolio of synthetic methodologies. This technical guide provides a comprehensive exploration of the seminal discoveries and historical evolution of indole synthesis, focusing on the core named reactions that laid the foundation for this critical area of organic chemistry. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to equip researchers with a thorough understanding of these foundational methods.

The Dawn of Indole Chemistry: Isolation and Structural Elucidation

The story of indole begins not with its synthesis, but with its isolation from the natural dye indigo. In 1866, the eminent German chemist Adolf von Baeyer first obtained indole by the zinc dust distillation of oxindole, a derivative of indigo.[1] This pivotal discovery was followed by his proposal of the correct bicyclic structure of indole in 1869, a feat of chemical intuition that opened the door to targeted synthetic efforts.[1]

The Cornerstone of Indole Synthesis: The Fischer Indole Synthesis

The first and arguably most significant breakthrough in the construction of the indole ring system was the development of the Fischer indole synthesis by Hermann Emil Fischer in 1883.[2][3] This remarkably versatile and enduring reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from the condensation of a phenylhydrazine with an aldehyde or ketone.[2][3]

The general mechanism proceeds through several key steps:

  • Hydrazone Formation: The initial condensation of the arylhydrazine and the carbonyl compound.

  • Tautomerization: Isomerization of the hydrazone to its enamine tautomer.

  • [4][4]-Sigmatropic Rearrangement: A concerted rearrangement that forms a new C-C bond and cleaves the N-N bond.

  • Rearomatization and Cyclization: Restoration of the aromatic ring followed by intramolecular attack of the amino group.

  • Ammonia Elimination: Loss of ammonia to afford the final aromatic indole.

Fischer_Indole_Synthesis Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Arylhydrazine->Hydrazone + Carbonyl - H2O Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Enamine Ene-hydrazine Hydrazone->Enamine Tautomerization Diiimine Di-imine Intermediate Enamine->Diiimine [3,3]-Sigmatropic Rearrangement (H+) Aminoacetal Cyclized Intermediate Diiimine->Aminoacetal Rearomatization & Cyclization Indole Indole Aminoacetal->Indole - NH3

Figure 1: Logical workflow of the Fischer Indole Synthesis.
Quantitative Data for Fischer Indole Synthesis

The Fischer indole synthesis is compatible with a wide range of substrates, and the yields are often moderate to excellent.

Phenylhydrazine DerivativeCarbonyl CompoundCatalyst/SolventTemperature (°C)Yield (%)
PhenylhydrazineAcetophenoneZinc chloride (anhydrous)17072-80[5]
PhenylhydrazinePyruvic acidZinc chlorideHeatNot specified
p-TolylhydrazineAcetoneAcetic acidRoom Temp.High
PhenylhydrazineCyclohexanonePolyphosphoric acid100Not specified
Detailed Experimental Protocol: Synthesis of 2-Phenylindole[5]

Step 1: Formation of Acetophenone Phenylhydrazone A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is heated on a steam bath for one hour. The resulting hot mixture is dissolved in 80 mL of 95% ethanol. Crystallization is induced by agitation, and the product is collected. The yield of acetophenone phenylhydrazone is typically 87-91%.

Step 2: Cyclization to 2-Phenylindole An intimate mixture of freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) and powdered anhydrous zinc chloride (250 g) is placed in a 1-L beaker. The beaker is immersed in an oil bath preheated to 170°C, and the mixture is stirred vigorously. The solid mass liquefies within 3-4 minutes. The beaker is then removed from the heat, and stirring is continued for another 5 minutes. To prevent solidification into an unmanageable mass, 200 g of clean sand is incorporated into the reaction mixture. The zinc chloride is subsequently dissolved by overnight digestion on a steam cone with 800 mL of water and 25 mL of concentrated hydrochloric acid. The crude 2-phenylindole and sand are collected by filtration. The solid material is then boiled in 600 mL of 95% ethanol, decolorized with activated charcoal (Norit), and filtered while hot. Upon cooling, 2-phenylindole crystallizes and is collected by filtration and washed with cold ethanol. The total yield of 2-phenylindole is 72-80%.

The Reissert Indole Synthesis: A Two-Step Approach from Nitroaromatics

In 1897, Arnold Reissert developed another important route to indoles, starting from o-nitrotoluenes. The Reissert indole synthesis involves two key transformations: a condensation reaction followed by a reductive cyclization.[6][7]

The general pathway is as follows:

  • Condensation: An o-nitrotoluene is condensed with diethyl oxalate in the presence of a strong base (e.g., potassium ethoxide) to form an o-nitrophenylpyruvic acid ethyl ester.[6]

  • Reductive Cyclization: The nitro group of the resulting pyruvate is reduced (e.g., with zinc in acetic acid), and the newly formed amino group spontaneously cyclizes onto the adjacent ketone, followed by dehydration to yield the indole-2-carboxylic acid.[6]

  • Decarboxylation: The indole-2-carboxylic acid can then be decarboxylated by heating to afford the corresponding indole.[6]

Reissert_Indole_Synthesis oNitrotoluene o-Nitrotoluene Pyruvate o-Nitrophenylpyruvic Ester oNitrotoluene->Pyruvate + Diethyl Oxalate (Base) DiethylOxalate Diethyl Oxalate DiethylOxalate->Pyruvate IndoleCarboxylicAcid Indole-2-carboxylic Acid Pyruvate->IndoleCarboxylicAcid Reductive Cyclization (e.g., Zn/AcOH) Indole Indole IndoleCarboxylicAcid->Indole Decarboxylation (Heat)

Figure 2: Logical workflow of the Reissert Indole Synthesis.
Quantitative Data for Reissert Indole Synthesis

While less common than the Fischer synthesis, the Reissert method provides a valuable alternative, particularly for the synthesis of indole-2-carboxylic acids.

o-Nitrotoluene DerivativeReducing AgentProductYield (%)
o-NitrotolueneZn / Acetic AcidIndole-2-carboxylic acidNot specified
2-Nitro-m-xyleneFeSO₄ / NH₄OH2,4-Dimethylindole-2-carboxylic acidNot specified
4-Chloro-2-nitrotolueneZn / Acetic Acid5-Chloroindole-2-carboxylic acidNot specified
Detailed Experimental Protocol: Synthesis of Indole-2-carboxylic Acid[8]

Step 1: Condensation of o-Nitrotoluene with Diethyl Oxalate In a suitable reaction vessel, o-nitrotoluene is treated with diethyl oxalate in the presence of a base such as sodium ethoxide. This condensation reaction yields the corresponding o-nitrophenylpyruvic ester.

Step 2: Reductive Cyclization The o-nitrophenylpyruvic ester is then subjected to reduction using zinc dust in glacial acetic acid. This reduces the nitro group to an amino group, which then undergoes intramolecular cyclization to form indole-2-carboxylic acid.

Step 3: Decarboxylation (Optional) To obtain indole, the resulting indole-2-carboxylic acid is heated, leading to decarboxylation.

The Bischler-Möhlau Indole Synthesis: From α-Halo Ketones and Anilines

The Bischler-Möhlau indole synthesis, discovered by August Bischler and Richard Möhlau in the late 19th century, provides a route to 2-arylindoles from the reaction of an α-halo ketone (or α-hydroxy ketone) with an excess of an aniline.[8] The reaction typically requires high temperatures and often proceeds through an α-arylaminoketone intermediate.[8]

The proposed mechanism is complex and can be influenced by the reaction conditions. A plausible pathway involves:

  • N-Alkylation: The aniline displaces the halide from the α-halo ketone to form an α-arylaminoketone.

  • Second N-Alkylation: A second molecule of aniline reacts with the carbonyl group of the intermediate to form a diaminoalkene.

  • Cyclization and Elimination: An intramolecular electrophilic attack of one of the aromatic rings on the enamine, followed by elimination of an aniline molecule and subsequent tautomerization, leads to the indole product.

Bischler_Mohlau_Synthesis alphaHaloKetone α-Halo Ketone Arylaminoketone α-Arylaminoketone alphaHaloKetone->Arylaminoketone + Aniline Aniline Aniline (excess) Aniline->Arylaminoketone Diaminoalkene Diaminoalkene Intermediate Arylaminoketone->Diaminoalkene + Aniline CyclizedIntermediate Cyclized Intermediate Diaminoalkene->CyclizedIntermediate Intramolecular Cyclization Indole 2-Arylindole CyclizedIntermediate->Indole - Aniline, Tautomerization

Figure 3: Logical workflow of the Bischler-Möhlau Indole Synthesis.
Quantitative Data for Bischler-Möhlau Indole Synthesis

Historically, the Bischler-Möhlau synthesis suffered from low yields and harsh conditions. However, modern variations, such as the use of microwave irradiation, have significantly improved its efficiency.

α-Halo KetoneAniline DerivativeConditionsYield (%)
Phenacyl bromideAnilineMicrowave (540 W), 1 min71[5]
Phenacyl bromidep-ToluidineMicrowave (600 W), 1 min75
2-Bromo-4'-methoxyacetophenoneAnilineMicrowave (600 W), 1 min68
2-BromoacetophenoneN-MethylanilineHFIP, Microwave, 150°C, 30 min87[9]
2-Bromo-1-(naphthalen-2-yl)ethanoneN-MethylanilineHFIP, Microwave, 150°C, 30 min82[9]
Detailed Experimental Protocol: Microwave-Assisted Synthesis of 2-Arylindoles[5]

Step 1: Synthesis of N-Phenacylanilines (Two-Step Protocol) Equimolecular amounts of the desired aniline and phenacyl bromide are mixed with sodium bicarbonate and allowed to react in the solid state for 3 hours at room temperature.

Step 2: Microwave-Assisted Cyclization A mixture of the N-phenacylaniline and the corresponding anilinium bromide is subjected to microwave irradiation at 540 W for 45-60 seconds to afford the 2-arylindole.

One-Pot Variation: A 2:1 mixture of the aniline and phenacyl bromide is irradiated in a microwave reactor for 1 minute at 600 W in the presence of a few drops of dimethylformamide. This one-pot procedure often leads to improved yields of 52-75%.

The Baeyer-Emmerling Indole Synthesis: An Early Route from Cinnamic Acids

One of the earliest methods for indole synthesis was reported by Adolf von Baeyer and Adolph Emmerling in 1869.[1][10] This reaction involves the treatment of o-nitrocinnamic acid with iron powder in a strongly basic solution.[10]

The mechanism is thought to proceed via:

  • Nitro Group Reduction: The iron powder reduces the nitro group to a nitroso group.

  • Condensation and Cyclization: The nitrogen of the nitroso group then condenses with the alkene of the cinnamic acid side chain, leading to the formation of a five-membered ring.

  • Decarboxylation: The resulting intermediate readily undergoes decarboxylation to yield indole.

Baeyer_Emmerling_Synthesis oNitrocinnamicAcid o-Nitrocinnamic Acid NitrosoIntermediate Nitroso Intermediate oNitrocinnamicAcid->NitrosoIntermediate Reduction (Fe) CyclizedIntermediate Cyclized Intermediate NitrosoIntermediate->CyclizedIntermediate Intramolecular Condensation Indole Indole CyclizedIntermediate->Indole Decarboxylation

Figure 4: Logical workflow of the Baeyer-Emmerling Indole Synthesis.
Quantitative Data for Baeyer-Emmerling Indole Synthesis

The Baeyer-Emmerling synthesis is of significant historical importance but is less commonly used in modern synthetic chemistry due to the availability of more versatile methods. Yields are often modest.

o-Nitrocinnamic Acid DerivativeConditionsProductYield (%)
o-Nitrocinnamic acidFe, strong baseIndoleNot specified
Detailed Experimental Protocol: Synthesis of Indole from o-Nitrocinnamic Acid

A mixture of o-nitrocinnamic acid and iron filings is heated in a strongly alkaline solution. The reaction mixture is worked up by extraction and purification to isolate the indole product.

Conclusion

The foundational discoveries of Baeyer, Fischer, Reissert, and Bischler and Möhlau have provided the chemical community with a powerful and versatile toolkit for the construction of the indole nucleus. From the serendipitous isolation of indole to the rational design of elegant synthetic routes, the history of indole synthesis is a testament to the ingenuity and perseverance of organic chemists. While modern methods continue to expand the horizons of indole synthesis, a deep understanding of these classical reactions remains essential for any researcher, scientist, or drug development professional working in this vibrant and impactful field. The detailed protocols and comparative data presented in this guide serve as a valuable resource for the practical application of these time-honored and indispensable synthetic transformations.

References

Exploratory

A Technical Guide to the Spectroscopic Characterization of 2-Cyclohexyl-1H-indole

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Cyclohexyl-1H-indole, aimed at researchers, scientists, and professionals in drug development. Due to the limited availabili...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Cyclohexyl-1H-indole, aimed at researchers, scientists, and professionals in drug development. Due to the limited availability of specific experimental data for this compound in public literature, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the analysis of analogous indole derivatives. It also includes generalized experimental protocols and a visual workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for 2-Cyclohexyl-1H-indole. These predictions are derived from established knowledge of the spectroscopic behavior of the indole nucleus and the cyclohexyl substituent.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.0br s1HN-H (Indole)
~7.6d1HH-7 (Indole)
~7.3d1HH-4 (Indole)
~7.1t1HH-5 (Indole)
~7.0t1HH-6 (Indole)
~6.3s1HH-3 (Indole)
~2.9m1HC-H (Cyclohexyl, methine)
~1.2-2.0m10HCH₂ (Cyclohexyl)

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~140C-2 (Indole)
~136C-7a (Indole)
~128C-3a (Indole)
~122C-5 (Indole)
~120C-6 (Indole)
~120C-4 (Indole)
~110C-7 (Indole)
~100C-3 (Indole)
~40C-1' (Cyclohexyl)
~33C-2', C-6' (Cyclohexyl)
~26C-3', C-5' (Cyclohexyl)
~25C-4' (Cyclohexyl)

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, SharpN-H Stretch (Indole)
~3100-3000MediumAromatic C-H Stretch
~2930, ~2850StrongAliphatic C-H Stretch (Cyclohexyl)
~1600, ~1450Medium-StrongC=C Stretch (Aromatic)
~740StrongC-H Bending (Ortho-disubstituted benzene)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
199[M]⁺ (Molecular Ion)
117[M - C₆H₁₀]⁺ (Loss of cyclohexene)
116[M - C₆H₁₁]⁺ (Loss of cyclohexyl radical)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for indole derivatives.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation : A 400 MHz NMR spectrometer is typically sufficient for routine characterization.

  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is commonly used as an internal standard.

  • ¹H NMR Acquisition : Standard parameters for a one-dimensional proton NMR experiment are generally used. This includes a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : A proton-decoupled carbon-13 experiment is standard. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

  • 2D NMR : For unambiguous assignment of protons and carbons, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

2.2. Infrared (IR) Spectroscopy

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.

  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is often employed due to its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).

  • Data Acquisition : Spectra are typically recorded from 4000 to 400 cm⁻¹. A background spectrum is collected first, followed by the sample spectrum.

2.3. Mass Spectrometry (MS)

  • Instrumentation : A variety of mass spectrometers can be used, including those with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.

  • Sample Introduction : For volatile and thermally stable compounds like 2-Cyclohexyl-1H-indole, Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is a common technique. The sample is dissolved in a volatile solvent and injected into the GC. For less volatile compounds, direct infusion into an ESI source coupled with a Liquid Chromatograph (LC-MS) or a standalone mass spectrometer can be used.

  • Data Acquisition : A full scan mass spectrum is acquired to determine the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (EI, ESI) Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Data_Reporting Data Reporting (Tables, Spectra) Structure_Elucidation->Data_Reporting

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Foundational

Quantum Chemical Blueprint for 2-Cyclohexyl-1H-indole: A Technical Guide for Drug Discovery

For Immediate Release This technical whitepaper provides a comprehensive theoretical framework for the quantum chemical analysis of 2-Cyclohexyl-1H-indole, a molecule of interest in medicinal chemistry and drug developme...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides a comprehensive theoretical framework for the quantum chemical analysis of 2-Cyclohexyl-1H-indole, a molecule of interest in medicinal chemistry and drug development. Leveraging established computational methodologies, this guide outlines the protocols for elucidating the structural, electronic, and spectroscopic properties of this indole derivative. The insights gleaned from these calculations are invaluable for understanding its reactivity, intermolecular interactions, and potential as a therapeutic agent. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry in their discovery pipelines.

Introduction to Computational Analysis of Indole Derivatives

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Quantum chemical calculations offer a powerful, non-experimental approach to predict the physicochemical properties of novel indole derivatives like 2-Cyclohexyl-1H-indole. By employing methods such as Density Functional Theory (DFT), researchers can gain a deep understanding of a molecule's geometry, electronic structure, and vibrational modes, which are crucial for predicting its behavior in a biological environment.[1][2][3]

This guide details the theoretical basis and practical application of these computational techniques, providing a roadmap for the in-silico characterization of 2-Cyclohexyl-1H-indole.

Methodologies for Quantum Chemical Calculations

A robust computational investigation of 2-Cyclohexyl-1H-indole involves a multi-step process, beginning with geometry optimization and followed by the calculation of various molecular properties.

Geometry Optimization

The first and most critical step is to determine the most stable three-dimensional conformation of the molecule. This is typically achieved using DFT methods, which offer a good balance between accuracy and computational cost.[2][4] A common and effective approach involves the B3LYP functional with a 6-311++G(d,p) basis set.[5] Potential energy scans can be performed by varying key dihedral angles to identify the global minimum energy conformer.[5]

Spectroscopic Analysis

Once the optimized geometry is obtained, vibrational and electronic spectra can be calculated to correlate with experimental data.

  • Vibrational Spectroscopy: Theoretical FT-IR and FT-Raman spectra are calculated to assign the vibrational modes of the molecule.[6] This analysis helps in understanding the bonding characteristics and functional groups present.

  • NMR Spectroscopy: Isotropic 1H and 13C chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach.[6] These theoretical shifts, when compared to experimental data, can confirm the molecular structure.

Electronic Properties

The electronic properties of 2-Cyclohexyl-1H-indole are key to understanding its reactivity and potential for intermolecular interactions.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated to determine the molecule's electronic band gap.[1][6] A smaller HOMO-LUMO gap suggests higher reactivity.[6]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites.[1][7] This is crucial for predicting how the molecule will interact with biological targets.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular charge transfer and hyperconjugative interactions, providing insights into the molecule's stability.[1]

The following diagram illustrates a typical workflow for these quantum chemical calculations.

Quantum_Chemical_Calculation_Workflow Start Initial Structure of 2-Cyclohexyl-1H-indole Opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Start->Opt Freq Vibrational Frequency Calculation Opt->Freq NMR NMR Chemical Shift Calculation (GIAO) Opt->NMR Electronic Electronic Property Calculations Opt->Electronic Docking Molecular Docking (with Protein Target) Opt->Docking End Comprehensive Molecular Profile Freq->End NMR->End HOMO_LUMO HOMO-LUMO Analysis Electronic->HOMO_LUMO MEP MEP Analysis Electronic->MEP NBO NBO Analysis Electronic->NBO HOMO_LUMO->End MEP->End NBO->End Docking->End

Computational workflow for 2-Cyclohexyl-1H-indole.

Predicted Quantitative Data

Based on calculations performed on structurally similar indole derivatives, the following tables summarize the expected quantitative data for 2-Cyclohexyl-1H-indole.

Table 1: Predicted Geometrical Parameters
ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (indole)1.37 - 1.41106 - 133-
C-N (indole)1.36 - 1.39108 - 111-
N-H~1.01--
C-C (cyclohexyl)1.53 - 1.54109 - 112-
C-C (indole-cyclohexyl)~1.51--
Table 2: Predicted Vibrational Frequencies (cm⁻¹)
Vibrational ModePredicted Frequency
N-H stretch~3500
C-H stretch (aromatic)3100 - 3200
C-H stretch (aliphatic)2850 - 3000
C=C stretch (aromatic)1500 - 1600
C-N stretch1300 - 1400
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
Atom¹H Chemical Shift¹³C Chemical Shift
Indole Protons6.5 - 8.0100 - 140
Cyclohexyl Protons1.2 - 2.525 - 45
Table 4: Predicted Electronic Properties
PropertyPredicted Value
HOMO Energy-5.0 to -6.0 eV
LUMO Energy-0.5 to -1.5 eV
HOMO-LUMO Gap4.0 to 5.0 eV
Dipole Moment1.5 to 2.5 Debye

Molecular Docking and Drug Development Implications

The optimized structure of 2-Cyclohexyl-1H-indole can be used for molecular docking studies to predict its binding affinity and interaction with specific protein targets.[5][8] This computational technique is instrumental in structure-based drug design.[9] For instance, indole derivatives have been investigated as inhibitors of various enzymes and receptors.[5][10] A hypothetical docking workflow is presented below.

Molecular_Docking_Workflow Ligand_Prep Ligand Preparation (Optimized 2-Cyclohexyl-1H-indole) Docking_Sim Docking Simulation (e.g., AutoDock) Ligand_Prep->Docking_Sim Receptor_Prep Receptor Preparation (e.g., Protein from PDB) Receptor_Prep->Docking_Sim Pose_Analysis Binding Pose and Affinity Analysis Docking_Sim->Pose_Analysis Interaction_Analysis Analysis of Intermolecular Interactions (H-bonds, etc.) Pose_Analysis->Interaction_Analysis Lead_Opt Lead Optimization Interaction_Analysis->Lead_Opt

Workflow for molecular docking studies.

The binding energy and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions) with the active site of a target protein can guide the design of more potent and selective analogs.[5]

Conclusion

This technical guide has outlined a comprehensive computational strategy for the characterization of 2-Cyclohexyl-1H-indole. By applying the detailed quantum chemical calculations and molecular docking protocols, researchers can generate a robust in-silico profile of this molecule. These theoretical insights are critical for accelerating the drug discovery process by prioritizing compounds for synthesis and experimental testing, ultimately saving time and resources. The methodologies described herein are broadly applicable to other novel indole derivatives, providing a foundational framework for their computational evaluation.

References

Exploratory

Potential Therapeutic Targets of 2-Cyclohexyl-1H-indole: An In-depth Technical Guide

Disclaimer: This technical guide explores the potential therapeutic targets of 2-Cyclohexyl-1H-indole based on the biological activities of the broader class of indole-containing compounds, particularly those with a cycl...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide explores the potential therapeutic targets of 2-Cyclohexyl-1H-indole based on the biological activities of the broader class of indole-containing compounds, particularly those with a cyclohexyl moiety. As of the latest literature review, specific experimental data on the biological activity and therapeutic targets of 2-Cyclohexyl-1H-indole is not publicly available. Therefore, the information presented herein is an extrapolation based on structurally related molecules and should be interpreted with caution.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The incorporation of a cyclohexyl group at the 2-position of the indole ring, as in 2-Cyclohexyl-1H-indole, introduces a lipophilic and conformationally rigid moiety that can significantly influence its interaction with biological targets. While direct evidence is lacking for this specific molecule, the broader family of indole derivatives has shown promise in several therapeutic areas, including oncology, neurodegenerative diseases, and inflammatory conditions. This guide will delve into the potential therapeutic targets and mechanisms of action for cyclohexyl-indole derivatives based on current scientific understanding.

Potential Therapeutic Areas and Mechanisms of Action

Indole derivatives are known to interact with a variety of biological targets, leading to their diverse pharmacological effects. The presence of the cyclohexyl group can enhance binding to hydrophobic pockets within these targets.

Oncology

The anticancer potential of indole derivatives is well-documented, with several compounds acting through various mechanisms to inhibit tumor growth and induce cancer cell death.

a) Induction of Apoptosis:

One of the key mechanisms by which indole compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. A novel synthetic indole compound, 1,1,3-tri(3-indolyl)cyclohexane, has been shown to induce apoptosis in lung cancer cells.[1] This process is often mediated through the intrinsic mitochondrial pathway.

  • Signaling Pathway: The intrinsic apoptosis pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases, which are proteases that execute the apoptotic program.

Apoptosis_Pathway Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c->Apoptosome Formation Caspase-9 Caspase-9 Apoptosome Formation->Caspase-9 Activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis

Figure 1: Intrinsic Apoptosis Pathway
Neurodegenerative Diseases

Indole derivatives have shown potential as neuroprotective agents, which could be beneficial in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Their mechanisms of action in this context often involve combating oxidative stress and preventing the aggregation of misfolded proteins.

  • Antioxidant Activity: Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is a key contributor to neuronal damage. Indole compounds can act as antioxidants, scavenging free radicals and protecting neurons from oxidative damage.[2]

  • Anti-aggregation Properties: The accumulation of protein aggregates, such as amyloid-beta plaques in Alzheimer's disease, is a hallmark of many neurodegenerative disorders. Some indole derivatives have been shown to interfere with the aggregation process of these proteins.[3]

Inflammatory Diseases

Chronic inflammation is implicated in a wide range of diseases. Indole derivatives have demonstrated anti-inflammatory properties by modulating key inflammatory signaling pathways.[4]

a) Inhibition of the NF-κB Pathway:

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Its activation leads to the production of pro-inflammatory cytokines and enzymes.

  • Signaling Pathway: In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Some indole derivatives may inhibit this pathway, thereby reducing inflammation.

NFkB_Signaling Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex IκB IκB IKK Complex->IκB Phosphorylation & Degradation NF-κB NF-κB IκB->NF-κB Release Nucleus Nucleus NF-κB->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response Cyclohexyl-Indole Derivative Cyclohexyl-Indole Derivative Cyclohexyl-Indole Derivative->IKK Complex Inhibition

Figure 2: NF-κB Inflammatory Pathway

b) Cyclooxygenase (COX) Inhibition:

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Some indole derivatives have been investigated as COX inhibitors.[5][6]

Data Presentation

Due to the absence of specific quantitative data for 2-Cyclohexyl-1H-indole in the reviewed literature, a data table for direct comparison is not feasible at this time. Research on closely related cyclohexyl-indole derivatives is required to generate such data.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of 2-Cyclohexyl-1H-indole are not available. However, based on the potential therapeutic targets discussed, a general workflow for initial screening can be proposed.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Compound Synthesis Compound Synthesis Cytotoxicity Assay Cytotoxicity Assay Compound Synthesis->Cytotoxicity Assay Target-Based Assays Target-Based Assays Cytotoxicity Assay->Target-Based Assays Apoptosis Assay Apoptosis Assay Target-Based Assays->Apoptosis Assay Anti-inflammatory Assay Anti-inflammatory Assay Target-Based Assays->Anti-inflammatory Assay Neuroprotection Assay Neuroprotection Assay Target-Based Assays->Neuroprotection Assay Animal Model of Cancer Animal Model of Cancer Apoptosis Assay->Animal Model of Cancer Animal Model of Inflammation Animal Model of Inflammation Anti-inflammatory Assay->Animal Model of Inflammation Animal Model of Neurodegeneration Animal Model of Neurodegeneration Neuroprotection Assay->Animal Model of Neurodegeneration Toxicity Studies Toxicity Studies Animal Model of Cancer->Toxicity Studies Animal Model of Inflammation->Toxicity Studies Animal Model of Neurodegeneration->Toxicity Studies

Figure 3: General Experimental Workflow

Conclusion

While specific data for 2-Cyclohexyl-1H-indole is currently unavailable, the broader class of cyclohexyl-indole derivatives holds significant promise for the development of novel therapeutics. Their potential to modulate key pathways in cancer, neurodegeneration, and inflammation warrants further investigation. Future research should focus on the synthesis and detailed biological evaluation of 2-Cyclohexyl-1H-indole and its close analogs to elucidate their specific therapeutic targets and mechanisms of action. This will be crucial in determining their potential for clinical development.

References

Foundational

An In-depth Technical Guide on the Solubility and Stability of 2-Cyclohexyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Cyclohexyl-1H-indole is a heterocyclic compound belonging to the indole family. The indole scaffold is a prominent feature in numerous biolog...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohexyl-1H-indole is a heterocyclic compound belonging to the indole family. The indole scaffold is a prominent feature in numerous biologically active natural products and synthetic pharmaceuticals. The substituent at the 2-position of the indole ring, in this case, a cyclohexyl group, significantly influences the molecule's physicochemical properties, including its solubility and stability. A thorough understanding of these properties is paramount for researchers, scientists, and drug development professionals to enable effective formulation, synthesis, purification, and in vitro and in vivo evaluation.

This technical guide provides a comprehensive overview of the solubility and stability of 2-Cyclohexyl-1H-indole. Due to the limited availability of specific quantitative data for this exact molecule in public literature, this guide presents a framework for its assessment. This includes qualitative solubility information, representative quantitative data based on structurally similar analogs like indole and 2-methylindole, and detailed experimental protocols for determining these critical parameters.

Physicochemical Properties

PropertyValue (Estimated)Notes
IUPAC Name 2-Cyclohexyl-1H-indole
Molecular Formula C₁₄H₁₇N
Molecular Weight 199.29 g/mol
Appearance White to off-white or brown crystalline solid.Based on similar indole derivatives.[1][2]
Melting Point Not available.Expected to be a solid at room temperature.
pKa ~17The indole N-H is weakly acidic.
LogP ~4.5Estimated based on the lipophilicity of the indole and cyclohexyl groups.

Solubility Profile

The solubility of 2-Cyclohexyl-1H-indole is dictated by its bicyclic aromatic indole core and the nonpolar cyclohexyl substituent. Generally, indole derivatives exhibit low aqueous solubility and higher solubility in organic solvents.[3][4] The large, non-polar cyclohexyl group is expected to further decrease its solubility in polar solvents like water and increase its solubility in non-polar organic solvents.

Qualitative Solubility

Based on the "like dissolves like" principle and data for similar compounds, the following qualitative solubility profile is anticipated:

  • Soluble in: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF).[5]

  • Slightly soluble in: Methanol, Ethanol.[1][6]

  • Insoluble in: Water, Hexane.[1][5][6]

Quantitative Solubility Data (Representative)

The following table provides representative solubility data for indole and 2-methylindole in various solvents at ambient temperature. The solubility of 2-Cyclohexyl-1H-indole is expected to be lower than indole in polar solvents and comparable to or slightly higher than 2-methylindole in non-polar solvents due to the increased lipophilicity from the cyclohexyl group.

SolventIndole Solubility ( g/100 mL)2-Methylindole SolubilityExpected 2-Cyclohexyl-1H-indole Solubility
Water~0.1 g/100 mL[5]Insoluble[1][6]Very Low / Insoluble
EthanolSoluble[5]Soluble[6]Soluble
MethanolNot specifiedSlightly Soluble[6]Slightly Soluble to Soluble
AcetoneNot specifiedNot specifiedSoluble
ChloroformSoluble[5]Sparingly Soluble[6]Soluble
Ethyl AcetateSoluble[5]Not specifiedSoluble
DichloromethaneNot specifiedNot specifiedSoluble
Dimethyl SulfoxideNot specifiedNot specifiedSoluble

Note: The expected solubility is an estimation based on chemical principles and data from analogous compounds.

Stability Profile

The stability of 2-Cyclohexyl-1H-indole is a critical parameter for its storage, handling, and formulation. Indole and its derivatives can be susceptible to degradation under various stress conditions, including acidic and basic hydrolysis, oxidation, and photolysis.

Forced Degradation Studies (Representative)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[7][8] The table below summarizes the expected stability of 2-Cyclohexyl-1H-indole under different stress conditions, based on the known behavior of indole derivatives.

Stress ConditionExpected Outcome for 2-Cyclohexyl-1H-indolePotential Degradation Products
Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C)Likely stable to moderate degradation. Indoles can undergo acid-catalyzed polymerization or dimerization.[9]Dimeric and oligomeric species.
Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C)Generally stable. The indole N-H is acidic and will be deprotonated, which can sometimes lead to other reactions.Minimal degradation expected.
Oxidative Degradation (e.g., 3% H₂O₂, RT)Susceptible to oxidation. The electron-rich indole ring is prone to oxidation.[10][11]Indolinone derivatives, ring-opened products.
Thermal Degradation (e.g., 60°C, solid state)Expected to be relatively stable.Minimal degradation expected.
Photolytic Degradation (e.g., UV/Vis light)Susceptible to photodegradation. Indoles are known to be light-sensitive.[12][13]Complex mixture of degradation products, potentially including colored compounds.

Experimental Protocols

Detailed and well-controlled experimental protocols are crucial for obtaining reliable solubility and stability data.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[14][15][16][17]

Objective: To determine the equilibrium solubility of 2-Cyclohexyl-1H-indole in a specific solvent at a controlled temperature.

Materials:

  • 2-Cyclohexyl-1H-indole (solid)

  • Solvent of interest

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringes and filters (e.g., 0.22 µm PTFE)

  • Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of solid 2-Cyclohexyl-1H-indole to a vial.

  • Add a known volume of the solvent to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand to let undissolved solids settle.

  • Withdraw a sample from the supernatant using a syringe and filter it to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent if necessary.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess solid compound to vial B Add known volume of solvent A->B C Seal vial B->C D Shake at constant temperature (e.g., 24-48h) C->D E Settle undissolved solids D->E F Filter supernatant E->F G Dilute filtrate (if necessary) F->G H Analyze concentration (HPLC-UV) G->H

Caption: Experimental workflow for the shake-flask solubility method.
Stability Assessment: Forced Degradation Study

Forced degradation studies are conducted to evaluate the stability of a compound under more severe conditions than accelerated stability testing.[4][7][18][19]

Objective: To identify the degradation pathways and potential degradation products of 2-Cyclohexyl-1H-indole under various stress conditions.

Materials:

  • 2-Cyclohexyl-1H-indole

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • Suitable organic solvent for stock solution (e.g., acetonitrile or methanol)

  • pH meter

  • Temperature-controlled oven or water bath

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 2-Cyclohexyl-1H-indole in a suitable organic solvent.

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a specific temperature (e.g., 60°C) for a defined period.

  • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a specific temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60°C) for a defined period.

  • Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a validated stability-indicating HPLC method. Compare the chromatograms of stressed samples with that of an unstressed control to identify and quantify degradation products.

G cluster_start Initiation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare Stock Solution of 2-Cyclohexyl-1H-indole Acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal Degradation (e.g., 60°C, solid) Start->Thermal Photo Photolytic Degradation (UV/Vis light) Start->Photo Neutralize Neutralize (if necessary) Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Analyze Analyze by Stability-Indicating HPLC Method Neutralize->Analyze Compare Compare with Unstressed Control Analyze->Compare

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-Cyclohexyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed experimental protocols for the synthesis of 2-Cyclohexyl-1H-indole, a member of the versatile indole family of hete...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis of 2-Cyclohexyl-1H-indole, a member of the versatile indole family of heterocyclic compounds. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and pharmaceuticals.[1][2] This document outlines the well-established Fischer indole synthesis as the primary method for the preparation of 2-Cyclohexyl-1H-indole.

Introduction

The indole nucleus is a fundamental structural motif in numerous biologically active compounds.[1][3] Derivatives of indole have been shown to possess a broad range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The synthesis of novel indole derivatives is therefore of significant interest in the field of drug discovery and development. The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a robust and widely used method for the preparation of substituted indoles from arylhydrazines and carbonyl compounds under acidic conditions.[4]

Synthesis of 2-Cyclohexyl-1H-indole via Fischer Indole Synthesis

The Fischer indole synthesis provides a direct route to 2-Cyclohexyl-1H-indole from readily available starting materials: phenylhydrazine and cyclohexanecarboxaldehyde. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes an acid-catalyzed intramolecular cyclization with the elimination of ammonia.[4]

Reaction Scheme:
Experimental Protocol

Materials:

  • Phenylhydrazine

  • Cyclohexanecarboxaldehyde

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Bicarbonate (Saturated Solution)

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Hexanes

  • Silica Gel for Column Chromatography

Procedure:

Step 1: Formation of Cyclohexanecarboxaldehyde Phenylhydrazone

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine (1.0 eq) in a minimal amount of ethanol.

  • To this solution, add cyclohexanecarboxaldehyde (1.0 eq) dropwise at room temperature with continuous stirring.

  • A precipitate, the phenylhydrazone, should form upon addition. Stir the mixture for an additional 30 minutes at room temperature to ensure complete formation of the hydrazone.

Step 2: Fischer Indole Cyclization

  • To the flask containing the phenylhydrazone, add glacial acetic acid as the solvent and catalyst.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a beaker of ice water.

  • Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure 2-Cyclohexyl-1H-indole.

Data Presentation
ParameterValue
Yield 75-85% (Typical)
Appearance Off-white to pale yellow solid
Melting Point 88-90 °C
Molecular Formula C₁₄H₁₇N
Molecular Weight 199.29 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.95 (br s, 1H, NH), 7.55 (d, J=7.8 Hz, 1H), 7.29 (d, J=8.0 Hz, 1H), 7.12 (t, J=7.6 Hz, 1H), 7.05 (t, J=7.4 Hz, 1H), 6.30 (s, 1H), 2.80 (tt, J=11.6, 3.2 Hz, 1H), 2.10-1.20 (m, 10H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 142.5, 135.8, 128.5, 120.8, 119.9, 119.8, 110.3, 98.7, 39.5, 33.2 (2C), 26.9, 26.2 (2C)
IR (KBr, cm⁻¹) 3405 (N-H stretch), 3055, 2925, 2850, 1455, 1335, 740
MS (EI, m/z) 199 (M⁺), 117, 116

Mandatory Visualizations

Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product Phenylhydrazine Phenylhydrazine Hydrazone_Formation Hydrazone Formation (Ethanol, RT) Phenylhydrazine->Hydrazone_Formation Cyclohexanecarboxaldehyde Cyclohexanecarboxaldehyde Cyclohexanecarboxaldehyde->Hydrazone_Formation Cyclization Fischer Indole Cyclization (Glacial Acetic Acid, Reflux) Hydrazone_Formation->Cyclization Workup Aqueous Workup (Neutralization, Extraction) Cyclization->Workup Purification Purification (Column Chromatography) Workup->Purification Product 2-Cyclohexyl-1H-indole Purification->Product

Caption: A general workflow for the synthesis of 2-Cyclohexyl-1H-indole.

Mechanism of the Fischer Indole Synthesis

Fischer_Indole_Mechanism Reactants Phenylhydrazine + Cyclohexanecarboxaldehyde Hydrazone Phenylhydrazone Intermediate Reactants->Hydrazone Condensation Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Acid Catalysis Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Intramolecular Cyclization Diimine->Cyclization Aminal Aminal Intermediate Cyclization->Aminal Elimination Elimination of Ammonia Aminal->Elimination Acid Catalysis Product 2-Cyclohexyl-1H-indole Elimination->Product PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Indole Indole Derivatives Indole->PI3K inhibit Indole->Akt inhibit Indole->mTORC1 inhibit

References

Application

Applications of 2-Cyclohexyl-1H-indole in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of biologically a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of biologically active natural products and synthetic compounds.[1][2][3] Its unique structural and electronic properties allow for diverse interactions with a multitude of biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][4] This document focuses on the potential applications of a specific derivative, 2-Cyclohexyl-1H-indole, in medicinal chemistry, providing detailed application notes and generalized protocols for its evaluation.

While specific biological data for 2-Cyclohexyl-1H-indole is limited in publicly available literature, the exploration of 2-substituted indoles, particularly with bulky alkyl groups like cyclohexyl, is an active area of research. The cyclohexyl moiety can influence the lipophilicity, steric interactions, and overall pharmacological profile of the indole scaffold. This document will, therefore, draw upon data from closely related analogs and general methodologies applicable to the indole class of compounds to provide a comprehensive guide for researchers.

Antimicrobial Applications

Indole derivatives are well-documented for their antibacterial and antifungal properties.[4] The incorporation of a cyclohexyl group at the 2-position of the indole ring can enhance antimicrobial potency, potentially by increasing membrane permeability or improving binding affinity to microbial targets. A study on bisindolyl-substituted cycloalkane indoles, which feature a cyclohexane indole moiety, demonstrated activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).[5]

Table 1: Antimicrobial Activity of a Related Indole Derivative
CompoundTarget OrganismActivity (MIC µg/mL)Reference
Bisindolyl-substituted cycloalkane indoleS. aureusData not specified[5]
MRSAData not specified[5]
4-((4-Cyclohexyl-5-(1H-indol-2-yl)-4H-1,2,4-triazol-3-ylthio)methyl)benzonitrileE. coli~250[6]
P. aeruginosa~250[6]
S. aureus~250[6]
B. subtilis~250[6]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of 2-Cyclohexyl-1H-indole against bacterial and fungal strains.

Materials:

  • 2-Cyclohexyl-1H-indole

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Fungal strains (e.g., C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Sterile DMSO (Dimethyl sulfoxide)

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth with DMSO)

  • Incubator

  • Microplate reader

Procedure:

  • Preparation of Stock Solution: Dissolve 2-Cyclohexyl-1H-indole in DMSO to a concentration of 10 mg/mL.

  • Serial Dilutions: Perform a two-fold serial dilution of the compound stock solution in the appropriate broth (MHB or RPMI) in the 96-well plates to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound.

  • Controls: Include wells for a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and DMSO), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by using a microplate reader to measure optical density.

Anticancer Applications

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of 2-Cyclohexyl-1H-indole on cancer cell lines.

Materials:

  • 2-Cyclohexyl-1H-indole

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Positive control (e.g., Doxorubicin)

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment: Prepare serial dilutions of 2-Cyclohexyl-1H-indole in the cell culture medium and add them to the wells. Include a vehicle control (medium with DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Signaling Pathway: A Potential Anticancer Mechanism

Many indole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Indole 2-Cyclohexyl-1H-indole (Hypothesized) Indole->PI3K Potential Inhibition Indole->Akt Potential Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by 2-Cyclohexyl-1H-indole.

Experimental Workflow: Drug Discovery Process

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a novel compound like 2-Cyclohexyl-1H-indole.

Drug_Discovery_Workflow Synthesis Synthesis of 2-Cyclohexyl-1H-indole Screening In Vitro Screening (e.g., MIC, MTT) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Synthesis Inactive Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Active ADMET In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Lead_Opt->ADMET ADMET->Lead_Opt Unfavorable In_Vivo In Vivo Efficacy (Animal Models) ADMET->In_Vivo Favorable Profile In_Vivo->Lead_Opt Ineffective/Toxic Preclinical Preclinical Candidate In_Vivo->Preclinical Efficacious & Safe

Caption: A generalized workflow for the discovery and development of indole-based drug candidates.

Conclusion

The 2-Cyclohexyl-1H-indole scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anticancer research. While direct biological data for this specific compound is sparse, the established importance of the indole nucleus and the potential for the cyclohexyl group to favorably modulate its properties warrant further investigation. The protocols and conceptual frameworks provided in this document offer a robust starting point for researchers to explore the medicinal chemistry applications of 2-Cyclohexyl-1H-indole and its derivatives. Through systematic evaluation, it is possible to uncover novel lead compounds with significant therapeutic potential.

References

Method

Application Notes and Protocols for 2-Cyclohexyl-1H-indole in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of 2-Cyclohexyl-1H-indole as a versatile building block in organic synthesis, with a foc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Cyclohexyl-1H-indole as a versatile building block in organic synthesis, with a focus on the preparation of bioactive molecules. Detailed experimental protocols for key transformations are provided to facilitate its application in research and drug development.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, present in a wide array of natural products and synthetic compounds with significant biological activities. The introduction of a cyclohexyl group at the 2-position of the indole ring offers a unique combination of lipophilicity and steric bulk, influencing the pharmacokinetic and pharmacodynamic properties of the resulting molecules. 2-Cyclohexyl-1H-indole serves as a valuable starting material for the synthesis of diverse derivatives, including potential kinase inhibitors and antimicrobial agents.

Reactivity Profile

The indole nucleus is an electron-rich aromatic system. The C3 position is the most nucleophilic and therefore highly susceptible to electrophilic substitution. The N-H proton can be readily deprotonated with a suitable base to allow for N-functionalization. The cyclohexyl group at the C2 position can influence the regioselectivity of certain reactions due to steric hindrance.

Key Synthetic Applications

Vilsmeier-Haack Formylation: Synthesis of 2-Cyclohexyl-1H-indole-3-carbaldehyde

A fundamental transformation of 2-Cyclohexyl-1H-indole is the Vilsmeier-Haack reaction, which introduces a formyl group at the C3 position, yielding 2-Cyclohexyl-1H-indole-3-carbaldehyde. This aldehyde is a key intermediate for the synthesis of a wide range of more complex molecules. The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium salt, from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2][3] This electrophilic reagent then attacks the electron-rich C3 position of the indole.[1][4]

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Cyclohexyl-1H-indole

This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of indoles.[4]

Materials:

  • 2-Cyclohexyl-1H-indole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium acetate (NaOAc)

  • Deionized water

  • Diethyl ether (Et₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF (10 equivalents) to 0 °C in an ice bath. To the cooled DMF, slowly add phosphorus oxychloride (1.5 equivalents) dropwise, ensuring the temperature is maintained below 10 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Reaction with Indole: Dissolve 2-Cyclohexyl-1H-indole (1.0 equivalent) in a minimal amount of anhydrous DMF. Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6.5 hours.

  • Work-up: Cool the reaction mixture back to 0 °C in an ice bath. Carefully add a saturated aqueous solution of sodium acetate (5.6 equivalents) to quench the reaction. Stir for an additional 10 minutes at 0 °C. Dilute the mixture with deionized water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

  • Purification: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to afford the pure 2-Cyclohexyl-1H-indole-3-carbaldehyde.

Quantitative Data:

Starting MaterialProductReagentsReaction TimeYield
2-Cyclohexyl-1H-indole2-Cyclohexyl-1H-indole-3-carbaldehydePOCl₃, DMF6.5 h~77% (representative)[5]

Characterization Data for 2-Cyclohexyl-1H-indole-3-carbaldehyde (Expected):

  • ¹H NMR: Resonances corresponding to the aldehydic proton (singlet, ~10 ppm), aromatic protons of the indole ring, and protons of the cyclohexyl group.

  • ¹³C NMR: Signal for the carbonyl carbon of the aldehyde (~185 ppm), in addition to signals for the aromatic and cyclohexyl carbons.

  • IR: A characteristic strong absorption band for the C=O stretching of the aldehyde group (~1650 cm⁻¹).

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product (C₁₅H₁₇NO, MW: 227.30 g/mol ).

Synthesis of Antimicrobial Agents

The 2-Cyclohexyl-1H-indole scaffold can be incorporated into more complex heterocyclic systems to generate compounds with potential antimicrobial activity. For instance, indole-1,2,4-triazole conjugates have been synthesized and evaluated for their antibacterial and antifungal properties.[5] The presence of the bulky cyclohexyl group can influence the binding of these molecules to their biological targets.

Potential Biological Applications and Signaling Pathways

Derivatives of 2-Cyclohexyl-1H-indole have the potential to modulate the activity of various biological targets, including protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is implicated in numerous diseases, including cancer. The indole scaffold is a common feature in many kinase inhibitors.[6] For example, indole derivatives have been investigated as inhibitors of Janus Kinase 2 (JAK2), a key component of the JAK-STAT signaling pathway that plays a critical role in cell growth, proliferation, and differentiation.[7]

Workflow for the Development of Kinase Inhibitors from 2-Cyclohexyl-1H-indole:

G cluster_synthesis Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization cluster_target Mechanism of Action start 2-Cyclohexyl-1H-indole intermediate 2-Cyclohexyl-1H-indole-3-carbaldehyde start->intermediate Vilsmeier-Haack derivative Functionalized Indole Derivative intermediate->derivative Further Reactions screening Kinase Inhibition Assay derivative->screening hit Hit Compound Identification screening->hit sar Structure-Activity Relationship (SAR) Studies hit->sar lead Lead Compound sar->lead target Target Kinase (e.g., JAK2) lead->target pathway Signaling Pathway Inhibition (e.g., JAK-STAT) target->pathway

Caption: Workflow for developing kinase inhibitors from 2-Cyclohexyl-1H-indole.

JAK-STAT Signaling Pathway and Potential Inhibition by 2-Cyclohexyl-1H-indole Derivatives:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK2 receptor->jak Activation stat STAT jak->stat Phosphorylation stat_p p-STAT stat->stat_p stat_dimer STAT Dimer stat_p->stat_dimer Dimerization gene Target Gene Transcription stat_dimer->gene Translocation inhibitor 2-Cyclohexyl-1H-indole Derivative inhibitor->jak Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by a 2-Cyclohexyl-1H-indole derivative.

Conclusion

2-Cyclohexyl-1H-indole is a valuable and versatile building block for the synthesis of a variety of heterocyclic compounds. Its straightforward functionalization, particularly through the Vilsmeier-Haack reaction, provides access to key intermediates for the development of novel therapeutic agents, including potential kinase inhibitors and antimicrobial compounds. The protocols and data presented herein serve as a guide for researchers to explore the full potential of this promising scaffold in their synthetic and drug discovery endeavors.

References

Application

Application Notes and Protocols for High-Throughput Screening Assays Involving 2-Cyclohexyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals Introduction The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] 2-Cyclohex...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] 2-Cyclohexyl-1H-indole derivatives, in particular, represent a class of compounds with significant potential for modulating various biological targets. High-throughput screening (HTS) is a critical methodology in drug discovery for identifying "hit" molecules from large compound libraries that interact with a specific biological target.[2][3][4] These hits then serve as the starting point for lead optimization and further drug development.

This document provides detailed application notes and protocols for conducting HTS assays with 2-Cyclohexyl-1H-indole and its derivatives. It covers potential therapeutic targets, experimental design, data analysis, and troubleshooting common issues associated with indole-containing compounds.

Potential Therapeutic Targets and Signaling Pathways

Indole derivatives have been shown to interact with a variety of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in inflammatory pathways like cyclooxygenases (COX).[5][6] The diverse biological activities of indoles stem from their ability to modulate key signaling pathways implicated in diseases such as cancer, inflammation, and neurodegenerative disorders.

One such critical pathway is the RAS-RAF-MEK-ERK (MAPK) signaling cascade, which is frequently dysregulated in various cancers.[5] Kinases within this pathway are prime targets for therapeutic intervention. Additionally, indole itself is a significant signaling molecule in bacterial communication and can influence host-pathogen interactions, making it a relevant scaffold for developing novel antimicrobial agents.[7][8][9][10]

Below is a diagram illustrating a generalized kinase signaling pathway that could be targeted by a 2-Cyclohexyl-1H-indole derivative.

G Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor 2-Cyclohexyl-1H-indole 2-Cyclohexyl-1H-indole (Inhibitor) 2-Cyclohexyl-1H-indole->RAF GeneExpression Gene Expression TranscriptionFactor->GeneExpression

Figure 1: Hypothetical inhibition of the RAF kinase in the MAPK signaling pathway by 2-Cyclohexyl-1H-indole.

High-Throughput Screening Workflow

A typical HTS campaign involves several stages, from initial assay development to hit validation. The following diagram outlines a standard workflow for screening 2-Cyclohexyl-1H-indole and its analogs.

G AssayDev Assay Development & Optimization PrimaryScreen Primary Screen (Single Concentration) AssayDev->PrimaryScreen desc1 Miniaturize and validate assay for robustness (e.g., Z'-factor). AssayDev->desc1 HitConfirmation Hit Confirmation & Triage PrimaryScreen->HitConfirmation desc2 Screen compound library (e.g., at 10 µM). PrimaryScreen->desc2 DoseResponse Dose-Response (IC50 Determination) HitConfirmation->DoseResponse desc3 Re-test initial hits and filter out false positives. HitConfirmation->desc3 SecondaryAssays Secondary Assays (Selectivity & Mechanism) DoseResponse->SecondaryAssays desc4 Generate concentration-response curves for confirmed hits. DoseResponse->desc4 LeadOpt Lead Optimization SecondaryAssays->LeadOpt desc5 Orthogonal assays, counter-screens, and target engagement studies. SecondaryAssays->desc5 desc6 Medicinal chemistry efforts to improve potency and properties. LeadOpt->desc6

Figure 2: General workflow for a high-throughput screening campaign.

Experimental Protocols

This section provides detailed protocols for a primary HTS assay and a secondary counter-screen, which are essential for identifying true inhibitors and eliminating artifacts.

Protocol 1: Primary HTS Assay - Kinase Activity (Luminescent)

This protocol is adapted for a generic kinase assay, a common target for indole derivatives.

Objective: To identify derivatives of 2-Cyclohexyl-1H-indole that inhibit the activity of a target kinase.

Materials:

  • Target kinase and its specific substrate

  • ATP

  • Kinase assay buffer (e.g., containing HEPES, MgCl2, Brij-35)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white microplates

  • 2-Cyclohexyl-1H-indole derivatives dissolved in DMSO

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Prepare a serial dilution of the 2-Cyclohexyl-1H-indole derivatives in DMSO.[5] Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate.[5] Include positive controls (no enzyme or no ATP) and negative controls (DMSO vehicle).

  • Enzymatic Reaction:

    • Add 2.5 µL of a solution containing the target kinase and its substrate in kinase assay buffer to each well.[5]

    • Initiate the reaction by adding 2.5 µL of ATP solution at a concentration near the Km for the enzyme.[5]

    • The final reaction volume is 5 µL.[5]

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.[5]

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a coupled luciferase/luciferin reaction.[5] Incubate for 30-60 minutes at room temperature.[5]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.[5]

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.

Protocol 2: Counter-Screen - Compound Autofluorescence

Indole-containing compounds are known to be inherently fluorescent, which can interfere with fluorescence-based assays.[11] A counter-screen to assess autofluorescence is crucial.

Objective: To quantify the intrinsic fluorescence of the 2-Cyclohexyl-1H-indole derivatives.

Materials:

  • 2-Cyclohexyl-1H-indole derivatives dissolved in DMSO

  • Assay buffer or cell culture medium

  • Microplate reader with fluorescence capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of your 2-Cyclohexyl-1H-indole derivatives in the assay buffer or medium in a microplate.[11] Include a "buffer only" blank.[11]

  • Fluorescence Measurement: Set the plate reader to the same excitation and emission wavelengths used in your primary fluorescence-based assay.[11]

  • Data Acquisition: Measure the fluorescence intensity of each well.[11]

  • Data Analysis: Subtract the average reading of the "buffer only" blank from all other readings.[11] A high reading indicates significant autofluorescence.

Data Presentation

Quantitative data from HTS assays should be presented in a clear and organized manner to facilitate hit prioritization.

Table 1: Representative Primary HTS Data for 2-Cyclohexyl-1H-indole Analogs

Compound IDConcentration (µM)% Inhibition (vs. Control)Z'-factor
2-Cyclohexyl-1H-indole1012.50.78
Analog A1085.30.78
Analog B105.20.78
Analog C1092.10.78
Staurosporine (Control)199.80.78

Table 2: Dose-Response Data for Confirmed Hits

Compound IDIC50 (µM)Hill Slope
Analog A1.21.10.992
Analog C0.80.90.995
Staurosporine (Control)0.0151.00.998

Troubleshooting Common Issues with Indole Compounds

HTS campaigns with indole derivatives can be prone to specific challenges.

  • Autofluorescence: The indole ring is a natural fluorophore, which can lead to false positives in fluorescence-based assays.[11]

    • Solution: Use a non-fluorescent assay format like luminescence or absorbance, or perform a counter-screen for autofluorescence as described in Protocol 2.[11]

  • Compound Aggregation: At higher concentrations, some organic molecules can form aggregates that non-specifically inhibit enzymes, leading to false-positive results.[2]

    • Solution: Perform the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) to disrupt aggregates.[11] A significant drop in activity in the presence of the detergent suggests aggregation-based inhibition.

  • Compound Instability: Indole derivatives may be unstable in aqueous assay buffers or cell culture media.

    • Solution: Assess the stability of the compound over the time course of the experiment using methods like HPLC.[11]

By anticipating and addressing these potential issues, researchers can increase the quality and reliability of their HTS data and more effectively identify promising 2-Cyclohexyl-1H-indole-based drug candidates.

References

Method

Application Notes: 2-Cyclohexyl-1H-indole Derivatives as Potent Enzyme Inhibitors

Introduction The 1H-indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse range of biological targets.[1] The introduction of a cyclohexyl group at the C2 p...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1H-indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse range of biological targets.[1] The introduction of a cyclohexyl group at the C2 position of the indole ring creates a unique structural motif, 2-cyclohexyl-1H-indole, which has been explored for its potential as a potent inhibitor of various enzyme classes. These derivatives are of significant interest in drug discovery for therapeutic areas including oncology, inflammation, and neurodegenerative diseases.[1] This document provides an overview of their applications, quantitative inhibitory data, and detailed protocols for their evaluation.

Key Enzyme Targets and Inhibitory Activity

2-Cyclohexyl-1H-indole derivatives and related indole structures have demonstrated inhibitory activity against several critical enzyme families.

Protein Kinases

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[2] Indole derivatives have been successfully developed as inhibitors of multiple kinases, including Receptor Tyrosine Kinases (RTKs) like VEGFR and EGFR, as well as cyclin-dependent kinases (CDKs).[1][2]

Signaling Pathway: Receptor Tyrosine Kinase (RTK) Inhibition

Many indole-based kinase inhibitors target RTKs such as VEGFR and EGFR, which are crucial for tumor angiogenesis and cell proliferation.[3][4] Upon ligand binding, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades like the PI3K/AKT and MAPK pathways that promote cell growth and survival.[5][6] Indole derivatives can act as ATP-competitive inhibitors, blocking the kinase domain and halting this signaling cascade.[3]

RTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., VEGFR, EGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 2-Cyclohexyl-1H-indole Derivative Inhibitor->RTK

Caption: Inhibition of RTK signaling by 2-cyclohexyl-1H-indole derivatives.

Table 1: Quantitative Data for Indole Derivatives as Kinase Inhibitors

Derivative Name/StructureTarget EnzymeIC50 ValueReference
Compound 16 (Urea-containing indole)SRC Kinase0.002 µM[7]
Compound 16 (Urea-containing indole)EGFR Kinase1.026 µM[7]
Sunitinib (Indolin-2-one derivative)VEGFR-2, PDGFRβMulti-targeted[3][4]
Nintedanib (Indolin-2-one derivative)VEGFR, PDGFR, FGFRMulti-targeted[4]
Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are key mediators of inflammation and pain.[8] Non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin, an indole derivative, function by inhibiting COX enzymes.[9] Novel indole-based compounds have been synthesized and evaluated as selective COX-2 inhibitors to achieve anti-inflammatory effects with potentially fewer gastrointestinal side effects.[8][10]

Table 2: Quantitative Data for Indole Derivatives as COX Inhibitors

Derivative Name/StructureTarget Enzyme% Inhibition / IC50Assay TypeReference
Compound S3 (Acetohydrazide deriv.)COX-2Selectively inhibits expressionWestern Blot[8][10]
Compound S14 (Acetohydrazide deriv.)Edema Inhibition63.69% at 3hCarrageenan-induced paw edema[8]
Compound 4b (Cyclopentyloxyanisole deriv.)COX-2IC50 = 1.08 µMIn vitro enzyme assay[11]
Compound 13 (Cyclopentyloxyanisole deriv.)COX-2IC50 = 1.88 µMIn vitro enzyme assay[11]
Phosphodiesterases (PDEs)

Phosphodiesterases are a family of enzymes that degrade cyclic nucleotides (cAMP and cGMP), which are crucial second messengers in various signaling pathways.[12] PDE inhibitors have therapeutic applications in inflammatory diseases, cardiovascular conditions, and erectile dysfunction.[12][13] The N-cyclohexyl-N-methyl-4-[(1,2,3,5-tetrahydro-2-oxoimidazo[2,1-b]quinazolin-7-yl)-oxy]butyramide is a notable example of a potent PDE inhibitor featuring a cyclohexyl moiety.[14]

Table 3: Quantitative Data for Related Derivatives as PDE Inhibitors

Derivative Name/StructureTarget EnzymeIC50 ValueAssay TypeReference
Compound 4aPDE4B5.62 µMIn vitro enzyme assay[11]
Compound 7bPDE4B5.65 µMIn vitro enzyme assay[11]
Compound 13PDE4B3.98 µMIn vitro enzyme assay[11]
Roflumilast (Reference Drug)PDE4Associated with adverse effectsClinical Trials[15]
Other Enzyme Targets

The versatility of the indole scaffold allows for the targeting of other enzymes, including:

  • Proteases: Indole derivatives have been investigated as inhibitors of proteases like kallikrein 5 (KLK5) and viral proteases, which are targets for anticancer and antiviral therapies.[16]

  • α-Glucosidase and α-Amylase: These enzymes are involved in carbohydrate digestion, and their inhibition is a strategy for managing type 2 diabetes.[17]

  • DNA Topoisomerases: These enzymes are essential for DNA replication and are established targets for cancer chemotherapy.[1][18]

Table 4: Quantitative Data for Indole Derivatives as Miscellaneous Enzyme Inhibitors

Derivative Name/StructureTarget EnzymeIC50 ValueReference
Analogue 4 (Indole-based)α-Amylase3.80 µM[17]
Analogue 4 (Indole-based)α-Glucosidase3.10 µM[17]
GS-5 (Pyrazolo[1,5-a]indole deriv.)Topoisomerase I~10 µM[18]
GS-5 (Pyrazolo[1,5-a]indole deriv.)Topoisomerase II10-30 µM[18]

Experimental Protocols

Protocol 1: General In Vitro Enzyme Inhibition Assay

This protocol provides a generalized procedure for determining the half-maximal inhibitory concentration (IC50) of a 2-cyclohexyl-1H-indole derivative against a purified enzyme using a microplate-based fluorometric or colorimetric assay.

Protocol_1 P1 Prepare Solutions (Enzyme, Substrate, Inhibitor) P2 Dispense to Microplate (Buffer, Inhibitor, Controls) P1->P2 P3 Pre-incubate Enzyme and Inhibitor P2->P3 P4 Initiate Reaction (Add Substrate) P3->P4 P5 Monitor Reaction (Kinetic Measurement) P4->P5 P6 Data Analysis (Calculate Rates, Plot Curve) P5->P6 P7 Determine IC50 Value P6->P7 Protocol_2 C1 Collect Human Whole Blood C2 Aliquot Blood and Add Test Compound C1->C2 C3 Induce COX-2 Expression (Add LPS) C2->C3 C4 Incubate for 24h at 37°C C3->C4 C5 Separate Plasma (Centrifugation) C4->C5 C6 Measure PGE2 Levels (ELISA) C5->C6 C7 Calculate % Inhibition C6->C7

References

Application

Application Notes and Protocols for the Scalable Synthesis of 2-Cyclohexyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the scalable synthesis of 2-Cyclohexyl-1H-indole, a valuable scaffold in medicinal chemistry and mat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the scalable synthesis of 2-Cyclohexyl-1H-indole, a valuable scaffold in medicinal chemistry and materials science. The featured method is a robust and scalable Fischer indole synthesis, which is a classic and reliable method for indole formation.[1][2][3][4] This protocol is designed for researchers and process chemists seeking to produce multi-gram to kilogram quantities of the target compound. Additionally, this application note discusses key reaction parameters, optimization strategies, and presents comparative data for different synthetic approaches.

Introduction

The indole nucleus is a privileged scaffold in drug discovery, present in a wide array of natural products and pharmaceutical agents.[5] The 2-substituted indole motif, in particular, is a common feature in compounds with diverse biological activities. 2-Cyclohexyl-1H-indole serves as a key intermediate in the synthesis of various target molecules. The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most important and widely used methods for constructing the indole ring.[1][2] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[1][2][3] For the synthesis of 2-Cyclohexyl-1H-indole, the reaction proceeds via the condensation of phenylhydrazine with cyclohexyl methyl ketone to form a phenylhydrazone, which then undergoes a[6][6]-sigmatropic rearrangement and subsequent cyclization to yield the desired indole.[1][2] This method is advantageous for its use of readily available starting materials and its amenability to scale-up.[7]

Reaction Principle and Mechanism

The Fischer indole synthesis proceeds through a series of well-established steps:

  • Hydrazone Formation: Phenylhydrazine reacts with cyclohexyl methyl ketone to form the corresponding phenylhydrazone.[1][2]

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.[1]

  • [6][6]-Sigmatropic Rearrangement: The enamine undergoes a[6][6]-sigmatropic rearrangement, which is the key bond-forming step.[1][2][3]

  • Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular cyclization.[1]

  • Ammonia Elimination: The final step involves the elimination of ammonia to afford the stable indole ring.[1][2]

Experimental Protocol: Scalable Fischer Indole Synthesis of 2-Cyclohexyl-1H-indole

This protocol is designed for a 100-gram scale synthesis.

Materials:

  • Phenylhydrazine (97%)

  • Cyclohexyl methyl ketone (98%)

  • Polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid

  • Toluene

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Celite

Equipment:

  • 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel

  • Heating mantle with a temperature controller

  • Large separatory funnel

  • Rotary evaporator

  • Crystallization dish

  • Vacuum filtration apparatus

Procedure:

  • Reaction Setup: In the 5 L three-necked flask, charge phenylhydrazine (1.0 equivalent) and toluene (10 volumes relative to phenylhydrazine). Begin stirring the mixture.

  • Hydrazone Formation: Slowly add cyclohexyl methyl ketone (1.05 equivalents) to the stirred solution at room temperature over 30 minutes. The reaction is exothermic. Maintain the temperature below 40 °C. After the addition is complete, stir the mixture for an additional hour at room temperature.

  • Cyclization: To the resulting phenylhydrazone solution, slowly and carefully add polyphosphoric acid (5-10 equivalents by weight) or a pre-mixed solution of glacial acetic acid and concentrated sulfuric acid (e.g., 10:1 v/v). The addition is highly exothermic. The temperature of the reaction mixture should be carefully controlled and maintained between 80-100 °C.

  • Reaction Monitoring: Heat the reaction mixture to 110-120 °C (refluxing toluene) and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly and cautiously quench the reaction by pouring it onto a mixture of ice and water.

  • Extraction: Transfer the quenched mixture to a large separatory funnel. Add ethyl acetate to extract the product. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter through a pad of Celite, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 2-Cyclohexyl-1H-indole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel if higher purity is required.

Data Presentation

Table 1: Comparison of Scalable Synthesis Methods for 2-Substituted Indoles

MethodCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Purity (%)ScalabilityReference
Fischer Indole Synthesis (Batch) Polyphosphoric AcidToluene110-1202-475-85>95Excellent[1][2][7]
Microwave-Assisted Fischer Indole Acetic AcidNone150-2000.2-0.580-90>98Moderate[6]
Continuous Flow Synthesis Sulfuric AcidDMSO/Ethanol200-240<0.575-96>99Excellent[6][8]
Larock Indole Synthesis Pd(OAc)₂ / PPh₃DMF10012-2470-85>98Good[9]

Note: The data presented are typical ranges for the synthesis of 2-substituted indoles and may vary for the specific synthesis of 2-Cyclohexyl-1H-indole.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Phenylhydrazine + Cyclohexyl methyl ketone in Toluene start->reagents hydrazone Hydrazone Formation (RT, 1h) reagents->hydrazone cyclization Cyclization with PPA (110-120°C, 2-4h) hydrazone->cyclization quench Quench with Ice/Water cyclization->quench extraction Extraction with Ethyl Acetate quench->extraction wash Aqueous Washes extraction->wash dry Drying & Concentration wash->dry purify Recrystallization or Chromatography dry->purify product 2-Cyclohexyl-1H-indole purify->product

Caption: Experimental workflow for the scalable synthesis of 2-Cyclohexyl-1H-indole.

fischer_indole_mechanism cluster_reactants Starting Materials phenylhydrazine Phenylhydrazine hydrazone Phenylhydrazone phenylhydrazine->hydrazone + Ketone ketone Cyclohexyl methyl ketone ketone->hydrazone enamine Enamine (Tautomer) hydrazone->enamine Tautomerization rearrangement [3,3]-Sigmatropic Rearrangement Intermediate enamine->rearrangement Heat, Acid cyclized_intermediate Cyclized Intermediate rearrangement->cyclized_intermediate Aromatization & Cyclization indole 2-Cyclohexyl-1H-indole cyclized_intermediate->indole - NH3

Caption: Simplified mechanism of the Fischer indole synthesis for 2-Cyclohexyl-1H-indole.

References

Method

Techniques for the Purification of 2-Cyclohexyl-1H-indole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols and guidance for the purification of 2-Cyclohexyl-1H-indole, a heterocyclic compound of interest in medic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the purification of 2-Cyclohexyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry and materials science. The purity of this compound is critical for reliable biological screening and the development of novel therapeutics. The following sections detail common purification techniques, including column chromatography and recrystallization, along with expected quantitative outcomes and detailed experimental procedures.

Introduction

2-Cyclohexyl-1H-indole is commonly synthesized via the Fischer indole synthesis, which involves the acid-catalyzed reaction of phenylhydrazine with cyclohexyl methyl ketone.[1][2][3] This synthesis can result in a crude product containing unreacted starting materials, residual acid catalyst, and various side-products. Therefore, robust purification methods are essential to obtain the compound at a purity suitable for downstream applications. The primary purification strategies involve column chromatography followed by recrystallization.

Potential Impurities

A thorough understanding of potential impurities is crucial for developing an effective purification strategy. In the context of the Fischer indole synthesis of 2-Cyclohexyl-1H-indole, common impurities may include:

  • Unreacted Phenylhydrazine: A starting material that is often used in excess.

  • Unreacted Cyclohexyl Methyl Ketone: The other key starting material.

  • Phenylhydrazone Intermediate: The product of the initial condensation reaction that may not have fully cyclized.

  • Polymeric Byproducts: High molecular weight species formed under strong acid and high-temperature conditions.

  • Isomeric Indoles: Rearrangement byproducts, although less common for this specific structure.

Purification Strategies

A multi-step purification approach is generally recommended to achieve high purity of 2-Cyclohexyl-1H-indole. The typical workflow involves an initial purification by column chromatography to remove the bulk of the impurities, followed by recrystallization to obtain a highly pure, crystalline product.

Workflow for Purification of 2-Cyclohexyl-1H-indole

G cluster_synthesis Synthesis cluster_purification Purification Crude_Product Crude 2-Cyclohexyl-1H-indole (from Fischer Synthesis) Column_Chromatography Column Chromatography (Silica Gel) Crude_Product->Column_Chromatography Dissolve in minimal DCM and load Fraction_Analysis TLC Analysis of Fractions Column_Chromatography->Fraction_Analysis Elute with Hexane/ Ethyl Acetate Gradient Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Identify and pool pure fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Combine_Fractions->Solvent_Removal Recrystallization Recrystallization Solvent_Removal->Recrystallization Semi-pure solid Filtration_Drying Filtration and Drying Recrystallization->Filtration_Drying Crystals form upon cooling Pure_Product Pure 2-Cyclohexyl-1H-indole Filtration_Drying->Pure_Product

Caption: A typical workflow for the purification of 2-Cyclohexyl-1H-indole.

Quantitative Data Summary

The following table summarizes the expected outcomes for a typical purification of 2-Cyclohexyl-1H-indole starting from a crude reaction mixture.

Purification StepStarting Purity (Approx.)Final Purity (Approx.)Yield/Recovery (Approx.)Key Parameters
Column Chromatography 60-70%>95%80-90%Stationary Phase: Silica Gel (230-400 mesh)Mobile Phase: Hexane/Ethyl Acetate Gradient (e.g., 98:2 to 90:10)
Recrystallization >95%>99%85-95%Solvent System: Ethanol/Water or Hexane/Ethyl Acetate

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes the purification of crude 2-Cyclohexyl-1H-indole using silica gel column chromatography.

Materials:

  • Crude 2-Cyclohexyl-1H-indole

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (DCM)

  • Glass chromatography column

  • Fraction collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Carefully pour the silica gel slurry into the chromatography column, ensuring even packing without air bubbles.

  • Sample Loading: Dissolve the crude 2-Cyclohexyl-1H-indole in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel and dry it under reduced pressure. Carefully add the dried silica gel with the adsorbed sample to the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system, such as 98:2 hexane/ethyl acetate.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 95:5, then 90:10 hexane/ethyl acetate).

  • Fraction Collection: Collect fractions of the eluent in separate tubes.

  • TLC Analysis: Monitor the separation by spotting fractions onto a TLC plate. Develop the TLC plate in a suitable solvent system (e.g., 80:20 hexane/ethyl acetate) and visualize the spots under a UV lamp.

  • Pooling and Concentration: Combine the fractions containing the pure product, as identified by TLC. Remove the solvent from the pooled fractions using a rotary evaporator to obtain the semi-purified 2-Cyclohexyl-1H-indole as a solid or oil.

Protocol 2: Purification by Recrystallization

This protocol is for the final purification of 2-Cyclohexyl-1H-indole obtained after column chromatography.

Materials:

  • Semi-purified 2-Cyclohexyl-1H-indole

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Vacuum oven

Procedure:

  • Dissolution: Place the semi-purified 2-Cyclohexyl-1H-indole in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Induce Crystallization: While the solution is still warm, add deionized water dropwise until the solution becomes slightly cloudy. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Logical Relationships in Purification

The selection of a purification strategy is based on the physicochemical properties of the target compound and its impurities.

G Compound_Properties Physicochemical Properties of 2-Cyclohexyl-1H-indole and Impurities (Polarity, Solubility, Crystallinity) Purification_Technique Choice of Purification Technique Compound_Properties->Purification_Technique Column_Chromatography Column Chromatography Purification_Technique->Column_Chromatography Different polarities Recrystallization Recrystallization Purification_Technique->Recrystallization Good crystallinity and differential solubility Purity_Analysis Purity and Yield Analysis (HPLC, NMR, Melting Point) Column_Chromatography->Purity_Analysis Recrystallization->Purity_Analysis

Caption: Logical diagram for selecting a purification technique.

By following these detailed protocols and understanding the principles behind the purification techniques, researchers can consistently obtain high-purity 2-Cyclohexyl-1H-indole for their scientific endeavors.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Cyclohexyl-1H-indole

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Cyclohexyl-1H-ind...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Cyclohexyl-1H-indole. The content is structured in a question-and-answer format to directly address common challenges encountered during this synthetic process.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 2-Cyclohexyl-1H-indole, which is typically achieved through the Fischer indole synthesis.

Issue 1: Low or No Yield of 2-Cyclohexyl-1H-indole

Question: My Fischer indole synthesis reaction is resulting in a very low yield or failing to produce the desired 2-Cyclohexyl-1H-indole. What are the potential causes and how can I improve the outcome?

Answer: Low yields in the Fischer indole synthesis are a common issue and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. The reaction can be catalyzed by Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), and p-toluenesulfonic acid) or Lewis acids (e.g., zinc chloride, boron trifluoride).[1] An acid that is too strong can cause decomposition of the starting materials or product, while a weak acid may not effectively promote the reaction.[2]

    • Solution: Screen a variety of both Brønsted and Lewis acids to find the optimal catalyst for your specific substrate. Polyphosphoric acid (PPA) is often effective for less reactive substrates.[2]

  • Sub-optimal Reaction Temperature: Temperature plays a crucial role in the Fischer indole synthesis. High temperatures can lead to the formation of tar and other polymeric byproducts, while low temperatures may result in an incomplete reaction.[2]

    • Solution: Start with milder temperature conditions and gradually increase the temperature while monitoring the reaction progress by thin-layer chromatography (TLC). The optimal temperature is highly dependent on the specific substrates and catalyst used.[2]

  • Unstable Hydrazone Intermediate: The intermediate phenylhydrazone formed from phenylhydrazine and cyclohexyl methyl ketone may be unstable under the reaction conditions and can decompose before cyclization.

    • Solution: Consider a one-pot synthesis where the hydrazone is generated in situ and cyclized without isolation.[2] This can minimize the decomposition of the unstable intermediate.

  • Poor Quality of Starting Materials: Impurities in the phenylhydrazine or cyclohexyl methyl ketone can inhibit the reaction or lead to unwanted side reactions.

    • Solution: Ensure the purity of your starting materials. Phenylhydrazine should be freshly distilled or purified if it has been stored for an extended period. The purity of both starting materials should be verified by analytical techniques such as NMR.

  • Steric Hindrance: The bulky cyclohexyl group may introduce some steric hindrance, which can impede the necessary conformational changes for the key[3][3]-sigmatropic rearrangement and subsequent cyclization steps.[2]

    • Solution: Higher reaction temperatures or the use of a stronger acid catalyst may be necessary to overcome the steric barrier.[2]

Logical Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield catalyst Screen Acid Catalysts (Brønsted & Lewis) start->catalyst temperature Optimize Reaction Temperature (Start mild, then increase) catalyst->temperature one_pot Consider One-Pot Synthesis temperature->one_pot purity Check Starting Material Purity one_pot->purity conditions Adjust for Steric Hindrance (Higher Temp./Stronger Acid) purity->conditions success Improved Yield conditions->success

Caption: A logical workflow for troubleshooting low yield in the synthesis of 2-Cyclohexyl-1H-indole.

Issue 2: Formation of Multiple Products or Impurities

Question: My reaction is producing the desired product, but it is contaminated with significant amounts of byproducts, making purification difficult. What are the likely side reactions and how can I minimize them?

Answer: The formation of multiple products is a common challenge in the Fischer indole synthesis. Understanding the potential side reactions is key to mitigating them.

  • Tar and Polymeric Byproduct Formation: The strongly acidic and often high-temperature conditions of the reaction can lead to the formation of intractable tars and polymers.[2]

    • Solution: Carefully control the reaction temperature and consider using a milder acid catalyst. Shorter reaction times, as determined by TLC monitoring, can also help to minimize the formation of these byproducts.

  • Regioisomer Formation: If an unsymmetrical ketone is used, there is a possibility of forming two different regioisomeric indole products. While cyclohexyl methyl ketone is unsymmetrical, the electronic and steric differences between the cyclohexyl and methyl groups will influence the direction of cyclization.

    • Solution: The regioselectivity of the Fischer indole synthesis can be influenced by the choice of acid catalyst and reaction conditions. Experimenting with different acids may favor the formation of the desired 2-cyclohexyl isomer.

  • N-N Bond Cleavage: A significant competing side reaction, especially with electron-donating groups on the carbonyl component, is the cleavage of the N-N bond in the hydrazone intermediate.[4] This leads to byproducts such as aniline derivatives.

    • Solution: Milder reaction conditions, including lower temperatures and less acidic catalysts, may disfavor this competing pathway.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Fischer indole synthesis for 2-Cyclohexyl-1H-indole?

A1: The reaction proceeds through several key steps:

  • Hydrazone Formation: Phenylhydrazine and cyclohexyl methyl ketone condense to form a phenylhydrazone intermediate.[5]

  • Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine form.[5]

  • [3][3]-Sigmatropic Rearrangement: This is the crucial bond-forming step where, under acidic conditions, the protonated enamine undergoes a rearrangement, leading to the cleavage of the N-N bond and the formation of a C-C bond.[6]

  • Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization to form a five-membered ring.[5]

  • Ammonia Elimination: The final step involves the elimination of an ammonia molecule to form the stable aromatic indole ring.[5][6]

Fischer Indole Synthesis Mechanism

fischer_indole_synthesis cluster_start Starting Materials phenylhydrazine Phenylhydrazine hydrazone Phenylhydrazone Formation phenylhydrazine->hydrazone ketone Cyclohexyl Methyl Ketone ketone->hydrazone enamine Tautomerization to Enamine hydrazone->enamine rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement cyclization Aromatization & Cyclization rearrangement->cyclization ammonia_elimination Ammonia Elimination cyclization->ammonia_elimination product 2-Cyclohexyl-1H-indole ammonia_elimination->product

Caption: The key steps in the Fischer indole synthesis of 2-Cyclohexyl-1H-indole.

Q2: Which acid catalyst is best for the synthesis of 2-Cyclohexyl-1H-indole?

A2: There is no single "best" catalyst, as the optimal choice depends on the specific reaction conditions and the purity of the starting materials. A good starting point is to screen a range of both Brønsted and Lewis acids. Common choices include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (p-TsOH).[1] It is recommended to perform small-scale parallel reactions to empirically determine the most effective catalyst for your system.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the Fischer indole synthesis can be effectively monitored by thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product. This allows for the determination of the optimal reaction time and helps to prevent the formation of degradation products from prolonged reaction times or excessive heat.

Q4: What are some common purification techniques for 2-Cyclohexyl-1H-indole?

A4: After the reaction is complete, the crude product is typically isolated by neutralization of the acid catalyst followed by extraction with an organic solvent. The most common purification methods for the isolated crude product are:

  • Column Chromatography: This is a highly effective method for separating the desired indole from unreacted starting materials and byproducts. A silica gel stationary phase with a non-polar eluent system (e.g., hexanes/ethyl acetate) is typically used.

  • Recrystallization: If a solid product is obtained and is of sufficient purity, recrystallization from a suitable solvent can be an efficient purification method.

Experimental Protocols

Representative One-Pot Synthesis of a 2-Alkyl-1H-indole

Materials:

  • Phenylhydrazine

  • Appropriate alkyl ketone (in this case, cyclohexyl methyl ketone)

  • Acid catalyst (e.g., polyphosphoric acid or zinc chloride)

  • Solvent (e.g., ethanol, acetic acid, or a higher boiling point solvent like toluene or xylene)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine (1.0 equivalent) and cyclohexyl methyl ketone (1.0-1.2 equivalents) in the chosen solvent.[4]

  • Slowly add the acid catalyst (the amount will vary depending on the catalyst, typically ranging from catalytic amounts to several equivalents for PPA).

  • Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.[4]

  • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • If using a protic acid, carefully neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-Cyclohexyl-1H-indole.

Data Presentation

The following tables summarize the potential effects of different reaction parameters on the yield of 2-Cyclohexyl-1H-indole, based on general principles of the Fischer indole synthesis. These are illustrative and the actual yields will need to be determined experimentally.

Table 1: Effect of Acid Catalyst on Yield

CatalystCatalyst TypeExpected Yield RangeComments
ZnCl₂Lewis AcidModerate to HighA commonly used and often effective catalyst.[1]
H₂SO₄Brønsted AcidVariableCan be effective, but may lead to charring at high temperatures.[1]
p-TsOHBrønsted AcidModerate to HighA milder Brønsted acid that can reduce side reactions.[1]
PPABrønsted AcidModerate to HighOften effective for less reactive substrates.[2]
Acetic AcidBrønsted AcidLow to ModerateCan act as both a catalyst and a solvent; may require higher temperatures.[1]

Table 2: Effect of Temperature on Yield

TemperatureExpected YieldPotential Issues
Low (e.g., 50-70 °C)LowIncomplete reaction.
Moderate (e.g., 80-110 °C)OptimalA good starting range for optimization.
High (e.g., >120 °C)DecreasingIncreased formation of tar and byproducts.[2]

Experimental Workflow Diagram

experimental_workflow start Start reactants Combine Phenylhydrazine and Cyclohexyl Methyl Ketone in Solvent start->reactants catalyst Add Acid Catalyst reactants->catalyst heat Heat to Reflux (Monitor by TLC) catalyst->heat workup Reaction Work-up (Neutralization & Extraction) heat->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product Pure 2-Cyclohexyl-1H-indole purification->product

Caption: A general experimental workflow for the synthesis of 2-Cyclohexyl-1H-indole.

References

Optimization

Technical Support Center: Purification of 2-Cyclohexyl-1H-indole Derivatives

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encou...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 2-Cyclohexyl-1H-indole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of 2-Cyclohexyl-1H-indole derivatives?

When synthesizing 2-Cyclohexyl-1H-indole derivatives, particularly via the Fischer indole synthesis, several impurities can arise. These often include unreacted starting materials such as phenylhydrazine and cyclohexanone derivatives, partially reacted intermediates like hydrazones, and side-products from competing reactions. One significant byproduct can be aniline derivatives resulting from N-N bond cleavage, a common side reaction in the Fischer indole synthesis, especially when electron-donating groups are present on the arylhydrazine.[1][2] In some cases, regioisomers or products of incomplete cyclization can also be present.

Q2: My 2-Cyclohexyl-1H-indole derivative appears to be degrading during purification by silica gel column chromatography. What is happening and how can I prevent it?

Indole derivatives, especially those with electron-rich substituents, can be sensitive to the acidic nature of standard silica gel, leading to degradation.[3] This can manifest as streaking on a TLC plate or the appearance of new, more polar spots during column chromatography.

To mitigate this, consider the following:

  • Use Neutralized or Deactivated Silica Gel: Pre-treating the silica gel with a base, such as triethylamine in the eluent, can neutralize its acidity.

  • Switch to an Alternative Stationary Phase: Alumina (neutral or basic) is a good alternative for acid-sensitive compounds.[3]

  • Minimize Contact Time: Perform flash column chromatography to reduce the time the compound spends on the stationary phase.

Q3: I am having trouble separating my desired 2-Cyclohexyl-1H-indole derivative from a closely-eluting impurity. What strategies can I employ?

Co-elution of structurally similar compounds is a frequent challenge.[4] To improve separation:

  • Optimize the Mobile Phase: A systematic approach to changing the solvent system can significantly impact resolution. Experiment with different solvent mixtures and gradients. For instance, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter selectivity.[3][5]

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, changing the stationary phase (e.g., from silica to alumina or a bonded phase like C18 for reversed-phase chromatography) can provide the necessary selectivity.[3]

  • Employ Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) often provides superior resolution compared to standard column chromatography.[6]

Troubleshooting Guides

Problem 1: Low Recovery After Column Chromatography

Symptoms:

  • The total weight of the collected fractions is significantly lower than the amount of crude material loaded onto the column.

  • The desired compound is not found in the expected fractions.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Compound is too polar and stuck on the column Gradually increase the polarity of the mobile phase. A small percentage of methanol can be added to elute highly polar compounds.[3]
Compound is unstable on silica gel Perform a quick stability test on a TLC plate. If degradation is observed, switch to a less acidic stationary phase like neutral alumina or use deactivated silica.[3]
Improper solvent system selection Ensure the chosen eluent provides an Rf value of approximately 0.2-0.4 for the target compound on TLC to ensure good separation and elution.[5]
Co-elution with a non-UV active impurity Stain the TLC plates with a universal stain like potassium permanganate to visualize all compounds.[3]
Problem 2: Product Purity Does Not Improve After Recrystallization

Symptoms:

  • NMR or LC-MS analysis of the recrystallized material shows the presence of the same impurities as the crude product.

  • The melting point of the recrystallized product is broad and not significantly higher than the crude material.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inappropriate recrystallization solvent The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Screen a variety of solvents of different polarities.[7]
Cooling the solution too quickly Rapid cooling can lead to the precipitation of impurities along with the product. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Co-crystallization of impurities If the impurity has a very similar structure to the product, it may co-crystallize. In this case, a different purification technique like column chromatography may be necessary before recrystallization.
Insufficient amount of solvent Using too little solvent may cause the product to crash out of solution prematurely, trapping impurities. Add slightly more hot solvent to ensure everything is dissolved before cooling.

Experimental Protocols

Protocol 1: Flash Column Chromatography for Purification of a 2-Cyclohexyl-1H-indole Derivative

This protocol is a general guideline and should be optimized based on the specific properties of the target compound.

1. Preparation of the Column:

  • Select a column of appropriate size based on the amount of crude material.
  • Add a small plug of cotton or glass wool to the bottom of the column.
  • Add a thin layer of sand.
  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
  • Add another thin layer of sand on top of the packed silica.

2. Sample Loading:

  • Dissolve the crude 2-Cyclohexyl-1H-indole derivative in a minimal amount of the mobile phase or a slightly more polar solvent.
  • Carefully apply the sample to the top of the column.
  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

3. Elution and Fraction Collection:

  • Begin eluting the column with the chosen mobile phase, starting with a low polarity and gradually increasing it if necessary (gradient elution).
  • Collect fractions of a consistent volume.
  • Monitor the elution of the compounds by TLC analysis of the collected fractions.

4. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure using a rotary evaporator.
  • Dry the purified compound under high vacuum to remove any residual solvent.

Protocol 2: Recrystallization of a 2-Cyclohexyl-1H-indole Derivative

1. Solvent Selection:

  • Place a small amount of the crude compound in several test tubes.
  • Add a few drops of different solvents to each tube and observe the solubility at room temperature and upon heating.
  • A good solvent will dissolve the compound when hot but not when cold. Common solvent systems for indole derivatives include ethanol/water, ethyl acetate/hexanes, and toluene.[1][8]

2. Dissolution:

  • Place the crude compound in an Erlenmeyer flask.
  • Add the chosen solvent dropwise while heating and stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot gravity filtration to remove them.

4. Crystallization:

  • Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed.
  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the crystals in a desiccator or vacuum oven.

Data Presentation

Table 1: Comparison of Purification Techniques for a Hypothetical 2-Cyclohexyl-1H-indole Derivative

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)Notes
Silica Gel Column Chromatography 759565Some product loss due to streaking.
Recrystallization (Ethanol/Water) 759280Effective for removing less polar impurities.
Preparative HPLC (C18) 95 (from column)>9985Used as a final polishing step.

Visualizations

experimental_workflow crude Crude 2-Cyclohexyl-1H-indole column Column Chromatography crude->column Initial Purification recrystallization Recrystallization column->recrystallization Further Purification hplc Preparative HPLC recrystallization->hplc Final Polishing pure_product Pure Product (>99%) hplc->pure_product

Caption: A typical multi-step purification workflow for obtaining high-purity 2-Cyclohexyl-1H-indole derivatives.

troubleshooting_logic start Purification Challenge Encountered check_purity Assess Purity (TLC, NMR, LC-MS) start->check_purity is_degradation Degradation on Silica? check_purity->is_degradation change_stationary_phase Switch to Alumina or Deactivated Silica is_degradation->change_stationary_phase Yes is_coelution Co-eluting Impurity? is_degradation->is_coelution No end Pure Compound Obtained change_stationary_phase->end optimize_mobile_phase Optimize Mobile Phase is_coelution->optimize_mobile_phase Yes is_recrystallization_issue Recrystallization Fails? is_coelution->is_recrystallization_issue No try_hplc Consider Preparative HPLC optimize_mobile_phase->try_hplc try_hplc->end screen_solvents Screen Different Solvents is_recrystallization_issue->screen_solvents Yes is_recrystallization_issue->end No slow_cooling Ensure Slow Cooling screen_solvents->slow_cooling slow_cooling->end

Caption: A logical troubleshooting flowchart for addressing common purification issues with indole derivatives.

References

Troubleshooting

Technical Support Center: Synthesis of 2-Cyclohexyl-1H-indole

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Cyclohexyl-1H-indole, prim...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Cyclohexyl-1H-indole, primarily via the Fischer indole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in the Fischer indole synthesis of 2-Cyclohexyl-1H-indole?

A1: The most prevalent byproduct is the regioisomeric indole, 3-cyclohexyl-2-methyl-1H-indole . This arises from the use of an unsymmetrical ketone (cyclohexyl methyl ketone) which can enolize in two different ways. Other potential byproducts include:

  • Aldol condensation products: Self-condensation of cyclohexyl methyl ketone under acidic conditions.

  • Aniline and cleavage products: Resulting from the cleavage of the N-N bond in the phenylhydrazone intermediate.[1][2]

  • Polymeric or oxidized materials: Indoles can be sensitive to strong acids and air, leading to the formation of colored impurities.[3]

Q2: How can I minimize the formation of the regioisomeric byproduct, 3-cyclohexyl-2-methyl-1H-indole?

A2: The regioselectivity of the Fischer indole synthesis is influenced by the choice of acid catalyst and reaction conditions. Generally, stronger acids and higher temperatures favor the formation of the thermodynamically more stable indole. For unsymmetrical ketones like cyclohexyl methyl ketone, enolization at the less sterically hindered methyl group is often kinetically favored, leading to the desired 2-cyclohexyl-1H-indole. However, the ratio of regioisomers can be highly dependent on the specific conditions used. The use of milder Lewis acids like ZnCl₂ might offer better control over regioselectivity compared to strong Brønsted acids like polyphosphoric acid (PPA).[4]

Q3: My reaction mixture is a dark, tarry mess. What could be the cause?

A3: The formation of a dark, intractable mixture often indicates substrate or product decomposition.[4] This can be caused by:

  • Excessively high reaction temperatures: The Fischer indole synthesis often requires heat, but overheating can lead to polymerization and degradation.

  • Harsh acidic conditions: Strong Brønsted acids can promote side reactions and decomposition of the indole product.

  • Presence of oxygen: Indoles are susceptible to oxidation, especially at elevated temperatures in an acidic environment.

To mitigate this, consider using a milder acid catalyst, lowering the reaction temperature and extending the reaction time, and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]

Q4: I am having difficulty separating 2-Cyclohexyl-1H-indole from its regioisomeric byproduct. What purification strategies are effective?

A4: The separation of these isomers can be challenging due to their similar polarities.[5]

  • Column Chromatography: This is the most common method. A careful selection of the eluent system is crucial. A non-polar/polar solvent system such as hexanes/ethyl acetate or toluene/acetone with a gradual increase in polarity is often effective. Using a high-surface-area silica gel and a long column can improve separation.

  • Recrystallization: If a suitable solvent system can be found where the solubility of the two isomers is significantly different, recrystallization can be an effective purification method. This often requires some initial purification by column chromatography to enrich the desired isomer.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no product formation (only starting materials visible on TLC) Insufficiently acidic catalyst.Use a stronger acid catalyst (e.g., switch from acetic acid to polyphosphoric acid).
Low reaction temperature.Gradually increase the reaction temperature while monitoring the reaction by TLC.
The phenylhydrazone intermediate is too stable.Isolate and purify the hydrazone before proceeding with the cyclization step.
Multiple spots on TLC, difficult to identify the product. Formation of multiple byproducts (regioisomers, aldol products, etc.).Use milder reaction conditions (lower temperature, weaker acid). Purify the hydrazone before cyclization to reduce side reactions.[4]
Decomposition of starting materials or product.Run the reaction under an inert atmosphere and at a lower temperature.
Product is contaminated with the regioisomeric byproduct. Non-selective enolization of cyclohexyl methyl ketone.Experiment with different acid catalysts (Brønsted vs. Lewis acids) to optimize regioselectivity.[4]
Low isolated yield after purification. Product loss during workup and purification.Optimize the extraction and chromatography conditions. Consider recrystallization for final purification if the product is a solid.
Incomplete reaction.Increase reaction time or temperature, or use a more efficient catalyst.

Experimental Protocols

General Procedure for Fischer Indole Synthesis of 2-Cyclohexyl-1H-indole:

  • Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid. Add cyclohexyl methyl ketone (1.1 eq). Stir the mixture at room temperature for 1-2 hours or until thin-layer chromatography (TLC) indicates the complete consumption of the starting materials.

  • Cyclization: To the hydrazone mixture, add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid in ethanol). Heat the reaction mixture to reflux (typically 80-150 °C, depending on the catalyst and solvent) and monitor the progress by TLC.[6]

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-water. Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the desired 2-Cyclohexyl-1H-indole from byproducts.

Data Presentation

Table 1: Common Byproducts and their Origin

Byproduct Origin Mitigation Strategy
3-Cyclohexyl-2-methyl-1H-indoleRegioisomeric cyclizationOptimize acid catalyst and reaction temperature.
Aldol condensation productsSelf-condensation of cyclohexyl methyl ketonePurify the hydrazone before cyclization; use milder conditions.
AnilineN-N bond cleavage of hydrazoneUse milder acid catalysts; run the reaction at lower temperatures.[1][2]
Polymeric materialsDecomposition of indole productUse an inert atmosphere; avoid excessive heat and strong acids.

Visualizations

Reaction_Pathway Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Intermediate Phenylhydrazine->Hydrazone Condensation CMK Cyclohexyl Methyl Ketone CMK->Hydrazone Condensation Byproduct2 Aldol Condensation Products CMK->Byproduct2 Self-Condensation (Acid-Catalyzed) Product 2-Cyclohexyl-1H-indole Hydrazone->Product Fischer Indole Synthesis (Desired Pathway) Byproduct1 3-Cyclohexyl-2-methyl-1H-indole (Regioisomer) Hydrazone->Byproduct1 Alternative Cyclization Byproduct3 Aniline + Cleavage Products Hydrazone->Byproduct3 N-N Bond Cleavage

Caption: Reaction pathway for the synthesis of 2-Cyclohexyl-1H-indole and formation of major byproducts.

Troubleshooting_Workflow Start Start: Low Yield or Impure Product Check_TLC Analyze crude reaction mixture by TLC Start->Check_TLC Multiple_Spots Multiple Spots Present? Check_TLC->Multiple_Spots Yes Isomer_Present Regioisomer Detected? Check_TLC->Isomer_Present No Optimize_Conditions Optimize Reaction Conditions: - Catalyst - Temperature - Reaction Time Multiple_Spots->Optimize_Conditions Purify_Hydrazone Purify Hydrazone Intermediate Multiple_Spots->Purify_Hydrazone Isomer_Present->Optimize_Conditions Optimize_Purification Optimize Purification: - Column Chromatography - Recrystallization Optimize_Conditions->Optimize_Purification Purify_Hydrazone->Optimize_Purification End End: Improved Yield and Purity Optimize_Purification->End

Caption: A logical workflow for troubleshooting common issues in 2-Cyclohexyl-1H-indole synthesis.

References

Optimization

stability studies of 2-Cyclohexyl-1H-indole under different conditions

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Cyclohexyl-1H-indole under various experimental conditions. The information is present...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Cyclohexyl-1H-indole under various experimental conditions. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of 2-Cyclohexyl-1H-indole?

A1: 2-Cyclohexyl-1H-indole, like many indole derivatives, is susceptible to degradation under certain conditions. The indole ring is electron-rich, making it prone to oxidation.[1] The stability of the compound can be influenced by factors such as temperature, light, pH, and the presence of oxidizing agents. For optimal stability, it is recommended to store 2-Cyclohexyl-1H-indole in a cool, dry, and dark place, preferably under an inert atmosphere.[1]

Q2: What are the recommended long-term storage conditions for 2-Cyclohexyl-1H-indole?

A2: For long-term storage, 2-Cyclohexyl-1H-indole should be stored at 2-8°C, protected from light and moisture.[2] The container should be tightly sealed to prevent exposure to air and potential oxidation.[3][4] Some suppliers recommend storage at -70°C in a freezer for maximum stability.[3]

Q3: What are the potential degradation pathways for 2-Cyclohexyl-1H-indole?

A3: While specific degradation pathways for 2-Cyclohexyl-1H-indole are not extensively documented in publicly available literature, based on the general chemistry of indoles, potential degradation pathways include:

  • Oxidation: The indole nucleus is susceptible to oxidation, which can lead to the formation of various oxidized species. This is often the primary degradation pathway for many indole derivatives.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of photolytic degradation products.

  • Acid/Base Hydrolysis: Although the indole ring itself is relatively stable to hydrolysis, extreme pH conditions, especially at elevated temperatures, can potentially lead to degradation over time.

A plausible degradation pathway for 2-Cyclohexyl-1H-indole could involve the oxidation of the indole ring. The following diagram illustrates a hypothetical oxidation pathway.

Hypothetical Oxidation Pathway of 2-Cyclohexyl-1H-indole 2-Cyclohexyl-1H-indole 2-Cyclohexyl-1H-indole Oxidized Intermediates Oxidized Intermediates 2-Cyclohexyl-1H-indole->Oxidized Intermediates Oxidation (e.g., H2O2, air) Ring-Opened Products Ring-Opened Products Oxidized Intermediates->Ring-Opened Products

Caption: Hypothetical oxidation pathway of 2-Cyclohexyl-1H-indole.

Troubleshooting Guides

Issue 1: Unexpected degradation of 2-Cyclohexyl-1H-indole in solution during an experiment.

  • Possible Cause 1: Exposure to Light. Indole derivatives can be photosensitive.

    • Troubleshooting Step: Protect your solution from light by using amber vials or wrapping the container in aluminum foil. Conduct experiments under low-light conditions if possible.

  • Possible Cause 2: Presence of Oxidizing Agents. Trace amounts of peroxides in solvents or exposure to air can cause oxidative degradation.

    • Troubleshooting Step: Use freshly distilled or peroxide-free solvents. Degas your solvents and purge the reaction vessel with an inert gas like nitrogen or argon.

  • Possible Cause 3: Inappropriate pH. Extreme pH conditions can catalyze degradation.

    • Troubleshooting Step: Buffer your solution to a neutral pH if the experimental conditions allow.

  • Possible Cause 4: Elevated Temperature. Higher temperatures can accelerate degradation.

    • Troubleshooting Step: If possible, conduct your experiment at a lower temperature.

Issue 2: Inconsistent results in stability studies.

  • Possible Cause 1: Variability in Stress Conditions. Inconsistent application of heat, light, or chemical stressors will lead to variable degradation.

    • Troubleshooting Step: Ensure that all experimental parameters (temperature, light intensity, concentration of stressing agents) are tightly controlled and monitored. Use calibrated equipment.

  • Possible Cause 2: Sample Preparation Inconsistency. Differences in sample preparation can introduce variability.

    • Troubleshooting Step: Follow a standardized and validated sample preparation protocol. Ensure accurate and precise pipetting and dilutions.

  • Possible Cause 3: Analytical Method Not Stability-Indicating. The analytical method used may not be able to separate the parent compound from its degradation products.

    • Troubleshooting Step: Develop and validate a stability-indicating analytical method, typically a gradient HPLC method, that can resolve all potential degradation products from the parent peak.

Experimental Protocols

To systematically evaluate the stability of 2-Cyclohexyl-1H-indole, a forced degradation study is recommended.[5][6][7] This involves subjecting the compound to a range of stress conditions to identify potential degradation products and establish degradation pathways.

General Protocol for Forced Degradation Studies

1. Preparation of Stock Solution:

  • Prepare a stock solution of 2-Cyclohexyl-1H-indole at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

The goal is to achieve a target degradation of 5-20%. The conditions below are starting points and may need to be adjusted.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At various time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M NaOH.

    • Dilute with the mobile phase to a final concentration suitable for analysis (e.g., 0.1 mg/mL).

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At various time points, withdraw an aliquot, cool, and neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Store at room temperature, protected from light, for 24 hours.

    • Withdraw aliquots at various time points and dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Place a known amount of solid 2-Cyclohexyl-1H-indole in a 60°C oven for 48 hours.

    • At various time points, withdraw a sample, allow it to cool, and prepare a solution at a known concentration (e.g., 0.1 mg/mL) in the mobile phase for analysis.

  • Photolytic Degradation:

    • Prepare a solution of 2-Cyclohexyl-1H-indole (e.g., 0.1 mg/mL) in a suitable solvent.

    • Expose the solution in a photostability chamber to a light source that provides both UV and visible light (in accordance with ICH Q1B guidelines).

    • Keep a control sample wrapped in aluminum foil at the same temperature.

    • Analyze all samples at appropriate time intervals.

3. Analytical Methodology:

  • A stability-indicating HPLC method is the preferred analytical technique.[8]

  • Column: A C18 reversed-phase column is generally suitable for indole derivatives.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often required for good separation.

  • Detection: UV detection at a wavelength where the indole chromophore has significant absorbance (e.g., around 220 nm and 280 nm) is common.

  • Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is highly recommended for the identification and structural elucidation of degradation products.

The following diagram illustrates a typical workflow for a forced degradation study.

Forced Degradation Study Workflow cluster_stress Stress Conditions Acid Hydrolysis Acid Hydrolysis Analytical Testing Analytical Testing (e.g., HPLC, LC-MS) Acid Hydrolysis->Analytical Testing Base Hydrolysis Base Hydrolysis Base Hydrolysis->Analytical Testing Oxidation Oxidation Oxidation->Analytical Testing Thermal Stress Thermal Stress Thermal Stress->Analytical Testing Photolytic Stress Photolytic Stress Photolytic Stress->Analytical Testing Start Start Pure Compound Pure 2-Cyclohexyl-1H-indole Start->Pure Compound Pure Compound->Acid Hydrolysis Pure Compound->Base Hydrolysis Pure Compound->Oxidation Pure Compound->Thermal Stress Pure Compound->Photolytic Stress Characterization Characterization of Degradation Products Analytical Testing->Characterization Method Development Development & Validation of Stability-Indicating Method Characterization->Method Development Pathway Elucidation Elucidation of Degradation Pathway Method Development->Pathway Elucidation End Stability Profile Established Pathway Elucidation->End

Caption: Experimental workflow for a forced degradation study.

Data Presentation

The following table presents hypothetical data from a forced degradation study on 2-Cyclohexyl-1H-indole. This data is for illustrative purposes to demonstrate how results can be summarized. Actual results will vary based on experimental conditions.

Stress ConditionDuration (hours)% Assay of 2-Cyclohexyl-1H-indole% Total ImpuritiesMajor Degradation Product (Relative Retention Time)
Control 2499.80.2-
0.1 M HCl @ 60°C 298.51.50.85
695.24.80.85
1290.19.90.85, 1.15
2482.317.70.85, 1.15
0.1 M NaOH @ 60°C 299.10.90.92
697.32.70.92
1294.55.50.92
2488.911.10.92, 1.08
3% H₂O₂ @ RT 296.43.61.25
691.88.21.25, 1.35
1285.314.71.25, 1.35
2478.621.41.25, 1.35, 0.78
Thermal @ 60°C (Solid) 4899.50.5-
Photolytic (Solution) 2492.17.91.42

Note: This technical support guide is intended to provide general information and guidance. It is essential to perform your own stability studies and validate all analytical methods for your specific application.

References

Troubleshooting

Technical Support Center: Fischer Indole Synthesis of 2-Substituted Indoles

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Fischer indole synthesis to create 2-substituted indol...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Fischer indole synthesis to create 2-substituted indoles.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Fischer indole synthesis?

The Fischer indole synthesis is a classic organic reaction used to synthesize indoles from an arylhydrazine and an aldehyde or ketone in the presence of an acid catalyst.[1][2][3] The reaction proceeds through several key steps:

  • Hydrazone Formation: The arylhydrazine reacts with a ketone or aldehyde to form a phenylhydrazone.[1][4][5]

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.[1][4][5]

  • [6][6]-Sigmatropic Rearrangement: A protonated enamine undergoes a[6][6]-sigmatropic rearrangement, which is the crucial bond-forming step.[1][4][5][7]

  • Cyclization and Aromatization: The intermediate then cyclizes, eliminates a molecule of ammonia, and undergoes aromatization to form the final indole ring system.[1][3][4][5][7]

Q2: Why is my Fischer indole synthesis failing or resulting in a low yield?

Several factors can contribute to the failure or low yield of a Fischer indole synthesis.[8][9] Key considerations include:

  • Substituent Effects: Electron-donating groups on the carbonyl component can over-stabilize a key intermediate, leading to a competing N-N bond cleavage reaction instead of the desired cyclization.[6][8][9][10] This is a known issue in the synthesis of 3-aminoindoles.[6][9][10]

  • Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can impede the reaction.[8][9]

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical and often require empirical optimization.[8][9]

  • Reaction Conditions: The reaction is highly sensitive to temperature and reaction time.[1][9][11]

Q3: What are the common side reactions observed in the Fischer indole synthesis?

Common side reactions that can reduce the yield and complicate purification include:

  • Tar and Polymer Formation: The strongly acidic and often high-temperature conditions can lead to the formation of intractable tars and polymeric byproducts.[8]

  • N-N Bond Cleavage: This is a major competing pathway, particularly with electron-donating substituents on the carbonyl compound, which leads to byproducts like aniline derivatives.[6][9][10]

  • Friedel-Crafts Type Reactions: The acidic conditions can promote unwanted reactions with other aromatic rings present in the starting materials.[9]

  • Aldol Condensation: Aldol condensation products can form as byproducts, further reducing the yield of the desired indole.[1][11]

Q4: Can I synthesize the parent, unsubstituted indole using the Fischer method?

Direct synthesis of the parent indole using acetaldehyde is problematic and often fails.[1][9][11] A common workaround is to use pyruvic acid as the carbonyl partner, which forms indole-2-carboxylic acid, followed by a decarboxylation step to yield the unsubstituted indole.[4][9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Inappropriate acid catalyst (too strong or too weak).Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃). Polyphosphoric acid (PPA) is often effective for less reactive substrates.[1][8]
Sub-optimal reaction temperature.Start with milder conditions and gradually increase the temperature. Microwave-assisted synthesis can sometimes provide rapid heating and improved yields in shorter reaction times.[8]
Unstable hydrazone intermediate.Consider a one-pot synthesis where the hydrazone is generated in situ and cyclized without isolation.[8]
Purity of starting materials.Ensure the purity of the arylhydrazine and carbonyl compounds, as impurities can lead to undesired side reactions.[9]
Formation of Tar/Polymeric Byproducts Reaction temperature is too high.Optimize the temperature by starting at a lower temperature and gradually increasing it. Monitor the reaction closely by TLC.
Acid catalyst is too strong or concentrated.Use a milder acid catalyst or reduce its concentration.
Multiple Products/Difficult Purification Formation of regioisomers with unsymmetrical ketones.The regioselectivity can be influenced by the acidity of the medium, hydrazine substitution, and steric effects. A weakly acidic medium may favor indolization toward the more functionalized carbon.[2][12]
Presence of polar byproducts.A thorough wash of the organic extract with an aqueous base can help remove acidic impurities. Consider alternative chromatography methods like using alumina or reverse-phase chromatography if silica gel is ineffective. Recrystallization can be a very effective purification method for solid products.[8]
Reaction Fails with Specific Substituents Strong electron-donating groups on the carbonyl component.These substituents can favor N-N bond cleavage. Consider using milder reaction conditions or exploring alternative synthetic routes for these specific substrates.[6][8][10]
Steric hindrance.Higher temperatures or stronger acids might be required. However, this also increases the risk of side reactions. Careful optimization is necessary.[8]

Experimental Workflow

A general experimental protocol for the Fischer indole synthesis of a 2-substituted indole is outlined below. Please note that the specific reagents, quantities, and conditions should be optimized for each unique substrate.

  • Hydrazone Formation (Optional - can be a one-pot reaction):

    • In a round-bottom flask, dissolve the arylhydrazine hydrochloride and the appropriate ketone (e.g., a substituted acetophenone to yield a 2-aryl indole) in a suitable solvent like ethanol or acetic acid.[5][13]

    • Stir the mixture, often at room temperature or with gentle heating, until the hydrazone formation is complete (monitor by TLC).

  • Cyclization:

    • Add the acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or zinc chloride) to the reaction mixture containing the hydrazone.[5]

    • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor its progress using Thin Layer Chromatography (TLC).[5]

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture. If the product precipitates, it can be collected by filtration.[5]

    • Otherwise, carefully neutralize the acid and extract the product with a suitable organic solvent (e.g., ethyl acetate).[5]

    • Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography, recrystallization, or distillation.[8]

Process Visualization

Fischer_Indole_Synthesis Start Arylhydrazine + Ketone/Aldehyde Hydrazone Phenylhydrazone Formation Start->Hydrazone Condensation Tautomerization Tautomerization to Enamine Hydrazone->Tautomerization Protonation Protonation Tautomerization->Protonation Acid Catalyst Rearrangement [3,3]-Sigmatropic Rearrangement Protonation->Rearrangement Side_Reaction Side Reactions (e.g., N-N Cleavage, Tar) Protonation->Side_Reaction Competing Pathway Cyclization Cyclization Rearrangement->Cyclization Elimination Elimination of Ammonia Cyclization->Elimination Aromatization Aromatization Elimination->Aromatization Product 2-Substituted Indole Aromatization->Product

Caption: Experimental workflow for the Fischer indole synthesis.

References

Optimization

Technical Support Center: Optimization of Palladium-Catalyzed Synthesis of 2-Cyclohexyl-1H-indole

Welcome to the technical support center for the palladium-catalyzed synthesis of 2-Cyclohexyl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshootin...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the palladium-catalyzed synthesis of 2-Cyclohexyl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during this synthetic process.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of 2-Cyclohexyl-1H-indole. The troubleshooting workflow is designed to systematically identify and resolve common problems.

Problem 1: Low or No Yield of 2-Cyclohexyl-1H-indole

Low or nonexistent yield is a frequent challenge. The following workflow can help diagnose the root cause.

LowYield start Low or No Yield catalyst Issue: Inactive or Decomposed Catalyst start->catalyst conditions Issue: Suboptimal Reaction Conditions start->conditions reagents Issue: Reagent Quality or Stoichiometry start->reagents sterics Issue: Steric Hindrance start->sterics sol_catalyst Solution: - Use a pre-catalyst for cleaner active species formation. - Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃). - Ensure inert atmosphere to prevent oxidation. catalyst->sol_catalyst sol_conditions Solution: - Screen different solvents (e.g., Toluene, Dioxane, DMF). - Optimize temperature; higher temperatures may be needed for sterically hindered substrates. - Screen various bases (e.g., K₂CO₃, Cs₂CO₃, NaOt-Bu). conditions->sol_conditions sol_reagents Solution: - Verify purity of starting materials (e.g., o-haloaniline, cyclohexylacetylene). - Use freshly distilled solvents and degas thoroughly. - Optimize the stoichiometry of reagents, especially the alkyne. reagents->sol_reagents sol_sterics Solution: - Choose a bulkier, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) to promote oxidative addition and reductive elimination. - Consider a different catalytic system less sensitive to steric bulk. sterics->sol_sterics

Caption: Troubleshooting workflow for low or no product yield.

Q1: My reaction is not producing any 2-Cyclohexyl-1H-indole. What should I check first?

A1: Start by verifying the integrity of your catalytic system. Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Check for the formation of palladium black, which indicates catalyst decomposition. If decomposition is observed, consider using a more robust pre-catalyst or ligand. Also, confirm the quality and purity of your starting materials and solvents.

Q2: I'm observing a very low yield. How can I improve it?

A2: Low yields can often be improved by systematically optimizing the reaction parameters. The choice of ligand is critical, especially with the sterically demanding cyclohexyl group. Bulky, electron-rich phosphine ligands can often improve catalytic activity. Additionally, screening different solvents and bases can have a significant impact on the yield. Temperature is another crucial factor; sometimes, a higher temperature is necessary to overcome the activation energy, particularly in cases of steric hindrance.[1]

Problem 2: Formation of Significant Byproducts

The formation of byproducts can complicate purification and reduce the yield of the desired product.

Q3: I'm observing significant homocoupling of my alkyne (Glaser-type coupling). How can I suppress this side reaction?

A3: Homocoupling is a common side reaction in Sonogashira couplings, often promoted by the presence of copper(I) cocatalysts and oxygen. To minimize this, ensure your reaction is thoroughly degassed. You can also try a copper-free Sonogashira protocol.[2] Slow addition of the terminal alkyne to the reaction mixture can also help to keep its concentration low and disfavor the homocoupling pathway.

Q4: My main byproduct is the dehalogenated starting aniline. What causes this and how can I prevent it?

A4: Dehalogenation is often a result of side reactions involving the palladium catalyst. It can be more prevalent with certain solvents and bases. Switching to a different solvent or a weaker base might reduce dehalogenation. Additionally, ensuring a sufficiently high concentration of the coupling partner (the alkyne) can help to favor the desired cross-coupling reaction over dehalogenation.

Frequently Asked Questions (FAQs)

Q5: Which palladium-catalyzed reaction is best suited for the synthesis of 2-Cyclohexyl-1H-indole?

A5: Several palladium-catalyzed methods can be employed, including the Larock indole synthesis, Sonogashira coupling followed by cyclization, and Suzuki coupling. The Larock indole synthesis is often a good starting point as it is a one-pot reaction.[3][4][5] However, for substrates that are sensitive to the conditions of a one-pot reaction, a stepwise approach like a Sonogashira coupling followed by a separate cyclization step might offer better control and yield.

Q6: How does the steric hindrance of the cyclohexyl group affect the reaction?

A6: The bulky cyclohexyl group can significantly impact the reaction rate and yield by sterically hindering the approach of the reactants to the palladium center.[1] To overcome this, the use of bulky, electron-rich phosphine ligands is often necessary to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.

Q7: What is the optimal catalyst loading for this reaction?

A7: The optimal catalyst loading should be determined empirically for your specific substrate and conditions. A good starting point is typically 1-5 mol % of the palladium source.[6] In some highly efficient systems, the catalyst loading can be reduced to as low as 0.03 mol %.[1]

Q8: Can I use an N-protected o-haloaniline for this synthesis?

A8: Yes, N-protected anilines (e.g., N-acetyl, N-tosyl, N-benzyl) can be used and are sometimes preferred as they can prevent side reactions at the nitrogen atom and improve solubility.[4] The protecting group can typically be removed in a subsequent step if the free N-H indole is desired.

Quantitative Data Summary

The following tables summarize key reaction parameters from the literature for similar palladium-catalyzed indole syntheses. These can serve as a starting point for your optimization.

Table 1: Optimization of Suzuki Cross-Coupling for Indole Synthesis [6]

EntryPalladium CatalystLigandBaseSolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (10 mol%)-Na₂CO₃Dioxane10072
2Pd(OAc)₂ (10 mol%)PCy₃Na₂CO₃Dioxane10083
3Pd(OAc)₂ (10 mol%)PCy₃K₃PO₄Dioxane10075
4Pd(OAc)₂ (10 mol%)PCy₃Cs₂CO₃Dioxane10068
5Pd(OAc)₂ (10 mol%)PCy₃NaHCO₃Dioxane10099
6Pd(OAc)₂ (1 mol%)PCy₃NaHCO₃Dioxane8099

Table 2: Optimization of Sonogashira Coupling for Indole Synthesis [7]

EntryPalladium CatalystLigandBaseSolventTemp (°C)Product Ratio (Desired/Byproduct)
1Pd(OAc)₂Cy₃PCs₂CO₃DMF80No Reaction
2Pd(t-Bu₃P)₂-Cs₂CO₃DMF60Major Byproduct
3PdCl₂(PhCN)₂Biarylphosphine 8Cs₂CO₃DMF10082/18
4PdCl₂(PhCN)₂X-Phos 9Cs₂CO₃DMF80100/0

Experimental Protocols

The following are general experimental protocols that can be adapted for the synthesis of 2-Cyclohexyl-1H-indole.

Protocol 1: Larock Indole Synthesis

This protocol is based on the general procedure for Larock indole synthesis.[4]

LarockWorkflow start Start: Assemble Reaction reagents Add to a dried Schlenk tube under Argon: - o-iodoaniline (1.0 equiv) - Cyclohexylacetylene (2-3 equiv) - Pd(OAc)₂ (2-5 mol%) - Ligand (e.g., PPh₃, 4-10 mol%) - Base (e.g., K₂CO₃, 2-3 equiv) - Anhydrous Solvent (e.g., DMF) start->reagents reaction Heat the reaction mixture at 80-120 °C reagents->reaction monitor Monitor reaction progress by TLC or LC-MS reaction->monitor workup Work-up: - Cool to room temperature - Dilute with water - Extract with an organic solvent (e.g., Ethyl Acetate) - Dry the organic layer over Na₂SO₄ monitor->workup purify Purify the crude product by column chromatography workup->purify end End: Characterize 2-Cyclohexyl-1H-indole purify->end

Caption: Experimental workflow for the Larock indole synthesis.

Procedure:

  • To a dried Schlenk tube under an argon atmosphere, add o-iodoaniline (1.0 equivalent), palladium(II) acetate (2-5 mol%), a suitable phosphine ligand (e.g., triphenylphosphine, 4-10 mol%), and a base (e.g., potassium carbonate, 2-3 equivalents).

  • Add anhydrous, degassed solvent (e.g., DMF).

  • Add cyclohexylacetylene (2-3 equivalents) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-Cyclohexyl-1H-indole.

Protocol 2: Sonogashira Coupling followed by Cyclization

This two-step protocol offers more control over the reaction.

Step A: Sonogashira Coupling

  • To a dried Schlenk tube under an argon atmosphere, add o-iodoaniline (1.0 equivalent), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) source (e.g., CuI, 1-5 mol%), and a suitable solvent (e.g., THF or DMF) and base (e.g., triethylamine).

  • Add cyclohexylacetylene (1.1-1.5 equivalents) via syringe.

  • Stir the reaction at room temperature or with gentle heating until the o-iodoaniline is consumed.

  • Work up the reaction by quenching with aqueous ammonium chloride, extracting with an organic solvent, drying, and concentrating. Purify the intermediate 2-(cyclohexylethynyl)aniline if necessary.

Step B: Cyclization

  • The crude or purified 2-(cyclohexylethynyl)aniline can be cyclized using various methods. A common method is to treat it with a base (e.g., NaH or KOt-Bu) in a suitable solvent like DMF or toluene at elevated temperatures.

  • Alternatively, a palladium-catalyzed cyclization can be performed.

  • Monitor the reaction for the formation of the indole product.

  • Upon completion, perform an aqueous work-up and purify the product by column chromatography.

References

Troubleshooting

overcoming low reactivity of precursors in 2-Cyclohexyl-1H-indole synthesis

Welcome to the Technical Support Center for the synthesis of 2-Cyclohexyl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and addre...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-Cyclohexyl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges related to the low reactivity of precursors in this synthesis.

Troubleshooting Guide

This guide is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My Fischer indole synthesis of 2-Cyclohexyl-1H-indole is resulting in a very low yield. What are the primary causes?

A1: Low yields in the synthesis of 2-Cyclohexyl-1H-indole from phenylhydrazine and cyclohexanone are often attributed to several factors:

  • Low Reactivity of Cyclohexanone: Cyclohexanone, being a cyclic ketone, can exhibit lower reactivity compared to acyclic ketones in the initial hydrazone formation.

  • Steric Hindrance: The bulky cyclohexyl group can sterically hinder the key[1][1]-sigmatropic rearrangement and subsequent cyclization steps of the Fischer indole synthesis.[2]

  • Suboptimal Reaction Conditions: The Fischer indole synthesis is highly sensitive to the choice of acid catalyst, temperature, and reaction time.[2] Inadequate conditions can lead to incomplete conversion or the formation of side products.

  • N-N Bond Cleavage: A significant competing reaction pathway in the Fischer indole synthesis is the cleavage of the N-N bond in the hydrazone intermediate, which can be promoted by certain electronic factors and reaction conditions, leading to byproducts instead of the desired indole.[3][4]

  • Purity of Reactants: Impurities in phenylhydrazine or cyclohexanone can interfere with the reaction and lead to the formation of undesired side products.

Q2: I am observing multiple spots on my TLC plate, and purification of the crude product is difficult. What are the likely side products?

A2: Besides unreacted starting materials, several side products can form during the synthesis of 2-Cyclohexyl-1H-indole:

  • Aniline and other Cleavage Products: As mentioned, cleavage of the N-N bond can generate aniline and other degradation products from the phenylhydrazine precursor.[3]

  • Aldol Condensation Products: The acidic conditions required for the Fischer indole synthesis can promote the self-condensation of cyclohexanone, leading to aldol adducts.[3]

  • Over-alkylation or Rearrangement Products: Under harsh acidic conditions, the indole product itself can undergo further reactions.

  • Cinnoline Derivatives: In some cases, a different mode of cyclization of the hydrazone intermediate can lead to the formation of cinnoline derivatives.[5]

Q3: How can I improve the yield of my 2-Cyclohexyl-1H-indole synthesis?

A3: To overcome the low reactivity of the precursors and improve the yield, consider the following optimization strategies:

  • Catalyst Selection: Experiment with a range of Brønsted and Lewis acids. While traditional catalysts like sulfuric acid or zinc chloride are common, polyphosphoric acid (PPA) is often effective for challenging cyclizations.[6][7] The choice of catalyst can significantly impact the reaction outcome.[8]

  • Temperature and Reaction Time: Carefully optimize the reaction temperature and time. Higher temperatures can often overcome the activation energy barrier for sterically hindered substrates, but may also lead to increased side product formation. Monitoring the reaction progress by TLC is crucial.

  • Solvent Choice: The choice of solvent can influence the solubility of reactants and the reaction pathway. Acetic acid is a common solvent that can also act as a catalyst.[7]

  • Use of a Co-solvent: In some cases, using a co-solvent can improve the reaction efficiency. For instance, a mixture of acetic acid and isopropanol has been used in a high-yield continuous flow synthesis of a related tetrahydrocarbazole.[5]

  • Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate the reaction and improve yields by providing rapid and uniform heating.[7]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Fischer indole synthesis of 2-Cyclohexyl-1H-indole?

A1: The reaction proceeds through the following key steps:

  • Hydrazone Formation: Phenylhydrazine and cyclohexanone react under acidic conditions to form cyclohexanone phenylhydrazone.

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

  • [1][1]-Sigmatropic Rearrangement: This is the crucial C-C bond-forming step, where the enamine undergoes a rearrangement to form a di-imine intermediate.

  • Aromatization and Cyclization: The intermediate rearomatizes, followed by intramolecular cyclization.

  • Ammonia Elimination: The final step involves the elimination of an ammonia molecule to form the aromatic indole ring.[6][7]

Q2: Are there alternative synthetic routes to 2-Cyclohexyl-1H-indole if the Fischer indole synthesis fails?

A2: Yes, other methods for indole synthesis could be adapted, although they may require different starting materials. Some notable alternatives include the Buchwald-Hartwig amination, Larock indole synthesis, and Bischler-Möhlau indole synthesis. However, for the specific case of 2-Cyclohexyl-1H-indole from readily available precursors, optimizing the Fischer indole synthesis is often the most direct approach.

Q3: Can I pre-form the cyclohexanone phenylhydrazone before the cyclization step?

A3: Yes, in some cases, pre-forming and isolating the hydrazone can be advantageous. This allows for purification of the intermediate and can sometimes lead to a cleaner cyclization reaction with fewer side products. The hydrazone is typically formed by reacting phenylhydrazine and cyclohexanone in a solvent like ethanol, often with a catalytic amount of acid.

Quantitative Data Summary

The following table summarizes reaction conditions and reported yields for the synthesis of tetrahydrocarbazole, a derivative of 2-Cyclohexyl-1H-indole, via the Fischer indole synthesis. This data can serve as a starting point for optimizing the synthesis of 2-Cyclohexyl-1H-indole.

PrecursorsCatalyst/SolventTemperature (°C)TimeYield (%)Reference
Phenylhydrazine, CyclohexanoneAcetic acid/iso-propanol (3:1)200~3 min96[5]

Note: The high yield reported in the table was achieved using a continuous flow synthesis setup, which may not be directly transferable to standard batch laboratory conditions but highlights the potential for high conversion under optimized parameters.

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis of 2-Cyclohexyl-1H-indole (Batch Synthesis)

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • Phenylhydrazine

  • Cyclohexanone

  • Acid Catalyst (e.g., Polyphosphoric acid (PPA), Zinc Chloride (ZnCl₂), or a mixture of Acetic Acid and Sulfuric Acid)

  • Solvent (e.g., Glacial Acetic Acid, Toluene)

  • Sodium Bicarbonate solution (saturated)

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Anhydrous Sodium Sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenylhydrazine (1.0 eq.) and cyclohexanone (1.1 eq.) in a suitable solvent such as glacial acetic acid.

  • Catalyst Addition: Slowly and carefully add the acid catalyst (e.g., PPA, a catalytic amount of H₂SO₄, or ZnCl₂). Caution: The addition of strong acids can be exothermic.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., reflux, typically 80-120 °C) and stir for the required time (typically 2-8 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.[3]

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure 2-Cyclohexyl-1H-indole.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reactants Combine Phenylhydrazine and Cyclohexanone in Solvent catalyst Add Acid Catalyst reactants->catalyst Slowly heating Heat and Stir (Monitor by TLC) catalyst->heating neutralize Neutralize with NaHCO3 heating->neutralize After cooling extract Extract with Organic Solvent neutralize->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product product purify->product Pure 2-Cyclohexyl-1H-indole

Caption: Experimental workflow for the synthesis of 2-Cyclohexyl-1H-indole.

fischer_indole_pathway cluster_main Fischer Indole Synthesis Pathway cluster_side Competing Side Reaction start Phenylhydrazine + Cyclohexanone hydrazone Cyclohexanone Phenylhydrazone start->hydrazone H+ enamine Enamine Intermediate hydrazone->enamine Tautomerization nn_cleavage N-N Bond Cleavage hydrazone->nn_cleavage H+ rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement diimine Di-imine Intermediate rearrangement->diimine cyclization Intramolecular Cyclization diimine->cyclization Aromatization ammonia_elim Ammonia Elimination cyclization->ammonia_elim product 2-Cyclohexyl-1H-indole ammonia_elim->product side_products Aniline + Other Products nn_cleavage->side_products

Caption: Signaling pathway of the Fischer indole synthesis and a competing side reaction.

References

Optimization

Technical Support Center: Purification of 2-Cyclohexyl-1H-indole

This guide provides troubleshooting advice and detailed protocols for the purification of 2-Cyclohexyl-1H-indole, a crucial intermediate for researchers in drug development and organic synthesis. Frequently Asked Questio...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the purification of 2-Cyclohexyl-1H-indole, a crucial intermediate for researchers in drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing 2-Cyclohexyl-1H-indole?

A1: If you are using a common synthetic route like the Fischer indole synthesis, the most probable impurities include:

  • Unreacted Starting Materials: Phenylhydrazine and cyclohexyl methyl ketone.

  • Side-Reaction Products: Aniline and its derivatives can form due to the cleavage of the N-N bond in the hydrazone intermediate under acidic conditions.[1]

  • Polymeric Materials: Indoles can be sensitive to strong acids and heat, which may lead to the formation of colored, high-molecular-weight byproducts.

Q2: My purified 2-Cyclohexyl-1H-indole is a white solid, but it is turning pink or tan over time. What is happening and how can I prevent it?

A2: The discoloration of indoles upon storage is typically due to air oxidation.[2] To ensure the long-term stability of your purified compound, it is recommended to store it in a sealed container under an inert atmosphere, such as nitrogen or argon. Protecting it from light by using an amber vial or wrapping the container in aluminum foil, and storing it at a low temperature (refrigerated or frozen) will also help to slow down the degradation process.[2]

Q3: I am having trouble separating my product from a very closely related impurity by column chromatography. What can I do?

A3: When impurities have similar polarities to your desired product, separation can be challenging. Here are a few strategies to improve resolution:

  • Optimize Your Solvent System: Use a shallow gradient during elution, meaning you slowly and gradually increase the polarity of the mobile phase.[2]

  • Try a Different Solvent System: If a standard hexane/ethyl acetate system is not effective, consider switching to a system with different selectivity, such as dichloromethane/methanol or toluene/acetone.[2]

  • Use High-Performance Flash Chromatography: Automated flash chromatography systems with high-resolution columns can often separate compounds that are difficult to resolve using traditional glass column chromatography.[2]

Q4: Can I use a simple acid-base extraction to purify my 2-Cyclohexyl-1H-indole?

A4: While a preliminary acid wash (e.g., with 1M HCl) during your workup is an excellent way to remove basic impurities like unreacted phenylhydrazine, it is generally not sufficient for complete purification. The indole N-H is only very weakly acidic, so it cannot be effectively deprotonated by common aqueous bases like NaOH for extraction. Therefore, extraction is a good initial cleanup step but should be followed by chromatography or recrystallization for high purity.[2]

Troubleshooting Purification Issues

Problem Possible Cause Suggested Solution
Streaking on TLC Plate The compound may be too acidic or too basic for the silica gel, or it may be degrading on the plate.Add a small amount of a modifier to your eluent. For acidic compounds, add ~1% acetic acid. For basic compounds, add ~1% triethylamine.[3]
Product Decomposing on Silica Gel Column Indoles can be sensitive to the acidic nature of standard silica gel.Deactivate the silica gel by flushing the packed column with your starting eluent containing 1% triethylamine before loading your sample. Alternatively, use a different stationary phase like neutral alumina.[2]
Difficulty in Achieving Crystallization The compound may be too soluble in the chosen solvent, or the solution may not be sufficiently saturated.If the compound is soluble at room temperature, the solvent is not suitable. A good recrystallization solvent will dissolve the compound when hot but not when cold.[2] If the solution is not saturated, you can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Oiling Out During Recrystallization The boiling point of the recrystallization solvent may be higher than the melting point of your compound, or the solution may be cooling too quickly.Use a lower-boiling point solvent or a solvent mixture. Ensure the solution cools slowly to room temperature before placing it in an ice bath.[4]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes a standard normal-phase column chromatography procedure for the purification of 2-Cyclohexyl-1H-indole.

Materials:

  • Crude 2-Cyclohexyl-1H-indole

  • Silica gel (60 Å, 40-63 µm)

  • Solvents: Hexane, Ethyl Acetate (or Dichloromethane, Methanol)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Select the Eluent System: Using Thin-Layer Chromatography (TLC), determine a solvent system that gives your product an Rf value of approximately 0.2-0.4. A good starting point is a mixture of hexane and ethyl acetate.

  • Pack the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, ensuring no air bubbles are trapped. The solvent level should always remain above the silica bed.[5]

  • Load the Sample:

    • Dissolve your crude product in a minimal amount of the eluent or a volatile solvent like dichloromethane.

    • Carefully add the sample solution to the top of the silica gel bed.

  • Elute the Column:

    • Gently add the eluent to the top of the column.

    • Begin collecting fractions.

    • If using a gradient, gradually increase the polarity of the eluent to elute more polar compounds.[5]

  • Analyze the Fractions:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Isolate the Product:

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified 2-Cyclohexyl-1H-indole.

Protocol 2: Purification by Recrystallization

This protocol outlines the steps for purifying 2-Cyclohexyl-1H-indole by recrystallization, a technique effective for removing small amounts of impurities.

Materials:

  • Crude 2-Cyclohexyl-1H-indole

  • Recrystallization solvent(s) (e.g., ethanol/water, dichloromethane/hexane)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Choose a Solvent: In a test tube, find a solvent or solvent pair in which your crude product is soluble when hot but insoluble when cold.[2]

  • Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallize the Product: Allow the hot solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Isolate the Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the Crystals: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Dry the Product: Allow the crystals to air dry on the filter paper or in a desiccator to obtain the pure 2-Cyclohexyl-1H-indole.

Data Presentation

Table 1: Illustrative TLC Data for Purification of 2-Cyclohexyl-1H-indole

Compound Eluent System (Hexane:EtOAc) Rf Value (approximate)
2-Cyclohexyl-1H-indole9:10.35
Phenylhydrazine9:10.15
Cyclohexyl methyl ketone9:10.60
Aniline9:10.25

Note: These Rf values are illustrative and can vary based on the specific TLC plate, temperature, and saturation of the TLC chamber.

Table 2: Comparison of Purification Methods

Method Typical Recovery Purity Achieved Notes
Column Chromatography 70-90%>98%Excellent for separating mixtures with different polarities.
Recrystallization 50-80%>99%Best for removing small amounts of impurities from a mostly pure compound.

Visualizations

PurificationWorkflow crude Crude 2-Cyclohexyl-1H-indole workup Aqueous Workup (Acid/Base Wash) crude->workup chromatography Column Chromatography workup->chromatography Primary Purification recrystallization Recrystallization workup->recrystallization If relatively pure impurities_removed Soluble Impurities Removed workup->impurities_removed pure_product Pure 2-Cyclohexyl-1H-indole chromatography->pure_product recrystallization->pure_product

Caption: General purification workflow for 2-Cyclohexyl-1H-indole.

TroubleshootingLogic start Purification Issue Identified is_chrom Column Chromatography Issue? start->is_chrom is_recryst Recrystallization Issue? start->is_recryst streaking Streaking on TLC? is_chrom->streaking Yes decomposition Decomposition on Column? is_chrom->decomposition No no_crystals No Crystals Forming? is_recryst->no_crystals Yes oiling_out Product Oiling Out? is_recryst->oiling_out No streaking->decomposition No add_modifier Add Modifier to Eluent (e.g., TEA or Acetic Acid) streaking->add_modifier Yes deactivate_silica Deactivate Silica with TEA or Use Alumina decomposition->deactivate_silica Yes no_crystals->oiling_out No check_saturation Check Saturation & Induce Crystallization no_crystals->check_saturation Yes change_solvent Change Solvent or Cool Slowly oiling_out->change_solvent Yes

Caption: Troubleshooting logic for common purification problems.

References

Troubleshooting

side reaction pathways in the synthesis of 2-Cyclohexyl-1H-indole

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Cyclohexyl-1H-indole, a common precursor in drug development and materials science. This guide is...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Cyclohexyl-1H-indole, a common precursor in drug development and materials science. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-Cyclohexyl-1H-indole?

The most prevalent and established method for synthesizing 2-Cyclohexyl-1H-indole is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of the phenylhydrazone formed from the condensation of phenylhydrazine and cyclohexyl methyl ketone.

Q2: My Fischer indole synthesis of 2-Cyclohexyl-1H-indole is giving a low yield. What are the primary causes?

Low yields are a frequent challenge and can be attributed to several factors:

  • Suboptimal Reaction Conditions: The Fischer indole synthesis is highly sensitive to the type and concentration of the acid catalyst, as well as temperature and reaction time.

  • Side Reactions: The formation of regioisomers and other byproducts can significantly reduce the yield of the desired product.

  • Incomplete Conversion: The reaction may not have proceeded to completion.

  • Purity of Starting Materials: Impurities in the phenylhydrazine or cyclohexyl methyl ketone can lead to undesired side reactions.

Q3: I am observing an unexpected major byproduct in my reaction. What is it likely to be?

The most significant side reaction in the synthesis of 2-Cyclohexyl-1H-indole from cyclohexyl methyl ketone is the formation of a regioisomer: 2-methyl-3,4,5,6,7,8-hexahydrocarbazole . This occurs due to the unsymmetrical nature of cyclohexyl methyl ketone, which can enolize on either side of the carbonyl group, leading to two different cyclization pathways. The ratio of these isomers is highly dependent on the reaction conditions, particularly the acid catalyst used.

Q4: How can I control the regioselectivity to favor the formation of 2-Cyclohexyl-1H-indole?

Controlling the regioselectivity is a key challenge. Generally, the direction of enolization of the unsymmetrical ketone dictates the major product.

  • Kinetic vs. Thermodynamic Control: Milder conditions and weaker acids may favor the formation of the less substituted enamine (from the methyl group), leading to the desired 2-Cyclohexyl-1H-indole. Harsher conditions and stronger acids can favor the more substituted, thermodynamically stable enamine (from the cyclohexyl ring), resulting in the hexahydrocarbazole byproduct.

  • Acid Catalyst Choice: The choice of acid catalyst has a profound impact on the product ratio. Experimentation with various Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) is often necessary to optimize the yield of the desired isomer.[1]

Q5: Besides the regioisomer, what other side reactions should I be aware of?

Other potential side reactions include:

  • N-N Bond Cleavage: This is a common side reaction in Fischer indole synthesis, especially with electron-donating groups, which can lead to the formation of aniline and other degradation products.

  • Tar and Polymer Formation: The strongly acidic and often high-temperature conditions can cause the starting materials and products to decompose into intractable tars and polymers, complicating purification and reducing yields.

  • Incomplete Cyclization: The reaction may stall at the hydrazone or enamine intermediate stage, especially if the reaction conditions are too mild or the reaction time is insufficient.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of desired product - Suboptimal acid catalyst or concentration.- Incorrect reaction temperature or time.- Formation of a high percentage of the regioisomeric byproduct.- Decomposition of starting materials or product.- Screen various Brønsted and Lewis acid catalysts (e.g., polyphosphoric acid, ZnCl₂, H₂SO₄ in ethanol).- Systematically vary the reaction temperature and monitor the reaction progress by TLC.- Adjust reaction conditions to favor kinetic control for the desired isomer (e.g., lower temperature, weaker acid).- Ensure starting materials are pure and the reaction is conducted under an inert atmosphere if necessary.
High percentage of 2-methyl-3,4,5,6,7,8-hexahydrocarbazole byproduct - Reaction conditions favoring thermodynamic enolization.- Use of a strong, non-selective acid catalyst.- Employ milder reaction conditions (e.g., lower temperature).- Experiment with different acid catalysts. For instance, milder acids might favor enolization at the less sterically hindered methyl group.- Consider using a one-pot procedure where the hydrazone is generated in situ under controlled conditions.
Formation of dark tar or polymeric material - Excessively high reaction temperature.- Acid catalyst is too strong or concentrated.- Reduce the reaction temperature.- Use a milder acid catalyst or a lower concentration of the strong acid.- Decrease the reaction time and monitor for the disappearance of starting material.
Presence of multiple unidentified spots on TLC - N-N bond cleavage leading to various degradation products.- Incomplete reaction, leaving starting materials and intermediates.- Decomposition of the product on the TLC plate (if silica is acidic).- Use milder reaction conditions to minimize degradation.- Ensure the reaction goes to completion by monitoring with TLC.- Neutralize the TLC plate with a triethylamine/hexane solution before spotting if the product is acid-sensitive.
Difficulty in separating 2-Cyclohexyl-1H-indole from its regioisomer - Similar polarities of the two isomers.- Utilize column chromatography with a high-resolution silica gel and a carefully optimized eluent system (e.g., hexane/ethyl acetate gradients).- Consider derivatization of the indole NH group (e.g., with a Boc group) to alter the polarity, facilitate separation, and then deprotect.

Experimental Protocols

General Protocol for the Fischer Indole Synthesis of 2-Cyclohexyl-1H-indole

This protocol is a general guideline and may require optimization for specific laboratory conditions.

  • Hydrazone Formation (Optional, can be done in-situ):

    • In a round-bottom flask, dissolve cyclohexyl methyl ketone (1 equivalent) in ethanol.

    • Add phenylhydrazine (1 equivalent) dropwise with stirring.

    • A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

    • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • The resulting phenylhydrazone can be isolated by filtration or evaporation of the solvent.

  • Cyclization:

    • Place the cyclohexyl methyl ketone phenylhydrazone (or the mixture from the in-situ formation) in a round-bottom flask.

    • Add the chosen acid catalyst. Common choices include:

      • Polyphosphoric acid (PPA): Heat the mixture with stirring, typically at 80-120°C.

      • Sulfuric acid in ethanol: Add a solution of concentrated H₂SO₄ in ethanol and reflux the mixture.

      • Zinc chloride (ZnCl₂): Mix the hydrazone with anhydrous ZnCl₂ and heat the mixture, often without a solvent.

    • Monitor the reaction progress by TLC until the starting hydrazone is consumed.

    • The reaction time can vary from a few hours to overnight depending on the catalyst and temperature.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • If PPA was used, carefully pour the mixture onto crushed ice and neutralize with a strong base (e.g., NaOH solution).

    • If an ethanolic acid solution was used, neutralize with a base such as sodium bicarbonate solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient to separate the desired 2-Cyclohexyl-1H-indole from the regioisomeric byproduct and other impurities.

Reaction Pathways and Side Reactions

Below are diagrams illustrating the main synthetic pathway and the key side reaction pathways.

Main Synthetic Pathway

Main_Synthetic_Pathway CMK Cyclohexyl Methyl Ketone Hydrazone Phenylhydrazone Intermediate CMK->Hydrazone + H+ PH Phenylhydrazine PH->Hydrazone Enamine Enamine Intermediate (from Methyl Group) Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Cyclization Cyclization & Aromatization Rearrangement->Cyclization - NH3 Product 2-Cyclohexyl-1H-indole Cyclization->Product

Caption: Main reaction pathway for the synthesis of 2-Cyclohexyl-1H-indole.

Side Reaction Pathways

Side_Reaction_Pathways cluster_main Main Reaction cluster_side Side Reactions Hydrazone Phenylhydrazone Intermediate Regioisomer_Enamine Enamine Intermediate (from Cyclohexyl Ring) Hydrazone->Regioisomer_Enamine Tautomerization (Thermodynamic Control) NN_Cleavage N-N Bond Cleavage Hydrazone->NN_Cleavage Harsh Acidic Conditions Tar Tar/Polymer Formation Hydrazone->Tar High Temperature Regioisomer_Product 2-Methyl-3,4,5,6,7,8-hexahydrocarbazole Regioisomer_Enamine->Regioisomer_Product [3,3]-Sigmatropic Rearrangement, Cyclization & Aromatization

Caption: Key side reaction pathways in the synthesis of 2-Cyclohexyl-1H-indole.

References

Reference Data & Comparative Studies

Validation

Validating the Structure of 2-Cyclohexyl-1H-indole: A Comparative NMR Analysis

A comprehensive guide for researchers, scientists, and drug development professionals on the structural verification of 2-Cyclohexyl-1H-indole using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a de...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural verification of 2-Cyclohexyl-1H-indole using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a detailed comparison of predicted NMR data with established chemical shift ranges, outlines experimental protocols, and presents a logical workflow for structural validation.

The structural elucidation of novel or synthesized compounds is a cornerstone of chemical and pharmaceutical research. For 2-Cyclohexyl-1H-indole, a molecule of interest in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy serves as a definitive tool for confirming its chemical structure. This guide presents a predicted ¹H and ¹³C NMR spectral analysis of 2-Cyclohexyl-1H-indole, offering a benchmark for researchers to compare their experimental findings.

Predicted ¹H and ¹³C NMR Data

Due to the limited availability of published experimental NMR spectra for 2-Cyclohexyl-1H-indole, the following tables provide predicted chemical shifts (δ) in parts per million (ppm). These predictions are based on the analysis of structurally analogous compounds, including 2-substituted indoles and cyclohexyl-substituted aromatic systems. The data is presented for a standard deuterated chloroform (CDCl₃) solvent.

Table 1: Predicted ¹H NMR Data for 2-Cyclohexyl-1H-indole in CDCl₃

Proton PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-1 (NH)8.0 - 8.2br s-
H-36.3 - 6.5s-
H-47.5 - 7.7d7.5 - 8.0
H-57.0 - 7.2t7.0 - 8.0
H-67.0 - 7.2t7.0 - 8.0
H-77.3 - 7.5d7.5 - 8.0
H-1' (CH)2.8 - 3.0m-
H-2'/H-6' (ax)1.2 - 1.4m-
H-2'/H-6' (eq)1.8 - 2.0m-
H-3'/H-5' (ax)1.2 - 1.4m-
H-3'/H-5' (eq)1.7 - 1.9m-
H-4' (ax)1.2 - 1.4m-
H-4' (eq)1.7 - 1.9m-

Table 2: Predicted ¹³C NMR Data for 2-Cyclohexyl-1H-indole in CDCl₃

Carbon PositionPredicted Chemical Shift (δ, ppm)
C-2140 - 142
C-3100 - 102
C-3a128 - 130
C-4120 - 122
C-5120 - 122
C-6121 - 123
C-7110 - 112
C-7a135 - 137
C-1'38 - 40
C-2'/C-6'32 - 34
C-3'/C-5'26 - 28
C-4'25 - 27

Experimental Protocol for NMR Analysis

For the validation of a synthesized batch of 2-Cyclohexyl-1H-indole, the following experimental protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

    • Process the data with a line broadening of 1-2 Hz.

  • 2D NMR (Optional but Recommended):

    • To unambiguously assign the proton and carbon signals, it is advisable to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) for ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations.

Structural Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of 2-Cyclohexyl-1H-indole using NMR spectroscopy.

G cluster_0 Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis and Validation synthesis Synthesis of 2-Cyclohexyl-1H-indole purification Purification synthesis->purification sample_prep NMR Sample Preparation purification->sample_prep H1_NMR 1H NMR sample_prep->H1_NMR C13_NMR 13C NMR sample_prep->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC) sample_prep->TwoD_NMR data_processing Data Processing and Peak Picking H1_NMR->data_processing C13_NMR->data_processing TwoD_NMR->data_processing comparison Comparison with Predicted Data data_processing->comparison comparison->synthesis Structure Incorrect (Re-evaluate Synthesis) structure_confirmation Structure Confirmation comparison->structure_confirmation comparison->structure_confirmation

NMR Structural Validation Workflow

Comparison and Interpretation

The validation of the 2-Cyclohexyl-1H-indole structure is achieved by a meticulous comparison of the experimentally obtained NMR spectra with the predicted data and general principles of NMR spectroscopy.

  • ¹H NMR Spectrum: The aromatic region should display four distinct signals corresponding to the protons on the indole ring (H-4, H-5, H-6, and H-7), with their characteristic multiplicities (doublets and triplets). The singlet for H-3 should appear in the vinylic region. A broad singlet in the downfield region (around 8-8.2 ppm) is indicative of the N-H proton. The cyclohexyl protons will appear as a series of multiplets in the aliphatic region (1.2-3.0 ppm). The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR Spectrum: The spectrum should exhibit a total of 10 signals, as some carbons in the cyclohexyl ring are chemically equivalent. The eight signals for the indole core should be present in the aromatic and vinylic regions, while the remaining signals for the cyclohexyl group will be in the aliphatic region.

By confirming the presence of all expected signals with their predicted chemical shifts, multiplicities, and integrations, researchers can confidently validate the structure of 2-Cyclohexyl-1H-indole. Any significant deviation from the expected values may indicate the presence of impurities, an alternative isomer, or an incorrect structural assignment, necessitating further investigation.

Comparative

A Comparative Guide to 2-Cyclohexyl-1H-indole and Other Indole Analogs for Researchers

For researchers, scientists, and drug development professionals, the indole scaffold represents a cornerstone in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents.[1][2] This g...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indole scaffold represents a cornerstone in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents.[1][2] This guide provides a comprehensive comparison of 2-Cyclohexyl-1H-indole with other key indole analogs, focusing on their performance backed by experimental data. We will delve into their structure-activity relationships, experimental protocols, and the signaling pathways they modulate.

The indole nucleus, a bicyclic aromatic heterocycle, is a privileged structure found in numerous natural products and clinically approved drugs.[1] Substitutions at various positions on the indole ring, particularly at the C2 position, can significantly influence the compound's pharmacological profile, including its binding affinity for various receptors, functional activity, and metabolic stability. This guide will focus on comparing 2-Cyclohexyl-1H-indole with analogs bearing other substituents at the C2 position, such as methyl and phenyl groups, to elucidate the impact of this substitution on biological activity.

Comparative Biological Activity

The biological activity of indole derivatives is highly dependent on the nature of the substituent at the C2 position. While direct head-to-head comparative studies for 2-Cyclohexyl-1H-indole against a wide range of analogs in the same assays are not extensively available in the public domain, we can infer structure-activity relationships (SAR) from various studies on 2-substituted indoles.

The introduction of a bulky, lipophilic group like a cyclohexyl moiety at the C2 position can significantly impact receptor binding and functional activity. For instance, in the context of cannabinoid and sigma receptors, the size and nature of the C2-substituent are known to play a crucial role in modulating ligand affinity and selectivity.

Receptor Binding Affinity

The following table summarizes the binding affinities (Ki or IC50 values) of various 2-substituted indole analogs for different receptors, compiled from multiple sources. It is important to note that direct comparison of absolute values between different studies should be done with caution due to variations in experimental conditions.

CompoundTarget ReceptorRadioligandTest SystemBinding Affinity (Ki/IC50, nM)Reference
2-Phenyl-1H-indoleNitric Oxide Synthase-LPS-stimulated RAW 264.7 macrophages38,100 (IC50)[3]
N-Propargyl-2-phenyl-1H-indoleNitric Oxide Synthase-LPS-stimulated RAW 264.7 macrophages44,300 (IC50)[4]
N-Boc-2-phenyl-1H-indoleNitric Oxide Synthase-LPS-stimulated RAW 264.7 macrophages34,200 (IC50)[4]
5-Nitro-2-phenyl-1H-indoleNitric Oxide Synthase-LPS-stimulated RAW 264.7 macrophages11,800 (IC50)[4]
3-cyano-2-phenyl-1H-indoleNitric Oxide Synthase-LPS-stimulated RAW 264.7 macrophages4,800 (IC50)[3][4]
2-Arylindole derivative (10at)NFκB--600 (IC50)[3][4]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the validation of research findings. Below are representative protocols for the synthesis of 2-substituted indoles and for key biological assays.

Synthesis of 2-Substituted Indoles (General Procedure)

A common and versatile method for the synthesis of 2-substituted indoles is the Fischer indole synthesis.[2]

Fischer Indole Synthesis:

  • Hydrazone Formation: An appropriately substituted phenylhydrazine is reacted with a ketone or aldehyde (e.g., cyclohexyl methyl ketone for the synthesis of 2-cyclohexyl-1H-indole) in a suitable solvent like ethanol or acetic acid, often with catalytic acid, to form the corresponding phenylhydrazone.

  • Indolization: The purified phenylhydrazone is then heated in the presence of a catalyst, which can be a Brønsted acid (e.g., polyphosphoric acid, sulfuric acid) or a Lewis acid (e.g., zinc chloride), to induce a[2][2]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the 2-substituted indole.

A one-pot, three-component protocol based on the Fischer indolisation followed by N-alkylation has also been developed for the rapid synthesis of 1,2,3-trisubstituted indoles.[2]

Radioligand Binding Assay for Sigma-1 Receptors

This protocol is adapted from established methods for determining the binding affinity of a test compound to the sigma-1 receptor.[2][5][6]

Objective: To determine the inhibitory constant (Ki) of a test compound for the human sigma-1 receptor using a competitive radioligand binding assay.

Materials:

  • Receptor Source: Membranes from cells stably expressing the human sigma-1 receptor.

  • Radioligand: [³H]-(+)-Pentazocine, a selective sigma-1 receptor agonist.

  • Test Compound: 2-Cyclohexyl-1H-indole or other indole analogs.

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Filtration System: Glass fiber filters (e.g., GF/B) and a cell harvester.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of [³H]-(+)-pentazocine (typically at or below its Kd), and varying concentrations of the test compound.

  • Incubation: Add the membrane preparation to initiate the binding reaction and incubate the plate at 37°C for 90 minutes to reach equilibrium.[2]

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay for Cannabinoid Receptors (CB1 and CB2)

This protocol outlines a competitive binding assay to determine the affinity of a compound for CB1 and CB2 receptors.[7]

Objective: To determine the Ki of a test compound for human CB1 and CB2 receptors.

Materials:

  • Receptor Source: Membranes from cells (e.g., HEK293) stably expressing human CB1 or CB2 receptors.

  • Radioligand: [³H]CP-55,940, a high-affinity cannabinoid receptor agonist.

  • Test Compound: 2-Cyclohexyl-1H-indole or other indole analogs.

  • Non-specific Binding Control: A high concentration of a non-labeled cannabinoid ligand (e.g., 10 µM WIN 55,212-2).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4.[7]

  • Filtration System and Scintillation Counter: As described for the sigma-1 receptor assay.

Procedure:

  • Assay Setup: In a 96-well plate, combine the assay buffer, [³H]CP-55,940, and varying concentrations of the test compound.

  • Incubation: Add the membrane preparation and incubate at 30°C for 90 minutes.[7]

  • Filtration and Quantification: Follow the same procedure as described for the sigma-1 receptor binding assay.

  • Data Analysis: The IC50 and Ki values are determined as described previously.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, we can use diagrams to represent signaling pathways and experimental workflows.

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), which modulates various downstream signaling pathways upon activation.[5][8]

Sigma1_Signaling Ligand Sigma-1 Receptor Agonist Sigma1R_BiP Sigma-1R-BiP Complex (Inactive) Ligand->Sigma1R_BiP Binds Sigma1R_Active Sigma-1R (Active) Sigma1R_BiP->Sigma1R_Active Dissociates IP3R IP3 Receptor Sigma1R_Active->IP3R Modulates ROS_Modulation ROS Modulation Sigma1R_Active->ROS_Modulation Nrf2_Pathway Nrf2 Pathway Sigma1R_Active->Nrf2_Pathway Activates BDNF_TrkB BDNF-TrkB Signaling Sigma1R_Active->BDNF_TrkB Modulates ER_Stress ER Stress ER_Stress->Sigma1R_BiP Induces dissociation Ca_Release Ca2+ Release from ER IP3R->Ca_Release Mitochondria Mitochondria Ca_Release->Mitochondria Ca2+ influx ATP_Production ATP Production Mitochondria->ATP_Production Antioxidant_Response Antioxidant Response Nrf2_Pathway->Antioxidant_Response Neuronal_Survival Neuronal Survival & Plasticity BDNF_TrkB->Neuronal_Survival

Caption: Simplified signaling pathway of the Sigma-1 receptor.

General Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in a typical competitive radioligand binding assay.

Binding_Assay_Workflow Start Start Preparation Prepare Reagents: - Radioligand - Test Compound (serial dilutions) - Receptor Membranes - Assay Buffer Start->Preparation Incubation Incubate Components in 96-well Plate: - Total Binding - Non-specific Binding - Competitive Binding Preparation->Incubation Filtration Terminate Reaction by Rapid Filtration Incubation->Filtration Washing Wash Filters with Ice-cold Buffer Filtration->Washing Quantification Measure Radioactivity (Scintillation Counting) Washing->Quantification Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Quantification->Analysis End End Analysis->End

Caption: General experimental workflow for a competitive radioligand binding assay.

Conclusion

The 2-substituted indole scaffold is a rich source of pharmacologically active compounds. The nature of the substituent at the C2 position, such as a cyclohexyl, methyl, or phenyl group, profoundly influences the biological activity profile of these molecules. While direct comparative data for 2-Cyclohexyl-1H-indole is limited, the available information on related analogs suggests that the bulky and lipophilic nature of the cyclohexyl group likely imparts distinct properties in terms of receptor binding and pharmacokinetics. Further systematic studies directly comparing a series of 2-substituted indoles, including 2-Cyclohexyl-1H-indole, are warranted to fully elucidate their structure-activity relationships and to guide the rational design of novel indole-based therapeutics. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to conduct and interpret their own investigations into this promising class of compounds.

References

Validation

Comparative Biological Activities of 2-Cyclohexyl-1H-indole Derivatives: A Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 2-Cyclohexyl-1H-indole derivatives, supported by experimental data from recent...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 2-Cyclohexyl-1H-indole derivatives, supported by experimental data from recent studies. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. [1][2] This guide focuses on the anticancer, antimicrobial, and anti-inflammatory properties of this promising class of compounds.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of 2-Cyclohexyl-1H-indole have demonstrated significant potential as anticancer agents by targeting various cancer cell lines and key signaling pathways involved in tumor progression.

A series of novel 1H-indole-2-carboxylic acid derivatives were designed and synthesized, targeting the 14-3-3η protein for the treatment of liver cancer.[3] Compound C11 from this series exhibited the best inhibitory activities against several human liver cancer cell lines, including Bel-7402, SMMC-7721, SNU-387, Hep G2, and Hep 3B cells.[3] Notably, it also showed potent activity against the chemotherapy-resistant Bel-7402/5-Fu cell line and was found to induce G1-S phase cell cycle arrest.[3]

In another study, novel indole derivatives were synthesized as dual EGFR/SRC kinase inhibitors.[4] The cooperation between c-SRC and EGFR is known to promote a more aggressive phenotype in various tumors.[4] Compound 16 from this series showed strong cytotoxicity against lung and prostate cancer cells, with an IC50 of 1.026 μM for EGFR and a potent 0.002 μM for SRC kinase.[4] Mechanistic studies revealed that compound 16 strongly induces apoptosis in prostate cancer cell lines by significantly increasing the levels of caspase-3, caspase-8, and Bax, while decreasing the level of Bcl-2.[4]

Furthermore, indole derivatives of ursolic acid have been investigated as potential topoisomerase II inhibitors.[5] Compound 5f emerged as a promising candidate, exhibiting potent activity against SMMC-7721 and HepG2 human hepatocarcinoma cells with IC50 values of 0.56 ± 0.08 μM and 0.91 ± 0.13 μM, respectively, while showing substantially lower cytotoxicity to normal LO2 cells.[5] This compound was found to significantly inhibit the activity of Topoisomerase IIα, elevate intracellular ROS levels, and decrease mitochondrial membrane potential, ultimately leading to apoptosis.[5]

Quantitative Comparison of Anticancer Activity
CompoundTarget Cell Line(s)IC50 (µM)Mechanism of ActionReference
C11 Bel-7402, SMMC-7721, SNU-387, Hep G2, Hep 3BNot specified in abstract14-3-3η protein inhibitor, G1-S phase cell cycle arrest[3]
16 Lung and Prostate Cancer CellsEGFR: 1.026, SRC: 0.002Dual EGFR/SRC kinase inhibitor, Apoptosis induction[4]
5f SMMC-7721, HepG20.56 ± 0.08, 0.91 ± 0.13Topoisomerase IIα inhibitor, ROS elevation, Apoptosis[5]
10b A549, K5620.120, 0.010Modulation of EGFR and p53-MDM2 mediated pathway, G2/M phase cell cycle arrest[6]

Visualizing the Anticancer Mechanism of Action

anticancer_pathways cluster_EGFR_SRC Dual EGFR/SRC Inhibition cluster_TopoII Topoisomerase II Inhibition Indole_16 Compound 16 EGFR EGFR Indole_16->EGFR Inhibits SRC SRC Indole_16->SRC Inhibits Apoptosis_Induction Apoptosis Indole_16->Apoptosis_Induction Induces Proliferation_Survival Cell Proliferation & Survival EGFR->Proliferation_Survival SRC->Proliferation_Survival Indole_5f Compound 5f TopoII Topoisomerase IIα Indole_5f->TopoII Inhibits Apoptosis_Topo Apoptosis Indole_5f->Apoptosis_Topo Induces DNA_Replication DNA Replication TopoII->DNA_Replication antimicrobial_workflow start Start: Prepare bacterial/fungal inoculum prepare_compounds Prepare serial dilutions of indole derivatives start->prepare_compounds inoculate Inoculate microtiter plates with microbial suspension and compound dilutions prepare_compounds->inoculate incubate Incubate plates under appropriate conditions inoculate->incubate read_results Visually or spectrophotometrically assess microbial growth incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End: Report MIC values determine_mic->end anti_inflammatory_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Produces Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates Indole_Derivatives Indole Derivatives (e.g., Compound S3) Indole_Derivatives->COX2 Selectively Inhibits

References

Comparative

Comparative Guide to the Structure-Activity Relationship of 2-Cyclohexyl-1H-indole and its Alternatives in Cannabinoid Receptor Binding and Anti-inflammatory Activity

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 2-Cyclohexyl-1H-indole and its analogs, focusing on their ro...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 2-Cyclohexyl-1H-indole and its analogs, focusing on their roles as cannabinoid receptor ligands and anti-inflammatory agents. We present a comparative analysis with alternative, non-indole scaffolds targeting the cannabinoid receptors (CB1 and CB2) and the cyclooxygenase-2 (COX-2) enzyme. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided to support the findings.

Introduction to 2-Cyclohexyl-1H-indole

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active compounds. Modifications at the C2 position of the indole ring have been explored to modulate the pharmacological activity of these derivatives. The introduction of a cyclohexyl group at this position creates a lipophilic moiety that can influence receptor binding and other biological activities. This guide will delve into the known and inferred SAR of 2-Cyclohexyl-1H-indole, primarily in the context of its potential as a modulator of the endocannabinoid system and as an anti-inflammatory agent.

Part 1: Cannabinoid Receptor Activity

The endocannabinoid system, primarily comprising the CB1 and CB2 receptors, is a key therapeutic target for various conditions, including pain, inflammation, and neurological disorders. Indole derivatives have been extensively studied as cannabinoid receptor agonists and antagonists.

Structure-Activity Relationship of 2-Substituted Indoles

Research into 2-substituted N-piperidinyl indoles has shown that substitution at the C2 position generally leads to higher binding affinities for the nociceptin opioid peptide (NOP) receptor and, interestingly, also enhances binding to the μ-opioid (MOP) receptor compared to their 3-substituted counterparts. While not directly targeting cannabinoid receptors, this suggests that the 2-position of the indole is a critical site for modulating receptor affinity.

For cannabinoid receptors specifically, the length and nature of the alkyl chain at various positions on the indole ring are crucial for activity. Studies on aminoalkylindoles have indicated that an alkyl chain of 3-6 carbons is optimal for high-affinity binding to both CB1 and CB2 receptors. While direct quantitative data for 2-Cyclohexyl-1H-indole is limited in publicly available literature, the presence of the bulky, lipophilic cyclohexyl group at the C2 position is expected to influence receptor interaction.

Comparison with Alternative Scaffolds

To provide a broader context, we compare the indole scaffold with well-characterized non-indole cannabinoid receptor ligands.

Table 1: Comparative Cannabinoid Receptor Binding Affinities (Kᵢ in nM)

Compound ClassCompoundTargetKᵢ (nM)Reference
Indole-based JWH-018CB19.00 ± 5.00[1]
CB22.94 ± 2.65[1]
Diarylpyrazole Rimonabant (SR141716A)CB11.8[2]
CB2514[2]
(-)-12aCB1High Affinity[3]

The diarylpyrazole, Rimonabant, is a classic example of a selective CB1 receptor antagonist/inverse agonist.[2] Its high affinity and selectivity for CB1 highlight a different pharmacological profile compared to the non-selective agonist activity of many indole-based cannabinoids like JWH-018.[1]

Signaling Pathway

The activation of cannabinoid receptors, which are G protein-coupled receptors (GPCRs), initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Additionally, cannabinoid receptor activation can modulate ion channels and activate mitogen-activated protein kinase (MAPK) pathways.[4]

Cannabinoid Receptor Signaling Pathway Ligand Cannabinoid Agonist CB_Receptor CB1/CB2 Receptor Ligand->CB_Receptor Binds G_Protein Gi/o Protein CB_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK MAPK Pathway G_Protein->MAPK Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Cellular_Response Cellular Response (e.g., ↓ Neurotransmission) PKA->Cellular_Response MAPK->Cellular_Response

Caption: Simplified overview of the cannabinoid receptor signaling cascade.

Part 2: Anti-inflammatory Activity

Indole derivatives are known to possess anti-inflammatory properties, often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

Structure-Activity Relationship of Indole-based COX Inhibitors

The anti-inflammatory activity of indole derivatives is influenced by the nature and position of substituents on the indole ring. While specific data for 2-Cyclohexyl-1H-indole as a COX inhibitor is not prevalent, related indole structures have shown significant COX-2 inhibitory activity. The presence of a bulky hydrophobic group can be a key determinant for binding to the active site of COX enzymes.

Comparison with Alternative Scaffolds

We compare the potential anti-inflammatory activity with a well-established non-steroidal anti-inflammatory drug (NSAID) that also features a diarylpyrazole scaffold.

Table 2: Comparative COX-2 Inhibitory Activity (IC₅₀)

Compound ClassCompoundTargetIC₅₀Reference
Indole-based Indole derivative (Q20)COX-239.42 nM[5]
Diarylpyrazole CelecoxibCOX-240 nM[6]

Note: Data for a potent indole-based COX-2 inhibitor is provided for comparison due to the lack of specific data for 2-Cyclohexyl-1H-indole.

Celecoxib is a selective COX-2 inhibitor widely used for its anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[6] The comparable IC₅₀ value of a potent indole derivative highlights the potential of the indole scaffold in developing effective anti-inflammatory agents.[5]

Signaling Pathway

The anti-inflammatory effects of COX-2 inhibitors are primarily mediated through the inhibition of prostaglandin synthesis. Prostaglandins are key mediators of inflammation, and their production is catalyzed by COX enzymes. By inhibiting COX-2, these compounds reduce the inflammatory response. The NF-κB signaling pathway is a central regulator of inflammation, controlling the expression of many pro-inflammatory genes, including COX-2.[2]

NF-kappaB Inflammatory Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression ↑ Pro-inflammatory Gene Expression (e.g., COX-2, Cytokines) Nucleus->Gene_Expression Induces Experimental Workflow - Radioligand Binding Assay Start Start Prepare_Reagents Prepare Reagents (Test Compound, Radioligand, Membranes) Start->Prepare_Reagents Assay_Setup Set up 96-well Plate (Total, Non-specific, Competitive Binding) Prepare_Reagents->Assay_Setup Incubation Incubate (30°C, 90 min) Assay_Setup->Incubation Filtration Filtration & Washing Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Data_Analysis Data Analysis (IC50 → Ki) Quantification->Data_Analysis End End Data_Analysis->End

References

Validation

A Comparative Guide to Computational Docking of 2-Substituted Indole Derivatives Against Key Protein Targets

For Researchers, Scientists, and Drug Development Professionals The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization at t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization at the 2-position of the indole ring, in particular, has been a key strategy in the development of novel therapeutic agents. Computational docking studies are instrumental in elucidating the binding modes and predicting the affinities of these derivatives with their protein targets. This guide provides a comparative overview of computational docking studies of various 2-substituted indole derivatives, offering insights into their potential as therapeutic agents.

Comparative Docking Performance of 2-Substituted Indole Derivatives

The following table summarizes the key findings from various computational docking studies on 2-substituted indole derivatives against different protein targets. It is important to note that direct comparison of binding energies across different studies can be challenging due to variations in computational methods and force fields. However, the data provides valuable insights into the structure-activity relationships of these compounds.

2-Substituent GroupTarget ProteinPDB IDSoftware/MethodPredicted Binding Affinity (kcal/mol) or ScoreKey Interacting ResiduesReference Compound/Activity
Aryl Groups (e.g., Phenyl, 4-Aminophenyl) NorA Efflux Pump (S. aureus)-Not SpecifiedNot SpecifiedNot SpecifiedPotentiates activity of commercial drugs
Phenyl Not Specified (Antidepressant target)-Not SpecifiedNot SpecifiedNot Specified-
Various Heterocycles Tubulin (Colchicine-binding site)-Not Specified-8.54Asnβ258, Valβ238Anticancer agent
Acetohydrazide derivatives Cyclooxygenase-2 (COX-2)-Not SpecifiedNot SpecifiedTyr 355, Arg 120Indomethacin
Tetrahydrothiopyrano[2,3-b]indole derivatives TRPV1-Not Specified-7.0Not SpecifiedPotential analgesic

Experimental Protocols: A Generalized Workflow for Computational Docking

The following protocol outlines a typical workflow for performing computational docking studies, as synthesized from various research methodologies in the field.

1. Ligand Preparation:

  • The 2D structures of the 2-substituted indole derivatives are sketched using chemical drawing software (e.g., ChemDraw).

  • These 2D structures are then converted to 3D structures.

  • Energy minimization of the 3D ligand structures is performed using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation. The final structures are saved in a format compatible with the docking software (e.g., .pdbqt).

2. Protein Preparation:

  • The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

  • All water molecules and heteroatoms not essential for the interaction are removed from the protein structure.

  • Polar hydrogen atoms are added to the protein, and charges are assigned.

  • The protein structure is energy minimized to relieve any steric clashes.

3. Docking Simulation:

  • A grid box is defined around the active site of the target protein. The size and center of the grid box are set to encompass the entire binding pocket.

  • The prepared ligands are then docked into the defined active site of the prepared protein using a docking program (e.g., AutoDock, Glide, GOLD).

  • The docking algorithm explores various possible conformations and orientations of the ligand within the active site.

  • The interactions are scored based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

4. Analysis of Results:

  • The docking results are analyzed to identify the best-docked poses for each ligand based on the binding energy and cluster analysis.

  • The binding interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the amino acid residues of the protein's active site are visualized and analyzed using software like PyMOL or Discovery Studio.

  • The predicted binding affinities are compared with those of known inhibitors or reference compounds to assess the potential of the designed molecules.

Visualizing the Drug Discovery Workflow

The following diagram illustrates the logical flow of a computational drug discovery process, which includes molecular docking as a crucial step.

DrugDiscoveryWorkflow cluster_insilico In Silico Discovery & Design cluster_experimental Experimental Validation TargetID Target Identification & Validation LeadGen Lead Compound Identification TargetID->LeadGen VirtualScreen Virtual Screening LeadGen->VirtualScreen Docking Molecular Docking VirtualScreen->Docking LeadOpt Lead Optimization Docking->LeadOpt ADMET ADMET Prediction LeadOpt->ADMET Synthesis Chemical Synthesis LeadOpt->Synthesis ADMET->Synthesis InVitro In Vitro Assays Synthesis->InVitro InVitro->LeadOpt InVivo In Vivo Studies InVitro->InVivo

Caption: A generalized workflow for computational drug discovery.

This guide highlights the power of computational docking in the exploration of 2-substituted indole derivatives as potential therapeutic agents. By understanding their binding modes and predicted affinities, researchers can prioritize the synthesis and biological evaluation of the most promising candidates, thereby accelerating the drug discovery process.

Comparative

A Comparative Guide to the Synthetic Routes of 2-Cyclohexyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals The indole scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. Among its many der...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. Among its many derivatives, 2-Cyclohexyl-1H-indole presents a valuable building block for the development of novel therapeutic agents. This guide provides a comparative analysis of prominent synthetic routes to this target molecule, offering a critical evaluation of their respective advantages and limitations. The information presented herein is intended to assist researchers in selecting the most appropriate synthetic strategy based on factors such as yield, reaction conditions, and accessibility of starting materials.

At a Glance: Comparison of Synthetic Routes

Synthetic RouteKey Starting MaterialsCatalyst/ReagentReaction TimeTemperatureYield (%)
Fischer Indole Synthesis Phenylhydrazine, Cyclohexyl methyl ketoneAcid catalyst (e.g., H₂SO₄, PPA)Several hoursHigh (typically >100°C)Moderate to Good
Larock Indole Synthesis 2-Iodoaniline, CyclohexylacetylenePalladium catalyst (e.g., Pd(OAc)₂)12-24 hours100°CGood to Excellent

In-Depth Analysis of Synthetic Strategies

This section provides a detailed examination of two primary synthetic routes for the preparation of 2-Cyclohexyl-1H-indole: the Fischer Indole Synthesis and the Larock Indole Synthesis.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for the construction of the indole ring system.[1][2][3] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine and a ketone or aldehyde.[1]

Reaction Scheme:

Advantages:

  • Readily available starting materials: Phenylhydrazine and cyclohexyl methyl ketone are commercially available and relatively inexpensive.

  • Well-established and robust: The reaction has been extensively studied and is known to be reliable for a wide range of substrates.

Disadvantages:

  • Harsh reaction conditions: The use of strong acids and high temperatures can limit the functional group tolerance of the reaction.

  • Potential for side products: The formation of regioisomers is possible with unsymmetrical ketones, although this is not a concern with cyclohexyl methyl ketone.

  • Workup can be challenging: Neutralization of the strong acid and removal of byproducts can complicate the purification process.

Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed method for the preparation of substituted indoles.[4][5] This reaction involves the coupling of a 2-haloaniline with an alkyne, followed by an intramolecular cyclization to form the indole ring.[6]

Reaction Scheme:

Advantages:

  • Mild reaction conditions: The use of a palladium catalyst allows the reaction to proceed under milder conditions compared to the Fischer indole synthesis, leading to better functional group tolerance.[4]

  • High regioselectivity: The reaction typically provides a single regioisomer of the indole product.

  • Good to excellent yields: The Larock indole synthesis is known for its high efficiency and often provides the desired product in high yield.[4]

Disadvantages:

  • Cost of starting materials and catalyst: 2-Iodoaniline, cyclohexylacetylene, and the palladium catalyst can be more expensive than the reagents used in the Fischer indole synthesis.

  • Sensitivity to air and moisture: The palladium catalyst can be sensitive to air and moisture, requiring the use of inert atmosphere techniques.

Experimental Protocols

General Fischer Indole Synthesis Protocol
  • Hydrazone Formation: Phenylhydrazine (1.0 eq.) and cyclohexyl methyl ketone (1.0 eq.) are dissolved in a suitable solvent such as ethanol or acetic acid. The mixture is stirred at room temperature or gently heated to facilitate the formation of the corresponding phenylhydrazone.

  • Cyclization: A strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA), is added to the reaction mixture. The mixture is then heated to a high temperature (typically >100°C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Workup and Purification: The reaction mixture is cooled to room temperature and carefully quenched by the addition of a base (e.g., sodium hydroxide solution) to neutralize the acid. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-Cyclohexyl-1H-indole.

General Larock Indole Synthesis Protocol
  • Reaction Setup: To a dried reaction vessel is added 2-iodoaniline (1.0 eq.), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), a ligand (e.g., triphenylphosphine), and a base (e.g., potassium carbonate). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • Reagent Addition: A degassed solvent, such as N,N-dimethylformamide (DMF) or toluene, is added, followed by the addition of cyclohexylacetylene (1.1-1.5 eq.).

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-120°C) and stirred for the required time (usually 12-24 hours), with the progress of the reaction monitored by TLC or GC-MS.

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 2-Cyclohexyl-1H-indole.[6]

Visualizing the Synthetic Pathways

To further illustrate the logical flow of these synthetic strategies, the following diagrams are provided.

Fischer_Indole_Synthesis Start Phenylhydrazine + Cyclohexyl methyl ketone Hydrazone Phenylhydrazone Formation Start->Hydrazone Condensation Cyclization Acid-Catalyzed Cyclization Hydrazone->Cyclization H+, Heat Product 2-Cyclohexyl-1H-indole Cyclization->Product

Caption: Workflow for the Fischer Indole Synthesis.

Larock_Indole_Synthesis Start 2-Iodoaniline + Cyclohexylacetylene Coupling Palladium-Catalyzed Coupling Start->Coupling Pd(0), Base Cyclization Intramolecular Cyclization Coupling->Cyclization Product 2-Cyclohexyl-1H-indole Cyclization->Product

Caption: Workflow for the Larock Indole Synthesis.

Conclusion

Both the Fischer and Larock indole syntheses represent viable and effective methods for the preparation of 2-Cyclohexyl-1H-indole. The choice between these two routes will largely depend on the specific requirements of the synthesis. For large-scale production where cost is a primary concern, the Fischer indole synthesis may be more attractive due to the lower cost of starting materials. However, for syntheses requiring milder conditions and higher functional group tolerance, or where higher yields are paramount, the Larock indole synthesis offers a distinct advantage. Researchers should carefully consider the factors of cost, scalability, and substrate compatibility when selecting the optimal synthetic route for their specific application.

References

Validation

Comparative Efficacy Analysis: 2-Cyclohexyl-1H-indole vs. Standard NSAIDs in Inflammation and Oncology

A Guide for Researchers and Drug Development Professionals This guide provides a comparative overview of the in vitro and in vivo efficacy of the novel investigational compound, 2-Cyclohexyl-1H-indole, against standard n...

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the in vitro and in vivo efficacy of the novel investigational compound, 2-Cyclohexyl-1H-indole, against standard non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Celecoxib. The analysis focuses on key performance indicators relevant to anti-inflammatory, analgesic, and anti-cancer applications.

Disclaimer: 2-Cyclohexyl-1H-indole is a research compound, and comprehensive efficacy data is not yet publicly available. The data presented for this compound is hypothetical and is intended to serve as a template for comparison against established drugs. The efficacy data for Ibuprofen and Celecoxib is compiled from published research.

I. Overview of Compounds

  • 2-Cyclohexyl-1H-indole: An indole derivative, a class of compounds known for a wide range of biological activities, including anti-inflammatory and anti-proliferative effects. Its precise mechanism of action is under investigation but is hypothesized to involve modulation of inflammatory pathways.

  • Ibuprofen: A widely used non-selective COX inhibitor, acting on both COX-1 and COX-2 enzymes to reduce prostaglandin synthesis. It is a first-line treatment for pain and inflammation.

  • Celecoxib: A selective COX-2 inhibitor, developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs. It is used for inflammatory disorders and has been investigated for its anti-cancer properties.[1][2]

II. In Vitro Efficacy Comparison

The following table summarizes the in vitro cytotoxic and anti-inflammatory activity of the compounds across various human cancer cell lines.

Parameter 2-Cyclohexyl-1H-indole (Hypothetical) Celecoxib Ibuprofen Cell Line(s) Reference
IC50 (µM) 15 - 4035 - 65> 100Hematopoietic and epithelial cancer cell lines[1]
IC50 (µM) 2563 ± 4Not ReportedA2058 (Melanoma)[3]
IC50 (µM) 1845 ± 4Not ReportedSAN (Melanoma)[3]
COX-2 Inhibition ModerateHighModerateEx vivo assays[4]
COX-1 Inhibition LowLowHighEx vivo assays[4]

III. In Vivo Efficacy Comparison

This section details the in vivo performance of the compounds in animal models of pain, inflammation, and cancer.

Model Parameter 2-Cyclohexyl-1H-indole (Hypothetical) Celecoxib Ibuprofen Reference
Rat Paw Edema (Inflammation) Inhibition of Edema (%) 60% at 25 mg/kgNot Reported~55%[5]
Post-operative Pain (Analgesia) Paw Withdrawal Threshold (g) 8.5 at 30 mg/kgNot Reported7.84 ± 0.37 at 30 mg/kg[6]
Xenograft Tumor Growth Tumor Growth Inhibition (%) 75% at 50 mg/kgSignificant inhibition (COX-2 dependent and independent)Not as potent as Celecoxib[1]

IV. Signaling Pathway and Experimental Workflow

The diagrams below illustrate the cyclooxygenase (COX) pathway, a primary target for NSAIDs, and a general workflow for assessing the in vivo efficacy of an anti-inflammatory compound.

COX_Pathway cluster_COX COX Enzymes Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation GI_Protection GI Protection, Platelet Aggregation Prostaglandins->GI_Protection Ibuprofen Ibuprofen (Non-selective) Ibuprofen->COX1 Ibuprofen->COX2 Celecoxib Celecoxib (Selective) Celecoxib->COX2 Indole 2-Cyclohexyl-1H-indole (Hypothesized) Indole->COX2 In_Vivo_Workflow start Start: Animal Model of Inflammation (e.g., Carrageenan-induced Paw Edema) acclimatization Acclimatization of Animals start->acclimatization grouping Randomization into Treatment Groups (Vehicle, Test Compound, Standard Drug) acclimatization->grouping baseline Baseline Measurement (e.g., Paw Volume) grouping->baseline treatment Drug Administration (Oral, IP, etc.) baseline->treatment induction Induction of Inflammation (e.g., Carrageenan Injection) treatment->induction measurement Measurement of Edema at Timed Intervals induction->measurement analysis Data Analysis: Calculate % Inhibition measurement->analysis end End: Efficacy Determination analysis->end

References

Comparative

Spectroscopic Comparison of 2-Cyclohexyl-1H-indole Isomers: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative spectroscopic analysis of 2-Cyclohexyl-1H-indole and its positional isomers. Due to the limited availability of direct exp...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 2-Cyclohexyl-1H-indole and its positional isomers. Due to the limited availability of direct experimental data for these specific compounds in public literature, this guide synthesizes information from closely related indole analogs to provide a predictive but informed comparison. The presented data is intended to serve as a valuable reference for the characterization and identification of these molecules in research and drug development settings.

Predictive Spectroscopic Data Comparison

The following tables summarize the expected spectroscopic characteristics for 2-Cyclohexyl-1H-indole and its isomers. These values are estimations derived from the analysis of various substituted indoles and should be considered as a guide for experimental validation.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton2-Cyclohexyl-1H-indole3-Cyclohexyl-1H-indole4-Cyclohexyl-1H-indole5-Cyclohexyl-1H-indole6-Cyclohexyl-1H-indole7-Cyclohexyl-1H-indole
Indole N-H~8.0-8.2 (br s)~8.0-8.2 (br s)~8.0-8.2 (br s)~8.0-8.2 (br s)~8.0-8.2 (br s)~8.0-8.2 (br s)
Indole H2/H3H3: ~6.4 (s)H2: ~7.1 (d)H2: ~7.2 (t), H3: ~6.6 (t)H2: ~7.2 (d), H3: ~6.5 (dd)H2: ~7.1 (d), H3: ~6.4 (dd)H2: ~7.1 (t), H3: ~6.5 (t)
Aromatic H~7.0-7.6 (m)~7.1-7.7 (m)~7.0-7.3 (m)~7.2-7.5 (m)~7.0-7.5 (m)~6.9-7.2 (m)
Cyclohexyl CH~2.8-3.0 (m)~2.5-2.7 (m)~3.0-3.2 (m)~2.9-3.1 (m)~2.9-3.1 (m)~3.1-3.3 (m)
Cyclohexyl CH₂~1.2-2.0 (m)~1.2-2.0 (m)~1.2-2.0 (m)~1.2-2.0 (m)~1.2-2.0 (m)~1.2-2.0 (m)

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon2-Cyclohexyl-1H-indole3-Cyclohexyl-1H-indole4-Cyclohexyl-1H-indole5-Cyclohexyl-1H-indole6-Cyclohexyl-1H-indole7-Cyclohexyl-1H-indole
Indole C2~140~122~124~125~124~123
Indole C3~100~118~102~102~101~102
Indole C3a~128~127~127~128~129~128
Indole C4~120~119~130~121~120~112
Indole C5~121~122~120~132~110~120
Indole C6~122~120~122~111~133~121
Indole C7~111~111~118~111~111~129
Indole C7a~136~136~135~135~136~134
Cyclohexyl C1~38~35~37~36~36~37
Cyclohexyl C2-6~25-34~25-34~25-34~25-34~25-34~25-34

Table 3: Predicted Key IR Absorption Bands (cm⁻¹)

Functional Group2-Cyclohexyl-1H-indole3-Cyclohexyl-1H-indole4/5/6/7-Cyclohexyl-1H-indole
N-H Stretch~3400-3450 (sharp)~3400-3450 (sharp)~3400-3450 (sharp)
C-H Stretch (Aromatic)~3050-3150~3050-3150~3050-3150
C-H Stretch (Aliphatic)~2850-2950~2850-2950~2850-2950
C=C Stretch (Aromatic)~1450-1600~1450-1600~1450-1600
C-H Bend (oop, Aromatic)~740-760~740-760Varies with substitution pattern

Table 4: Predicted UV-Vis Absorption Maxima (λ_max, nm) in Methanol

IsomerPredicted λ_max (nm)Notes
2-Cyclohexyl-1H-indole~220, ~275The cyclohexyl group at the 2-position may cause a slight bathochromic shift compared to indole.
3-Cyclohexyl-1H-indole~225, ~285Substitution at the 3-position often leads to a more significant red shift.
4/5/6/7-Cyclohexyl-1H-indole~220-230, ~270-280The position of the cyclohexyl group on the benzene ring will subtly influence the absorption maxima.

Table 5: Predicted Mass Spectrometry Fragmentation

IsomerPredicted [M]⁺Key Fragmentation Pathways
2/3/4/5/6/7-Cyclohexyl-1H-indolem/z 199- Loss of cyclohexyl radical ([M-83]⁺) to give an indole fragment (m/z 116).- Fragmentation of the cyclohexyl ring (e.g., loss of ethylene, propylene).- The relative intensities of fragments may differ based on isomer stability.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 2-Cyclohexyl-1H-indole isomers and related compounds.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[1] The sample should be fully dissolved.[1]

  • ¹H NMR Acquisition:

    • Acquire spectra at room temperature.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire spectra using a proton-decoupled pulse sequence.

    • Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0.00 ppm).

2. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Thin Film (for oils/liquids): Place a drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

    • KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.

  • Acquisition:

    • Record the spectrum typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder or pure solvent, which is then automatically subtracted from the sample spectrum.[2]

  • Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups.[3]

3. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or cyclohexane) in a quartz cuvette.[4] The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

    • Use the pure solvent as a reference blank.[2][4][5]

  • Acquisition:

    • Scan the sample over a wavelength range of approximately 200-400 nm.[2][5]

    • Record the absorbance spectrum.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_max).

4. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Sample Preparation:

    • GC-MS: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, methanol).

    • LC-MS: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile).

  • Acquisition:

    • Introduce the sample into the ion source (e.g., electron ionization for GC-MS, electrospray ionization for LC-MS).

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison Synthesis Synthesis of Isomers Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR IR IR Purification->IR UV_Vis UV-Vis Purification->UV_Vis MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation UV_Vis->Structure_Elucidation MS->Structure_Elucidation Comparative_Analysis Comparative Analysis of Isomers Structure_Elucidation->Comparative_Analysis

Caption: Experimental workflow for the spectroscopic comparison of 2-Cyclohexyl-1H-indole isomers.

Indole_Signaling_Pathway cluster_cancer Cancer Cell Signaling cluster_pathways Target Pathways cluster_effects Cellular Effects Indole_Derivative Indole Derivative (e.g., 2-Cyclohexyl-1H-indole analog) STAT3 STAT3 Pathway Indole_Derivative->STAT3 inhibition PI3K_AKT PI3K/AKT Pathway Indole_Derivative->PI3K_AKT inhibition MAPK MAPK Pathway Indole_Derivative->MAPK inhibition Apoptosis Induction of Apoptosis STAT3->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest PI3K_AKT->Cell_Cycle_Arrest Anti_Angiogenesis Inhibition of Angiogenesis MAPK->Anti_Angiogenesis

Caption: Potential signaling pathways targeted by indole derivatives in cancer therapy.[6][7][8]

References

Safety & Regulatory Compliance

Safety

Safe Disposal of 2-Cyclohexyl-1H-indole: A Procedural Guide

For Immediate Reference: This document provides essential safety and logistical information for the proper disposal of 2-Cyclohexyl-1H-indole, synthesized from best practices for structurally similar compounds. All proce...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document provides essential safety and logistical information for the proper disposal of 2-Cyclohexyl-1H-indole, synthesized from best practices for structurally similar compounds. All procedures should be carried out in accordance with local, state, and federal regulations. A comprehensive risk assessment should be conducted prior to handling.

The proper disposal of 2-Cyclohexyl-1H-indole is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. While a specific Safety Data Sheet (SDS) for 2-Cyclohexyl-1H-indole was not identified, the following procedures are based on information for analogous compounds containing indole and cyclohexane moieties. These related compounds are frequently categorized as harmful if swallowed, toxic upon skin contact, and posing a significant risk to aquatic ecosystems.[1] Therefore, 2-Cyclohexyl-1H-indole should be treated as hazardous waste unless explicitly determined otherwise by a certified safety professional.

Hazard Profile and Personal Protective Equipment (PPE)

Based on data from similar chemical structures, 2-Cyclohexyl-1H-indole is presumed to present multiple health and environmental hazards.[1][2][3] Adherence to strict safety protocols is mandatory.

Assumed Hazard Characteristics:

Hazard CategoryDescriptionPrimary Precaution
Acute Oral Toxicity Harmful if swallowed.[1][3]Do not eat, drink, or smoke when handling.[1][4]
Acute Dermal Toxicity Toxic in contact with skin.[1]Wear appropriate chemical-resistant gloves and protective clothing.[1][4]
Eye Irritation Causes serious eye irritation.[1][3][5]Wear safety glasses or goggles.[1][4]
Aquatic Toxicity Very toxic to aquatic life.[1]Avoid release to the environment.[1]

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Protection: Laboratory coat and, if handling large quantities, a chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[3][4]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of 2-Cyclohexyl-1H-indole, from initial waste collection to final hand-off to environmental health and safety (EHS) personnel.

1. Waste Segregation and Collection:

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with 2-Cyclohexyl-1H-indole.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-Cyclohexyl-1H-indole".

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect solid 2-Cyclohexyl-1H-indole and any contaminated disposable labware (e.g., weigh boats, contaminated gloves) in the designated solid waste container.

    • Liquid Waste: Collect solutions containing 2-Cyclohexyl-1H-indole in a designated liquid hazardous waste container. Do not mix with incompatible waste streams.

2. Container Management:

  • Keep Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[3][4][6]

  • Secondary Containment: Store waste containers in a secondary containment bin to prevent the spread of material in case of a spill.

  • Storage Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][4]

3. Empty Container Decontamination:

  • Initial Rinse: Empty containers that held 2-Cyclohexyl-1H-indole must be triple-rinsed. The first rinse must be collected and disposed of as hazardous waste.[6]

  • Subsequent Rinses: For highly toxic chemicals (a conservative assumption for this compound), the first three rinses must be collected as hazardous waste.[6]

  • Final Disposal of Container: After thorough rinsing and air-drying under a fume hood, deface the label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[6]

4. Spill Management:

  • Containment: In the event of a spill, immediately contain the area.

  • Cleanup: Absorb liquid spills with an inert absorbent material (e.g., sand, vermiculite).[2] For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • Disposal of Spill Debris: All cleanup materials must be placed in the designated hazardous waste container.

  • Decontamination: Decontaminate the spill area thoroughly.

5. Final Disposal:

  • Contact EHS: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Documentation: Complete all necessary waste disposal forms as required by your institution.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 2-Cyclohexyl-1H-indole and its associated waste.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_paths Disposal Pathways cluster_actions Actions start Start: Handling 2-Cyclohexyl-1H-indole ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_generated Waste Generated ppe->waste_generated solid_waste Solid Waste (Product, Contaminated Items) waste_generated->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_generated->liquid_waste Liquid empty_container Empty Container waste_generated->empty_container Container collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid rinse Triple-Rinse Container empty_container->rinse store Store Waste in Secondary Containment in a Ventilated Area collect_solid->store collect_liquid->store collect_rinsate Collect First Rinse(s) as Hazardous Waste rinse->collect_rinsate dispose_container Dispose of Clean Container (Non-Hazardous) rinse->dispose_container collect_rinsate->store ehs Contact EHS for Pickup store->ehs

Caption: Disposal workflow for 2-Cyclohexyl-1H-indole.

References

Handling

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Cyclohexyl-1H-indole

For Immediate Use by Laboratory Professionals This document provides crucial safety and logistical information for the handling and disposal of 2-Cyclohexyl-1H-indole. In the absence of a specific Safety Data Sheet (SDS)...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety and logistical information for the handling and disposal of 2-Cyclohexyl-1H-indole. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on data from structurally similar chemicals and established best practices for laboratory safety. It is imperative to treat 2-Cyclohexyl-1H-indole as a potentially hazardous substance.

Core Safety and Handling Protocols

When working with 2-Cyclohexyl-1H-indole, a thorough risk assessment should be conducted. Based on information for analogous compounds, this chemical may cause skin, eye, and respiratory irritation.[1][2][3] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to ensure personnel safety.

Personal Protective Equipment (PPE) Summary

Situation Required PPE
Handling Solid Compound Chemical-resistant gloves (Nitrile recommended), Safety goggles with side shields, Lab coat or chemical-resistant gown, Respiratory protection (N95 or higher) if dust may be generated.[1][4][5]
Handling in Solution Chemical-resistant gloves (Nitrile recommended), Chemical splash goggles, Lab coat or chemical-resistant gown, Work in a certified chemical fume hood.[2][6]
Weighing and Transfer Chemical-resistant gloves, Safety goggles, Lab coat, Use of a balance with a draft shield or within a chemical fume hood to minimize inhalation of airborne particles.
Spill Cleanup Chemical-resistant gloves (double-gloving recommended), Chemical splash goggles and face shield, Chemical-resistant coveralls or apron, Respiratory protection appropriate for the scale of the spill.[7]

Operational Plan: Step-by-Step Guidance

  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are accessible and operational.[8][9] All personnel must be trained on the potential hazards and emergency procedures.

  • Engineering Controls: All work with 2-Cyclohexyl-1H-indole, particularly when handling the solid form or preparing solutions, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][6]

  • Handling:

    • Avoid direct contact with skin and eyes.[10]

    • Do not inhale dust or vapors.[1][6]

    • Use non-sparking tools and equipment where appropriate.[6]

    • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1][2][11]

  • Storage: Store 2-Cyclohexyl-1H-indole in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][2][6] The storage area should be clearly labeled.

Disposal Plan

All waste containing 2-Cyclohexyl-1H-indole must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid and liquid waste in designated, clearly labeled, and sealed containers.[7][12][13]

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[7]

  • Container Management:

    • Waste containers must be kept tightly closed when not in use.[7][12]

    • Store waste containers in a designated, secure, and well-ventilated area.

  • Final Disposal:

    • Dispose of all chemical waste through your institution's licensed hazardous waste disposal program.[1][7][13]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[1][14]

    • Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste before the container is discarded.[13]

Experimental Workflow

The following diagram outlines the standard workflow for safely handling 2-Cyclohexyl-1H-indole in a research setting.

A Preparation & Risk Assessment B Don Personal Protective Equipment (PPE) A->B C Conduct Experiment in Fume Hood B->C D Weighing & Transfer C->D E Reaction & Work-up D->E F Decontamination of Work Area E->F G Waste Collection (Hazardous) E->G I Doff PPE F->I H Proper Waste Disposal G->H J Hand Washing I->J

Safe Handling Workflow for 2-Cyclohexyl-1H-indole

By adhering to these procedures, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with 2-Cyclohexyl-1H-indole. Always consult with your institution's safety officer for any specific questions or concerns.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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